Parthenolide inhibits NF-κB signaling through a multi-pronged molecular mechanism, primarily by directly targeting the IKK complex. The table below summarizes its key molecular actions and consequences.
| Molecular Target / Action | Effect on NF-κB Pathway | Key Experimental Evidence |
|---|---|---|
| Direct inhibition of IKKβ | Prevents stimulus-induced phosphorylation and degradation of IκBα; retains NF-κB in cytoplasm [1]. | Affinity reagent binding; mutation of Cys179 in IKKβ abolishes sensitivity [1]. |
| Direct modification of NF-κB p65 subunit | Impairs DNA binding ability of activated NF-κB that has reached nucleus [2]. | Not specified in search results. |
| Inhibition of Akt phosphorylation | Suppresses upstream activation signal for NF-κB; promotes mitochondrial apoptosis [2]. | Western blot analysis in glioblastoma cells [2]. |
| Induction of HDAC1 degradation | Increases acetylation of STAT1/3; modulates immune response beyond NF-κB [3]. | Studies in spinal cord injury models and microglia [3]. |
This compound demonstrates potent biological effects across various cancer and disease models. The following table consolidates quantitative data from key studies.
| Experimental Model | This compound Concentration / Dose | Observed Effect | Citation |
|---|---|---|---|
| Lewis Lung Cancer (LLC) Cells (in vitro) | Used in combination with CTX | Synergistic inhibition of cell growth; promotion of apoptosis [4]. | [4] |
| Lewis Lung Cancer (in vivo mouse model) | Daily intragastric administration for ~3 weeks | Improved survival rate; reduced tumor growth rate; improved tumor immune microenvironment [4]. | [4] |
| Human Glioblastoma Cells (U87MG, U373) | 2.5-50 μM (in vitro) | Suppressed proliferation, invasion, tumor-induced angiogenesis; reduced Akt phosphorylation [2]. | [2] |
| Human Pancreatic Cancer Cells (BxPC-3, PANC-1, MIA PaCa-2) | 5-10 μmol/L | Substantial growth inhibition; increased IκB-α; decreased NF-κB DNA binding activity [5]. | [5] |
| Cystic Fibrosis (CF) Models (in vivo mouse) | 3 μg/g body weight intraperitoneally | Inhibited PMN influx, cytokine production, IκBα degradation, and NF-κB activation post-LPS challenge [6]. | [6] |
To investigate this compound's effects on NF-κB, researchers employ several standard assays.
This high-content screening assay quantifies the movement of NF-κB from the cytoplasm to the nucleus, a key step in its activation [7].
This method measures the ability of activated NF-κB to bind its target DNA sequence [4] [2].
This technique assesses the effect of this compound on protein levels and phosphorylation states within the NF-κB pathway [4] [2].
The following diagram, defined using the DOT language, illustrates the core NF-κB signaling pathway and the points where this compound exerts its inhibitory effects.
Diagram 1: this compound inhibits NF-κB signaling by targeting IKK complex and p65 subunit.
This compound (PTL) is a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium) and exerts its effects through multiple interconnected pathways related to ROS [1] [2] [3]. Its action is highly context-dependent, primarily determined by the cell type.
The compound's core mechanisms and their consequences are summarized in the table below:
| Mechanism of Action | Biological Consequence | Context of Action |
|---|---|---|
| Inhibition of NF-κB signaling pathway [2] [4] [5] | Reduces expression of pro-inflammatory genes; protects non-cancer cells from inflammation-induced ROS. | Anti-inflammatory, organ protection (e.g., sepsis, neuropathy) [1] [4]. |
| Direct targeting of ROS and antioxidant defenses [1] [5] | Boosts cellular antioxidant capacity (e.g., GSH, SOD); directly scavenges ROS. | Protection of normal cells (e.g., vascular endothelial cells, Leydig cells) [4] [5]. |
| Inhibition of NLRP3 Inflammasome [1] | Attenuates caspase-1 activation and release of pro-inflammatory cytokines (IL-1β, IL-18). | Mitigation of neuroinflammation in diabetic neuropathy [1]. |
| Induction of ROS in cancer cells [2] | Triggers excessive ROS production, overwhelming cellular redox balance. | Selective cytotoxicity and apoptosis in tumor cells [2]. |
| Modulation of Mitochondrial Function [1] [4] | Improves mitochondrial membrane potential, oxygen consumption rate; reduces mitochondrial fission. | Attenuation of mitochondrial dysfunction-induced apoptosis [1] [4]. |
Recent studies provide quantitative insights into PTL's effects, showcasing its potency and therapeutic potential.
Table 1: In Vitro and Molecular Docking Data
| Study Model | Target / Process | Key Finding (Effect of PTL) | Reference |
|---|---|---|---|
| Molecular Docking | NLRP3 Protein | Binding affinity: -8.3 kcal/mol [1] | [1] |
| Molecular Docking | DRP1 Protein | Binding affinity: -7.4 kcal/mol [1] | [1] |
| Molecular Docking | NF-κB (p65) | Binding affinity: -6.585 kcal/mol [5] | [5] |
| LPS-stimulated VECs | Mitochondrial OCR | Increased oxygen consumption rate [4] | [4] |
| LPS-stimulated VECs | Intracellular ROS | Reduced ROS production [4] | [4] |
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | Species | PTL Dose | Key Outcome | Reference |
|---|---|---|---|---|
| Diabetic Neuropathy | Rat | 5 mg/kg | Improved pain response, reduced oxidative stress & inflammation [1] | [1] |
| Sepsis-induced Coagulopathy | Rat | 5 mg/kg (iv) | Increased 7-day survival, improved coagulation, reduced lung injury [4] | [4] |
| Nanoplastic-induced Testicular Toxicity | Mouse | Dose not specified | Restored testosterone levels, reduced testicular damage [5] | [5] |
To ensure reliable and interpretable results in ROS research, following rigorous methodologies is crucial. Below is a generalized workflow for such investigations, integrating advice from consensus guidelines [6].
Experimental workflow for ROS studies.
Model Systems:
ROS Measurement - Critical Guidelines: The field has moved away from non-specific probes. It is essential to select the right tool for the specific ROS of interest [6] [7].
Downstream Analyses:
A promising advancement is the development of Nano-Parthenolide (N-PTL). Using nanotechnology to formulate PTL into nanoparticles has been shown to enhance its stability, bioavailability, and therapeutic efficacy in a sepsis model compared to the native compound, offering a potential path for clinical translation [4].
Parthenolide (PTL) is a germacranolide-type sesquiterpene lactone (SL) that serves as the principal bioactive component of feverfew (Tanacetum parthenium), a traditional medicinal plant with a history of use spanning nearly two millennia for treating fever, headaches, menstrual irregularities, stomach-ache, arthritis, and inflammation [1] [2]. This natural product belongs to a larger class of sesquiterpene lactones characterized by a 15-carbon skeleton derived from three isoprene units, with PTL specifically containing an α-methylene-γ-lactone ring and an epoxide group that confer significant electrophilic properties and biological reactivity [1] [3] [4]. These structural elements enable PTL to readily interact with biological nucleophiles, particularly thiol groups in cysteine residues of proteins, through Michael addition reactions, forming covalent bonds that modulate various signaling pathways [3] [5].
The biosynthetic pathway of this compound has been elucidated in feverfew glandular trichomes, where germacrene A synthase (GAS) catalyzes the conversion of farnesyl diphosphate to germacrene A. This intermediate undergoes successive oxidations via germacrene A oxidase (GAO) and costunolide synthase (COS) to form costunolide, with final epoxidation by this compound synthase (PTS) yielding this compound [2]. Research has successfully reconstituted this complete pathway in Nicotiana benthamiana, demonstrating the potential for heterologous production of this compound and its derivatives [2]. Despite its promising bioactivities, this compound faces significant pharmaceutical challenges, including poor water solubility, limited oral bioavailability, instability under acidic and basic conditions, and lack of selectivity between normal and cancerous cells, which have spurred extensive research into structural analogs and formulation strategies [1] [6].
This compound exhibits multifaceted anticancer activity through diverse molecular mechanisms, targeting various cancer hallmarks from apoptosis induction to metastasis suppression. Its pleiotropic effects stem from its ability to covalently modify critical cysteine residues in numerous protein targets, disrupting key oncogenic signaling pathways and cellular processes.
Table 1: Key Signaling Pathways Targeted by this compound and Its Derivatives
| Target Pathway | Molecular Mechanism | Biological Effect | Cancer Type | Reference |
|---|---|---|---|---|
| NF-κB | Inhibits IKK, reduces IκBα phosphorylation, prevents p65 nuclear translocation | Induces apoptosis, reduces inflammation | Various hematological malignancies, solid tumors | [4] [7] |
| STAT3 | Disrupts phosphorylation at Tyr705, decreases DNA binding | Promotes cell cycle arrest, apoptosis | Hematological malignancies, glioblastoma | [1] [4] |
| PI3K/Akt/FoxO3α | Suppresses IGF-1R-mediated signaling | Inhibits cancer cell growth | Lung cancer | [1] |
| USP7/Wnt | Inhibits USP7, disrupts Wnt signaling | Suppresses cancer cell growth | Colorectal cancer | [1] |
| TGF-β1/NF-κB | Modulates EMT-related pathways | Inhibits cell migration, invasion, EMT | Colorectal cancer | [1] |
| ROS Metabolism | Depletes glutathione, increases reactive oxygen species | Induces oxidative stress-mediated apoptosis | Various cancers | [4] [7] |
| Mitotic Machinery | Binds Cys54 of ZNF207/BUGZ, disrupts kinetochore-microtubule attachments | Causes mitotic arrest, chromosome mis-segregation | Various cancers | [5] |
| p53 Pathway | Promotes phosphorylation at serine-15 | Activates pro-apoptotic signaling | Acute myeloid leukemia | [4] |
| Epigenetic Regulation | Inhibits DNMT1, increases histone acetylation | Upregulates p21, modulates gene expression | Hematological malignancies | [4] |
The anti-inflammatory properties of this compound primarily involve inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This compound directly inhibits IκB kinase (IKK), preventing IκBα phosphorylation and subsequent degradation, thereby retaining NF-κB subunits in the cytoplasm and blocking their nuclear translocation [4]. This mechanism reduces the production of pro-inflammatory mediators and has shown therapeutic potential in various inflammation-related disorders, including psoriasis, rheumatoid arthritis, and colon inflammation [1]. Notably, this compound has demonstrated promise in reducing mortality in patients with severe COVID-19, likely through its ability to lower IL-6 cytokine levels [1].
In the context of cancer therapeutics, this compound has emerged as the first small molecule identified to selectively target cancer stem cells (CSCs) while sparing normal cells [1] [4]. This selective toxicity represents a significant advantage over conventional chemotherapeutic agents. This compound promotes apoptosis through multiple interconnected mechanisms: (1) inhibition of pro-survival transcription factors NF-κB and STAT3; (2) induction of oxidative stress via increased reactive oxygen species (ROS) production and glutathione depletion; (3) activation of the tumor suppressor p53; and (4) recent findings revealing its disruption of mitotic progression through binding to the kinetochore protein ZNF207/BUGZ [5] [4] [7]. This multifaceted mechanism profile enables this compound to overcome various resistance mechanisms and simultaneously target multiple oncogenic processes.
The bioactivity of this compound is fundamentally governed by its molecular structure, specifically the presence of electrophilic centers that enable covalent modification of cellular targets. The α-methylene-γ-lactone moiety represents the most critical pharmacophore, serving as a Michael acceptor that forms covalent adducts with cysteine thiols in target proteins [3] [5]. Additional reactivity is conferred by the epoxide group, which can undergo ring-opening reactions with nucleophiles. Structure-activity relationship (SAR) studies indicate that modifications to these electrophilic centers typically reduce biological activity, confirming their essential role in this compound's mechanism of action [3] [6].
Recent research has elucidated that this compound's antimitotic activity stems from direct binding to Cys54 of ZNF207/BUGZ, a kinetochore protein essential for establishing proper kinetochore-microtubule attachments [5]. This interaction occurs via Michael addition to the α-methylene-γ-lactone moiety and prevents BUGZ from binding microtubules, consequently disrupting chromosome congression during mitosis and leading to mitotic arrest. Importantly, this compound does not act as a conventional microtubule-targeting agent and does not significantly disrupt microtubule dynamics in cells, distinguishing it from taxanes and vinca alkaloids [5]. This novel mechanism expands our understanding of this compound's polypharmacology and suggests potential applications in combination therapies with traditional antimitotic agents.
The pharmacological limitations of native this compound, particularly its poor aqueous solubility, limited bioavailability, and chemical instability, have prompted extensive research into structural analogs with improved pharmaceutical properties. These development efforts have yielded several promising derivatives with enhanced efficacy and drug-like characteristics.
Table 2: this compound Derivatives and Their Improved Properties
| Compound | Structural Features | Key Improvements | Therapeutic Applications | Reference |
|---|
| DMAPT (Dimethylaminothis compound) | Water-soluble amino analog | Enhanced bioavailability, oral activity | Breast cancer, bladder cancer, lung cancer, leukemia | [1] | | Micheliolide (MCL) | Guaianolide SL synthesized from PTL | Improved stability under acidic/basic conditions | Inflammatory diseases, cancer, sepsis | [1] | | DMAMCL | Prodrug of MCL | Sustained MCL release, crosses blood-brain barrier | Glioma, glioblastoma | [1] | | PTL-Chalcone Hybrids | Molecular hybrids with chalcone scaffold | 40.9-fold increased potency over PTL | Non-small cell lung cancer | [8] | | PTL-SAHA Hybrids | Hybrid with histone deacetylase inhibitor | Enhanced efficacy against drug-resistant AML | Acute myeloid leukemia | [8] [6] | | PTL-5FU Conjugates | Conjugates with 5-fluorouracil | Activity against 5-FU-resistant cell lines | Hepatocellular carcinoma | [8] | | PTL-Thiazolidinedione Hybrids | Hybrids with thiazolidinedione moiety | 8-fold activity increase compared to PTL | Under investigation | [8] | | Melampomagnolide B Derivatives | C-14 modified analogs | Enhanced antileukemic activity | Acute myeloid leukemia | [6] |
DMAPT (Dimethylaminothis compound) represents one of the most extensively studied this compound analogs, featuring improved water solubility that enables oral administration while retaining the core biological activities of the parent compound [1]. In preclinical models, DMAPT has demonstrated significant efficacy against various cancer types, including breast cancer, bladder cancer, and lung cancer [1]. The development of Micheliolide (MCL) and its prodrug DMAMCL addresses this compound's instability issues; MCL exhibits a longer half-life (2.64 hours) compared to PTL, while DMAMCL provides sustained release of MCL over an 8-hour period in plasma, improved stability, stronger activity, lower toxicity, and the valuable ability to cross the blood-brain barrier [1]. These properties make DMAMCL particularly promising for treating central nervous system malignancies such as glioma and glioblastoma.
Innovative hybridization strategies have yielded this compound derivatives with significantly enhanced potency and novel mechanisms of action. Recent research has explored conjugating this compound with other bioactive scaffolds, including chalcones, SAHA (vorinostat), 5-fluorouracil, and thiazolidinediones [8] [6]. These hybrid molecules often demonstrate synergistic effects and improved target engagement. For instance, this compound-chalcone hybrids have shown remarkable potency increases—up to 40.9-fold stronger antiproliferative activity compared to native this compound in non-small cell lung cancer models—through dual inhibition of ALOX5 and modulation of the β-catenin/STAT3 signaling axis [8]. Similarly, this compound-SAHA hybrids exhibit enhanced efficacy against drug-resistant acute myeloid leukemia by simultaneously targeting multiple oncogenic pathways [8].
Standardized protocols for evaluating this compound's anticancer effects in lymphoid malignancies have been established, with metabolic activity assays serving as a primary screening method. The resazurin assay provides a reliable approach for determining cytotoxicity and IC₅₀ values across various cell lines [7]. In this protocol, cells are incubated with increasing concentrations of this compound (typically ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Following incubation, resazurin solution is added to each well and incubated for 2-4 hours, after which fluorescence is measured (excitation 560 nm, emission 590 nm). Data analysis involves calculating percentage viability relative to vehicle-treated controls and determining IC₅₀ values using nonlinear regression analysis [7]. This approach has demonstrated that this compound reduces metabolic activity in a dose-, time-, and cell line-dependent manner, with IC₅₀ values typically ranging between 1 µM and 10 µM across various lymphoid neoplasms.
Apoptosis detection represents a critical component of this compound mechanism studies, with annexin V/propidium iodide staining followed by flow cytometry serving as the gold standard. Cells are treated with this compound at concentrations near their respective IC₅₀ values for 24-72 hours, then collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide are added sequentially, followed by incubation in the dark for 15 minutes at room temperature. Analysis by flow cytometry within 1 hour distinguishes viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺) [7]. This compound consistently induces dose-dependent increases in both early and late apoptosis across multiple cancer cell lines, confirming apoptosis as a primary cell death mechanism.
The induction of oxidative stress constitutes a key mechanism in this compound's anticancer activity, requiring validated methods for measuring reactive oxygen species (ROS) and antioxidant depletion. For ROS detection, cells are treated with this compound for appropriate durations (typically 4-24 hours), then incubated with fluorescent probes such as CM-H₂DCFDA (for general ROS) or MitoSOX Red (for mitochondrial superoxide) for 30 minutes at 37°C. After washing, fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [7]. Concurrently, glutathione depletion can be assessed using monochlorobimane staining, where cells are incubated with 40 µM mBCL for 30 minutes at 37°C before fluorescence measurement [7]. These assays consistently show that this compound treatment significantly increases ROS production while depleting intracellular glutathione levels, creating oxidative stress that triggers apoptosis.
Mitochondrial membrane potential (ΔΨm) represents another critical parameter in this compound-induced apoptosis, measurable using JC-1 staining. Following this compound treatment, cells are incubated with 2 µM JC-1 dye for 20-30 minutes at 37°C, washed, and analyzed by flow cytometry. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). The ratio of red to green fluorescence provides a quantitative measure of mitochondrial health, with decreased ratios indicating mitochondrial depolarization [7]. This compound treatment consistently reduces ΔΨm across various cancer cell lines, demonstrating its ability to activate the intrinsic apoptotic pathway through mitochondrial dysfunction.
The research landscape for this compound continues to evolve, with several emerging areas showing significant promise for clinical translation. Combination therapy strategies represent a particularly active research focus, leveraging this compound's ability to sensitize cancer cells to conventional chemotherapeutic agents and overcome drug resistance. Preclinical studies have demonstrated that this compound enhances the efficacy of taxanes, vinca alkaloids, and other microtubule-targeting agents in various cancer models [5] [4]. This synergistic effect appears to stem from this compound's unique antimitotic mechanism involving ZNF207/BUGZ inhibition, which complements the action of traditional antimitotics that directly target tubulin [5]. In hematological malignancies, this compound shows particular promise when combined with standard therapies, as it effectively targets leukemia stem cells that often resist conventional chemotherapy [4].
Advanced formulation approaches are addressing this compound's pharmacokinetic limitations through innovative drug delivery systems. Nanoparticle-based formulations have shown remarkable success in improving this compound's therapeutic index. For instance, PLGA-antiCD44-PTL nanoparticles demonstrate enhanced drug delivery and bioavailability by selectively targeting leukemic cells expressing CD44 receptors [1]. Similarly, liposomal formulations combining this compound with ginsenoside CK have shown improved efficacy in lung cancer treatment [1]. These targeted delivery systems not only enhance this compound accumulation in tumor tissues but also reduce off-target effects, potentially overcoming the selectivity challenges that have hampered clinical development. Additional innovative strategies include the development of photoactivatable this compound probes for targeted therapy and polymer-conjugated prodrugs with stimulus-responsive release mechanisms [6].
The following diagram illustrates this compound's multitarget anticancer mechanisms and the subsequent biological effects:
Figure 1: this compound's multitarget anticancer mechanisms. This compound (PTL) interacts with multiple molecular targets and pathways, ultimately converging on various biological effects that collectively inhibit cancer progression.
Future research directions will likely focus on personalized medicine approaches based on this compound's mechanism of action. The identification of specific biomarkers that predict sensitivity to this compound treatment—such as BUGZ expression levels, NF-κB activation status, or oxidative stress response capacity—could enable better patient stratification and improved clinical outcomes [5] [4]. Additionally, the continued development of novel derivatives with improved selectivity remains a priority, with approaches including tumor-specific enzyme-activated prodrugs and dual-targeting hybrids gaining traction [8] [6]. As our understanding of this compound's polypharmacology deepens, its transition from a promising preclinical agent to a clinically validated therapeutic appears increasingly feasible, particularly for refractory and stem cell-driven malignancies that currently lack effective treatment options.
The initial steps involve obtaining the plant material, creating a crude extract, and then isolating parthenolide-enriched fractions for further analysis.
The table below summarizes the phytochemical and bioactive properties of different fractions from a methanolic root extract.
| Fraction Code | Total Phenolic Content | Total Flavonoid Content | Sesquiterpene Lactone Content | Key Bioactive Compounds Identified | Notable Bioactivity |
|---|---|---|---|---|---|
| 4TP | Highest value | ... | ... | Chlorogenic acid (most abundant), other phenolic acids | Highest antibacterial activity against E. coli [1] |
| 5TP | ... | ... | ... | ... | ... |
| 8TP | ... | Highest value | Highest value | ... | Highest antioxidant potential and α-amylase inhibitory effect [1] |
To evaluate the therapeutic potential of the extracts, standard in vitro pharmacological assays are employed. The following are core experimental workflows.
This protocol measures the extract's ability to scavenge free radicals, indicating its antioxidant capacity [1].
[(Abs_control - Abs_sample) / Abs_control] × 100. The results are often expressed as an IC50 value (concentration required to scavenge 50% of DPPH radicals) [1].This test determines the lowest concentration of an extract that inhibits bacterial growth (Minimum Inhibitory Concentration, MIC) [1].
This protocol assesses the antidiabetic potential of the extract by measuring its ability to inhibit the α-amylase enzyme [1].
This compound is a sesquiterpene lactone whose bioactivity is largely attributed to its α-methylene-γ-lactone ring and an epoxide group. These functional groups are highly electrophilic, allowing this compound to form covalent bonds with nucleophilic thiol groups in cysteine residues of various target proteins, a process known as Michael addition [2] [3] [4].
The diagram below illustrates the multi-targeted molecular mechanisms through which this compound exerts its pharmacological effects, particularly in cancer and inflammatory diseases.
Multi-targeted mechanisms of this compound underlying its therapeutic potential.
The primary mechanisms include:
The table below summarizes key molecular targets and mechanisms through which parthenolide and its derivatives exert their effects.
| Compound | Target/Signaling Pathway | Biological Effect | Context/Disease Model | Citations |
|---|---|---|---|---|
| This compound (PTL) | IKK/NF-κB inhibition; p53 activation; ROS induction | Blocks pro-inflammatory signaling; induces apoptosis; targets cancer stem cells | Inflammation, Leukemia, Solid Tumors | [1] [2] |
| PTL | TGF-β1 and NF-κB pathways | Inhibits cell migration, invasion, and epithelial-mesenchymal transition (EMT) | Colorectal Cancer | [3] [4] |
| PTL | IGF-1R-mediated PI3K/Akt/FoxO3α signaling | Suppresses cancer cell growth | Lung Cancer | [3] [4] |
| PTL | Microtubule dynamics / Tubulin carboxypeptidase | Modulates cytoskeleton; affects cell division and nerve regeneration | Cancer, Neurobiology | [5] |
| Micheliolide (MCL) | p65/NF-κB (alkylates Cys-38) | Inhibits DNA binding of NF-κB; anti-inflammatory and anticancer effects | Inflammatory Diseases, Cancer | [3] [4] |
| MCL | PI3K/Akt pathway | Reduces inflammation and protects against tissue injury | Alzheimer's Disease, Cardiotoxicity | [3] [4] |
| Dimethylaminomicheliolide (DMAMCL) | STAT3 phosphorylation | Downregulates PD-L1 expression; potential for immunotherapy | Glioblastoma | [4] |
| DMAMCL | Bcl-2 signaling pathway | Induces apoptotic cell death | Glioma | [4] |
The following diagram illustrates the core anti-cancer mechanism of this compound, integrating its key actions on signaling pathways and cellular processes:
For researchers aiming to validate this compound's activity, here are standard methodologies for core assays.
This compound's bioactivity is influenced by its concentration in the plant, which varies across different parts.
| Plant Part | Dominant Bioactive Compounds | Key Characteristics & Notes | Citations |
|---|---|---|---|
| Leaves | This compound (primary component, up to 85% of total sesquiterpene lactones), Tanetin (flavonoid) | Highest concentration of this compound; considered the most therapeutically valuable part. Essential oil is rich in camphor and trans-chrysanthenyl acetate. | [6] [7] |
| Flower Heads | Chrysanthenone, α-Thujone (in essential oil); 3,5-dicaffeoylquinic acid, chlorogenic acid (polyphenols) | Hydroethanolic extract shows the highest antioxidant capacity due to high polyphenol and flavonoid content. | [7] |
| Herb (aerial parts) | Camphor, trans-chrysanthenyl acetate (in essential oil); Condensed tannins, terpenoids | The whole aerial part extract exhibits the most potent antimicrobial properties. | [7] |
| Stems & Roots | Lower concentration of this compound; roots contain coumarins (e.g., isofraxidin) | Considered "waste" with low medicinal value in traditional processing. This compound is not found in the stems [6]. | [6] |
Despite its promise, this compound faces challenges that are being addressed through chemical engineering.
| Derivative/Formulation | Strategy | Key Improvements | Citations |
|---|---|---|---|
| DMAPT (Dimethylaminothis compound) | Water-soluble prodrug | Enhanced oral bioavailability and efficacy in vivo; active against breast, bladder, and lung cancer models. | [3] [4] |
| DMAMCL (Dimethylaminomicheliolide) | Prodrug of the more stable derivative Micheliolide (MCL) | Improved stability in plasma; sustained release of MCL; ability to cross the blood-brain barrier; lower toxicity. | [3] [4] |
| PTL-Chalcone Hybrids | Hybridization with another natural product (chalcone) | Significantly increased anti-proliferative potency (e.g., >40x more potent than PTL in lung cancer); new mechanisms like ALOX5 inhibition. | [8] |
| Nanoparticles (e.g., PLGA-antiCD44-PTL) | Targeted nano-delivery systems | Selective targeting of cancer stem cells (e.g., leukemic cells); improved drug delivery and bioavailability. | [3] [4] |
Research is expanding into new therapeutic areas and sophisticated combination strategies:
This compound exemplifies the successful translation of a traditional remedy into a modern pharmacological agent with a well-defined multi-target mechanism. While challenges regarding its drug-like properties persist, the development of novel derivatives, targeted formulations, and strategic combination therapies continues to advance its potential for clinical application, particularly in oncology.
This compound is a sesquiterpene lactone natural product primarily isolated from the medicinal herb Feverfew (Tanacetum parthenium) that has gained significant attention in biomedical research due to its potent anti-inflammatory and anti-cancer properties. This compound represents a valuable molecular tool for investigating cellular signaling pathways, particularly the NF-κB pathway, and has emerged as a promising therapeutic candidate against various malignancies. This compound's mechanism of action is characterized by its ability to covalently modify specific cysteine residues in target proteins through its reactive α-methylene-γ-lactone moiety and epoxide group, enabling it to engage with nucleophilic sites of various biological molecules [1] [2]. This covalent binding property underlies this compound's polypharmacological nature, allowing it to simultaneously modulate multiple signaling pathways involved in inflammation, cell survival, and cancer progression.
The significance of this compound in current biomedical research extends beyond its historical use in traditional medicine for treating fever, migraine, and arthritis [1]. Research over the past two decades has revealed that this compound possesses unique capabilities to selectively target cancer stem cells (CSCs) while sparing normal cells, making it particularly valuable for addressing therapeutic resistance in oncology [3] [1]. Its ability to inhibit the nuclear factor kappa B (NF-κB) pathway through direct interaction with IκB kinase beta (IKKβ) has established it as a prototype for developing novel anti-inflammatory and anti-cancer agents [4] [5]. This guide provides a comprehensive technical resource for researchers investigating this compound's molecular mechanisms, with emphasis on its targets within the IKK-NF-κB signaling axis.
This compound's molecular structure contains two critical reactive features that enable its biological activity: an α-methylene-γ-butyrolactone moiety and an epoxide group [1] [2]. The α-methylene-γ-lactone ring represents the primary electrophilic center that undergoes Michael addition reactions with nucleophilic cysteine thiol groups in target proteins, forming stable covalent adducts [4] [2]. This covalent modification mechanism underlies this compound's ability to permanently engage with its molecular targets and alter their function. Structure-activity relationship studies have confirmed that the exocyclic methylene group adjacent to the carbonyl function is essential for this compound's anti-inflammatory and anti-cancer properties, as saturation of this moiety significantly reduces its bioactivity [4] [5].
The spatial arrangement of this compound's reactive pharmacophores allows for efficient targeting of specific cysteine residues within the binding pockets of proteins, particularly those involved in critical signaling pathways. The sesquiterpene backbone provides appropriate stereochemical orientation that influences target selectivity, while the epoxide group may participate in additional covalent interactions or influence the compound's reactivity profile [2]. This structural configuration is shared among many bioactive sesquiterpene lactones (estimated at >5,000 members), though this compound exhibits a particularly favorable balance of reactivity and specificity that has made it a valuable prototype for drug development [2]. Understanding these structure-function relationships is crucial for researchers aiming to design this compound derivatives with improved pharmacological properties or altered target specificity.
This compound exhibits a polypharmacological profile, engaging with multiple protein targets through covalent modification of reactive cysteine residues. The table below summarizes this compound's primary molecular targets, the specific cysteine residues modified, and the functional consequences of these interactions:
| Molecular Target | Cysteine Residue Modified | Functional Consequences | Experimental Evidence |
|---|---|---|---|
| IKKβ (IκB kinase beta) | Cysteine 179 (C179) [4] [5] | Inhibits IKK kinase activity, prevents IκBα phosphorylation and degradation, blocks NF-κB nuclear translocation [4] [2] | Affinity reagent binding [4]; Mutagenesis (C179A abolishes sensitivity) [4] |
| FAK1 (Focal adhesion kinase 1) | Cysteine 427 (C427) [2] | Impairs FAK1-dependent signaling, reduces cancer cell proliferation, survival, and motility [2] | isoTOP-ABPP chemoproteomics [2]; Validation via mutagenesis |
| STAT3 (Signal transducer and activator of transcription 3) | Not fully mapped (targets JAK2/STAT3 pathway) [1] | Disrupts STAT3 phosphorylation at Tyr705, inhibits STAT3 transcriptional activity [1] | Phosphorylation analysis [1]; Reporter assays |
| Hsp72 (Heat shock protein 72) | Specific cysteine not identified [2] | Potential disruption of chaperone function; mechanism under investigation | This compound-alkyne probe binding [2] |
| DNA-PK (DNA-dependent protein kinase) | Cysteine 729 (C729) [2] | Possible impairment of DNA repair mechanisms; functional significance being elucidated | isoTOP-ABPP chemoproteomics [2] |
| HDAC1 (Histone deacetylase 1) | Not specified (induces degradation) [6] | Promotes proteasomal degradation of HDAC1, increases histone acetylation [6] | Immunoblotting showing decreased HDAC1 [6] |
| DNMT1 (DNA methyltransferase 1) | Not specified (inhibits activity) [1] | Inhibits DNMT1 activity, induces DNA hypomethylation, upregulates p21 [1] | Methylation assays [1]; Gene expression analysis |
This compound's target engagement profile demonstrates a remarkable convergence on proteins involved in stress response, inflammation, and epigenetic regulation. The compound exhibits significant selectivity despite its covalent mechanism, preferentially modifying cysteine residues situated in functionally important regions of target proteins [2]. This selectivity is influenced by several factors, including the local chemical environment and accessibility of cysteine residues, the redox state of the cellular milieu, and the concentration-dependent nature of this compound's actions. Competitive activity-based protein profiling (ABPP) studies have confirmed that this compound does not broadly inhibit global proteome-wide cysteine reactivity but instead targets a specific subset of functionally important residues [2].
The inhibition of IKKβ represents one of the most thoroughly characterized mechanisms of this compound action. IKKβ serves as the catalytic subunit of the IκB kinase complex responsible for phosphorylating IκBα, an inhibitor of NF-κB, targeting it for proteasomal degradation [4] [7]. This compound directly binds to cysteine 179 within the activation loop of IKKβ, a critical residue for kinase activity [4] [5]. This covalent modification stabilizes IKKβ in an inactive conformation, preventing phosphorylation of IκBα and subsequent NF-κB activation [4]. Mutation of cysteine 179 to alanine completely abolishes this compound sensitivity, confirming the essential nature of this residue for this compound's inhibitory effect [4].
The functional consequences of IKKβ inhibition by this compound are extensive and contribute significantly to its anti-inflammatory and anti-cancer properties. By preventing IKKβ-mediated IκBα phosphorylation, this compound maintains NF-κB in an inactive state sequestered in the cytoplasm, thereby blocking its transcriptional activity [4] [7]. This inhibition results in downregulation of numerous NF-κB target genes encoding pro-survival proteins (Bcl-2, Bcl-xL, survivin), inflammatory mediators (IL-6, IL-8, TNFα), and proteins involved in angiogenesis, metastasis, and chemoresistance [8] [9] [7]. In cancer models, this mechanism sensitizes tumor cells to conventional therapies and reduces their metastatic potential [9] [7]. The critical role of the α-methylene γ-lactone moiety in this activity has been confirmed through structural analogs, where modification of this pharmacophore ablates this compound's ability to inhibit IKKβ and downstream NF-κB signaling [4] [5].
This compound employs multiple complementary strategies to inhibit NF-κB p65 (RelA) signaling, extending beyond its primary mechanism of IKKβ inhibition. In addition to preventing NF-κB nuclear translocation through IκBα stabilization, this compound directly interferes with the DNA-binding capacity of the p65 subunit [9]. Research has demonstrated that this compound can covalently modify p65, potentially at cysteine residues within the Rel homology domain, though the specific residues involved require further characterization [9]. This direct modification impairs p65 binding to κB consensus sequences in target gene promoters, adding an additional layer of NF-κB pathway inhibition beyond the upstream blockade of IKKβ activity.
The functional impact of p65 inhibition by this compound manifests in diverse experimental models. In nasopharyngeal carcinoma, this compound treatment suppresses constitutive and cytokine-induced NF-κB activity, leading to downregulation of anti-apoptotic genes and sensitization to chemotherapy [3]. Similarly, in melanoma cells, this compound inhibits both constitutive and therapeutically induced NF-κB pathway activation, resulting in reduced expression of Bcl-XL, survivin, cyclin D1, interleukin-8, and matrix metalloproteinase-9 [9]. These molecular changes translate to functionally relevant phenotypes including enhanced apoptosis, cell cycle arrest, and reduced metastatic potential [9]. The convergence of this compound's actions on both IKKβ and p65 creates a potent suppression of NF-κB signaling that underlies its therapeutic effects across multiple pathological conditions.
Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This compound suppresses NF-κB signaling through multiple mechanisms: (1) direct covalent modification of IKKβ at Cysteine 179, inhibiting kinase activity; and (2) potential direct interference with p65 DNA-binding capacity. This prevents IκBα phosphorylation/degradation and subsequent NF-κB nuclear translocation/transactivation.
Activity-Based Protein Profiling (ABPP): Competitive ABPP using cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probes enables proteome-wide mapping of this compound targets by comparing vehicle and this compound-treated samples [2]. The isotopic tandem orthogonal proteolysis-enabled ABPP (isoTOP-ABPP) platform provides quantitative identification of specific cysteine residues engaged by this compound, as demonstrated in the discovery of FAK1 C427 as a high-affinity target [2].
Affinity Reagent Methodology: Synthesis of biotinylated this compound analogs allows for pull-down assays to identify direct binding targets [4] [2]. This approach confirmed IKKβ as a primary target when the affinity reagent selectively bound to IKKβ in proteomic analyses, with binding abolished by C179A mutation [4].
Electrophoretic Mobility Shift Assay (EMSA): EMSA techniques evaluate this compound's effects on NF-κB DNA-binding activity in nuclear extracts [9]. Studies demonstrate that this compound suppresses both constitutive and induced NF-κB binding to consensus sequences, with supershift assays confirming p65 involvement [9].
Kinase Activity Assays: In vitro kinase assays measure IKKβ activity following this compound treatment, typically using IκBα as substrate [4]. These assays confirmed dose-dependent inhibition of IKKβ enzymatic activity by this compound through covalent mechanism.
Gene Expression Analysis: Real-time PCR and reporter gene assays quantify this compound's effects on NF-κB target genes including Bcl-XL, survivin, cyclin D1, IL-8, and MMP-9 [3] [9]. These analyses demonstrate consistent downregulation of pro-survival and inflammatory mediators across multiple cancer models.
Cell Death and Viability Assays: Flow cytometry with annexin V/propidium iodide staining, caspase activation assays (caspase-3/7), and mitochondrial membrane potential measurements (JC-1, TMRM) evaluate this compound-induced apoptosis [3] [2]. MTT and colony formation assays assess cytotoxic and long-term anti-proliferative effects [3] [8].
Figure 2: Experimental Workflow for Investigating this compound Mechanisms. A systematic approach to characterize this compound's molecular targets and functional impacts, integrating chemoproteomic target identification with rigorous validation and phenotypic analysis.
This compound demonstrates remarkable efficacy against cancer stem cells (CSCs), a subpopulation implicated in therapeutic resistance and tumor recurrence. In nasopharyngeal carcinoma, this compound preferentially targets side population (SP) cells exhibiting cancer stem-like properties, in contrast to conventional chemotherapeutic agents like 5-fluorouracil that paradoxically enrich these populations [3]. This selective cytotoxicity against CSCs occurs through simultaneous inhibition of NF-κB signaling and downregulation of cyclooxygenase-2 (COX-2), disrupting critical maintenance pathways for stemness [3]. Similarly, in hematological malignancies, this compound effectively eliminates leukemic stem cells (LSCs) while sparing normal hematopoietic cells, addressing a significant challenge in leukemia therapy [1]. The ability to target these resistant cell populations positions this compound as a promising candidate for combination regimens aimed at preventing disease recurrence.
Beyond oncology, this compound's modulation of IKKβ and p65 signaling has therapeutic implications for inflammatory and neurological conditions. In spinal cord injury models, this compound promotes functional recovery by shifting microglia/macrophages from pro-inflammatory M1 to anti-inflammatory M2 polarization through inhibition of NF-κB and STAT1/3 signaling [6]. This neuroprotective effect includes enhanced axonal regeneration, reduced glial scar formation, and diminished chondroitin sulfate proteoglycan production [6]. The anti-inflammatory properties extend to other conditions driven by dysregulated NF-κB activation, with this compound effectively suppressing production of key inflammatory mediators including TNF-α, IL-1β, IL-6, and IL-8 across various disease models [4] [6] [9]. These pleiotropic effects on inflammatory pathways underscore this compound's potential as a therapeutic agent for diverse inflammation-associated pathologies.
This compound represents a structurally unique natural product with a polypharmacological mechanism centered on covalent modification of cysteine residues in key signaling proteins, particularly IKKβ and components of the NF-κB pathway. Its well-characterized inhibition of IKKβ through C179 modification, combined with emerging evidence for additional targets including FAK1, STAT3, and HDAC1, provides a mechanistic basis for its anti-inflammatory and anti-cancer properties. The experimental methodologies outlined in this guide—particularly competitive ABPP platforms—offer powerful approaches for comprehensively characterizing this compound's target landscape and functional consequences.
The table below summarizes the key mechanistic insights into parthenolide's action.
| Mechanistic Aspect | Previous Understanding | Current Evidence |
|---|---|---|
| Primary Target | VASH1/2-SVBP carboxypeptidase (the detyrosination enzyme) [1] | Tubulin dimers themselves [1] |
| Molecular Action | Inhibition of enzyme activity [1] | Covalent binding to cysteine and histidine residues on α- and β-tubulin, forming adducts [1] |
| Effect on Detyrosination | Direct blockade of the detyrosination process [1] | Indirect reduction due to loss of polymerization-competent tubulin and modified substrate [1] |
| Effect on Microtubules | Believed to be specific to detyrosination status | Causes tubulin aggregation, prevents microtubule assembly, and destabilizes existing microtubules [1] |
| In Vitro Enzyme Inhibition | Presumed effective inhibitor | Shows no significant inhibition of purified VASH1-SVBP activity [1] |
This revised mechanism is illustrated in the following pathway diagram, which contrasts the old and new models of this compound's action:
Revised model of this compound's effect on microtubules.
The paradigm shift in understanding this compound's mechanism is supported by several critical experiments.
This protocol tests whether a compound directly inhibits the VASH1-SVBP enzyme.
This method provides direct evidence of this compound binding to tubulin.
This protocol evaluates the cellular consequences of this compound treatment.
The following table consolidates key quantitative findings from the research.
| Experimental Observation | System | Key Quantitative/Qualitative Result | Source |
|---|---|---|---|
| Tubulin Mobility Shift | In vitro (Purified Tubulin) | Appearance of faster-/slower-migrating α-tubulin bands on immunoblots [1] | [1] |
| Residue Modification | Mass Spectrometry | 248.14 Da mass increase localized to specific Cys and His residues on α/β-tubulin [1] | [1] |
| Enzyme Inhibition | In vitro (VASH1-SVBP) | No significant blockade of Tyr-to-Glu conversion [1] | [1] |
| Microtubule Polymerization | In vitro (Turbidity Assay) | Stimulated tubulin assembly but with a different kinetics profile (initial lag) than paclitaxel [2] | [2] |
| Mitotic Spindle Defects | Cellular (HeLa) | Reduced microtubule density and spindle pole splitting upon 25 μM PTL treatment [1] | [1] |
| Synergy with Paclitaxel | Cellular (MCF-7) | Enhanced paclitaxel effectiveness in inhibiting cell growth [2] | [2] |
The corrected mechanism has critical implications:
The following diagram synthesizes the core apoptotic signaling pathways activated by parthenolide, integrating the key mechanisms identified across multiple studies.
This compound-induced apoptotic signaling pathways.
This table summarizes the core apoptotic proteins that this compound modulates across different cancer types.
| Protein | Regulation by PTL | Function in Apoptosis | Cancer Models Evidenced |
|---|---|---|---|
| PMAIP1 (NOXA) | Upregulated [1] | Pro-apoptotic BH3-only protein; binds/inactivates MCL1, activating BAX/BAK [1] | Non-small cell lung cancer (NSCLC) [1] |
| MCL1 | Downregulated [1] | Anti-apoptotic protein; inhibited by PMAIP1, leading to apoptosis initiation [1] | Non-small cell lung cancer (NSCLC) [1] |
| Bcl-2 / Bcl-xL | Downregulated [2] | Anti-apoptotic proteins; inhibition promotes mitochondrial pathway [2] | Colorectal cancer [2] |
| TNFRSF10B (DR5) | Upregulated [1] [3] | Death receptor; activates caspase-8 via the extrinsic pathway [1] [3] | NSCLC [1], Oral cancer [3] |
| CFLAR (c-FLIP) | Downregulated [1] | Inhibits caspase-8 activation; its downregulation promotes extrinsic pathway [1] | NSCLC [1] |
| ROS | Upregulated [4] [5] | Reactive oxygen species; induces oxidative stress, damaging mitochondria and DNA [4] [5] | Lymphoid malignancies [4], Ovarian cancer [5] |
| GSH | Downregulated [4] [5] | Glutathione; key antioxidant. Depletion exacerbates ROS-induced damage [4] [5] | Lymphoid malignancies [4], Ovarian cancer [5] |
This compound exhibits potent anti-cancer effects across diverse cell lines, as shown by key metrics like IC₅₀ values and induction of cell death markers.
| Cancer Type | Cell Line | Key Assays | Key Findings |
|---|---|---|---|
| Lymphoid Malignancies | NCI-H929 (MM), Raji (BL), CEM (T-ALL) [4] | Resazurin (Metabolic Activity), AV/7-AAD FCM (Apoptosis), ROS/GSH FCM [4] | IC₅₀ range: 1-10 µM; Dose-dependent apoptosis; ↑ ROS, ↓ GSH [4] |
| Colorectal Cancer | SW620 [2] | MTT (Viability), AV/PI FCM (Apoptosis), Western Blot [2] | Dose-dependent ↓ viability; ↑ sub-G1 fraction; ↓ Bcl-2, ↑ caspase-3 [2] |
| Oral Cancer | MC-3, HN22 [3] | MTS, Trypan Blue (Viability), DAPI, Western Blot [3] | Dose- and time-dependent ↑ cleaved PARP, caspase-3, -8, -9 [3] |
| Non-Small Cell Lung Cancer | A549, H157 [1] | SRB/MTT (Viability), AV/PI FCM, Western Blot [1] | ↑ TNFRSF10B, PMAIP1, ATF4, DDIT3; ↓ CFLAR, MCL1 [1] |
| Ovarian Cancer | OVCAR-3, SK-OV-3 [5] | MTT, AV/PI FCM, Western Blot [5] | Activation of caspase-8, -9, and -3; ↑ ROS, ↓ GSH [5] |
For researchers looking to replicate these findings, here are detailed methodologies for key assays from the cited literature.
This compound's ability to concurrently trigger multiple pro-apoptotic pathways makes it a compelling candidate for therapeutic development.
A bibliometric analysis of publications from 2002 to 2022 confirms strong and sustained interest in parthenolide research, with the United States and China being the leading contributors [1]. The scope of research is extensive, focusing on its role in various diseases.
The diagram below summarizes the core mechanisms of action of this compound and its derivatives in cancer and inflammatory cells.
Core mechanisms of this compound (PTL) and its derivatives in exerting anti-cancer and anti-inflammatory effects. PTL primarily inhibits NF-κB and JAK/STAT signaling pathways, while its derivative MCL directly alkylates the p65 subunit. DMAMCL acts as a stable prodrug that converts to MCL.
Current research is intensely focused on improving the drug-like properties of this compound and exploring its full therapeutic potential through novel approaches.
| Derivative/Approach | Key Feature | Application/Model | Reference |
|---|---|---|---|
| DMAMCL | Prodrug of MCL; sustained release; crosses blood-brain barrier | Glioma, Myeloproliferative Neoplasms | [3] [4] |
| DMAPT | Water-soluble analogue; improved bioavailability | Breast Cancer, Bladder Cancer, Lung Cancer | [3] [4] |
| PTL-Chalcone Hybrids | Hybrid molecule; enhanced potency (40.9x > PTL) | Non-Small Cell Lung Cancer (NSCLC) | [5] |
| Nanocarriers (e.g., PLGA) | Targeted drug delivery; enhanced selectivity | Leukemic Cells | [3] [4] |
The growing scientific interest is mirrored by a expanding global market.
Despite significant progress, several challenges remain. The primary hurdle is the poor water solubility and low oral bioavailability of native this compound, limiting its clinical application [3] [4] [5]. Furthermore, while its multi-target nature is promising, a deeper understanding of its selectivity between cancerous and normal cells is needed to minimize potential side effects [3] [4].
Parthenolide (PTL) is a sesquiterpene lactone natural product with demonstrated anti-cancer, anti-inflammatory, and anti-oxidant properties [1] [2]. Its mechanisms of action are multi-targeted, primarily involving the inhibition of NF-κB signaling, induction of oxidative stress via Reactive Oxygen Species (ROS) generation, and activation of p53-mediated apoptosis [1]. These properties make it a valuable investigational tool and a promising candidate for combination therapy in oncology research, particularly for targeting drug-resistant cancer stem cells [1] [2].
The effective concentration of this compound varies significantly depending on the cell type, specific study objectives, and whether it is used as a monotherapy or in combination. The table below summarizes concentration ranges derived from recent literature.
Table 1: this compound Treatment Concentrations in Cell Culture Models
| Cancer Type | Cell Line/Model | This compound Concentration | Treatment Duration | Key Findings | Source |
|---|---|---|---|---|---|
| B-acute Lymphoblastic Leukemia (B-ALL) | NALM6 | 1.925 µM (in combination with 0.5 mM Vitamin C) | 48 hours | Synergistically increased apoptosis to 82.52% | [3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468, HCC-1806, MDA-MB-231 | Varies (used in combination with Selinexor) | 96 hours | Enhanced growth inhibition versus monotherapy; synergy was cell line-dependent | [4] |
| Cutaneous Melanoma (BRAFi-Resistant) | BRAF inhibitor-resistant melanoma cells | Varies (dose-dependent) | Not Specified | Inhibited viability, induced apoptosis and S-phase arrest; inhibited Hsp90α activity | [5] |
| Lung Cancer (NSCLC) | A549, H460, etc. | Varies (parent compound); Hybrid compound 10d had 40.9x greater potency | Varies | Novel PTL-chalcone hybrid 10d showed significantly enhanced anti-proliferative activity | [6] |
| Ovarian Cancer (Cisplatin-Resistant) | Cisplatin-resistant ovarian cancer models | Varies (in combination with Cisplatin) | Varies | Shown to reverse cisplatin resistance via network pharmacology and molecular docking | [7] |
| General Hematological Malignancies | Primary AML, bcCML cells | Varies (often 1 - 10 µM range in literature) | Varies | Selective apoptosis in leukemic stem cells while sparing normal cells | [1] |
This protocol outlines a standard procedure for evaluating the effects of this compound on cell viability and apoptosis, synthesizing methodologies from the search results.
This compound Stock Solution Preparation:
Cell Culture and Seeding:
Cell Viability Assessment (MTT or Alamar Blue Assay):
Apoptosis Analysis via Flow Cytometry (Annexin V/PI Staining):
The workflow below summarizes the key stages of a this compound treatment experiment.
This compound's anticancer effects are mediated through several interconnected pathways, making it suitable for various research applications.
Table 2: Key Mechanisms and Research Applications of this compound
| Mechanism of Action | Key Molecular Targets | Primary Research Applications |
|---|---|---|
| NF-κB Pathway Inhibition [1] [5] [2] | IKK, p65 subunit | Overcoming chemoresistance, reducing inflammation, sensitizing cells to other agents. |
| ROS Induction [1] | Glutathione system, Mitochondria | Inducing oxidative stress-mediated apoptosis, particularly in leukemia cells. |
| p53 Pathway Activation [1] | p53 (Ser-15 phosphorylation) | Restoring apoptosis in p53-wildtype cancer cells. |
| Hsp90α Chaperone Inhibition [5] | N-terminal ATPase domain of Hsp90α | Overcoming BRAF inhibitor resistance in melanoma; degrading oncogenic client proteins. |
| Epigenetic Modulation [1] | DNMT1, p21 | Reversing aberrant gene silencing, enhancing sensitivity to therapy. |
| Cancer Stem Cell (CSC) Targeting [6] [2] | Multiple pathways (NF-κB, STAT3) | Eradicating drug-resistant stem cell populations in AML and other malignancies. |
The following diagram illustrates the core signaling pathways modulated by this compound, which contribute to its anti-cancer effects.
Combination Therapy: this compound shows great promise in combination regimens. It can synergize with chemotherapy drugs like vincristine [3], targeted agents like selinexor (an XPO1 inhibitor) [4], and even nutrients like Vitamin C [3]. Carefully optimize the dosing schedule (simultaneous vs. sequential) when designing combination studies.
Solubility and Bioavailability: The inherent poor solubility of this compound is a major limitation. Researchers are addressing this by developing more soluble analogs like Dimethylaminothis compound (DMAPT) [2] and novel hybrid molecules [6], or by using advanced formulations like liposomes and nanoparticles [2].
This compound (PTL) is a sesquiterpene lactone compound naturally derived from the medicinal herb Tanacetum parthenium (feverfew), which has been used traditionally for centuries for its anti-inflammatory and anti-migraine properties. The compound possesses a characteristic α-methylene-γ-lactone ring and an epoxide group that enable it to interact with nucleophilic sites of various biological molecules, contributing to its diverse biological activities [1] [2]. In recent decades, PTL has garnered significant attention in oncology research due to its multifaceted antitumor properties and selective toxicity toward cancer cells while sparing normal cells [1]. This selective action is particularly evident against leukemia stem cells (LSCs), which are typically resistant to conventional chemotherapy, positioning PTL as a promising candidate for targeted cancer therapy approaches [1].
The molecular mechanisms underlying PTL's anticancer effects are complex and multi-targeted. PTL effectively inhibits the NF-κB signaling pathway, a crucial regulator of cell survival and inflammation, by directly interacting with IκB-kinase (IKK), leading to reduced phosphorylation of IκB-alpha and decreased nuclear translocation of the p65 subunit [1] [2]. Additionally, PTL disrupts STAT3 signaling by blocking Tyr705 phosphorylation, contributes to reactive oxygen species (ROS) production, and activates the tumor suppressor p53 through phosphorylation at serine-15 [1]. These coordinated mechanisms collectively trigger apoptosis in various cancer cell types while demonstrating relative sparing of normal hematopoietic cells [1]. The compound has also shown efficacy in targeting cancer stem cell populations, which are often responsible for tumor recurrence and therapeutic resistance [1] [2].
The development of PTL-based combination therapies is grounded in the need to overcome therapeutic resistance and enhance efficacy against heterogeneous tumor populations. Combination approaches leverage PTL's multi-targeted mechanisms to achieve synergistic antitumor effects while potentially reducing required dosages of individual agents [1] [3]. The Independent Drug Action (IDA) theory provides a framework for understanding how drug combinations can address tumor heterogeneity, where each component targets distinct subpopulations within a tumor, thereby increasing the overall proportion of responsive cells [3]. This approach is particularly valuable in aggressive, heterogeneous cancers like triple-negative breast cancer (TNBC), where monotherapies often yield limited success due to rapid development of resistance [3].
PTL's ability to sensitize cancer cells to conventional chemotherapeutic agents represents another compelling rationale for combination approaches. By inhibiting key survival pathways like NF-κB and STAT3, which are frequently hyperactivated in treatment-resistant cancers, PTL can counteract prosurvival signals that would otherwise protect cancer cells from cytotoxic agents [1] [2]. Furthermore, PTL's unique activity against quiescent leukemia stem cells addresses a critical limitation of conventional chemotherapy, which primarily targets rapidly dividing cells [1]. This strategic approach aims to eradicate the root source of tumor recurrence and persistence, potentially leading to more durable therapeutic responses.
Recent computational and experimental studies have identified several promising combination partners for PTL. XPO1 inhibitors such as selinexor have emerged as particularly synergistic candidates, with IDACombo computational predictions ranking PTL as the top compound to enhance XPO1 inhibition efficacy across heterogeneous TNBC populations [3]. This combination leverages complementary mechanisms—PTL's inhibition of NF-κB and STAT3 pathways combined with selinexor's blockade of nuclear export—to create a multipronged attack on cancer cell survival signaling [3].
Other strategic combinations include PTL with conventional chemotherapeutic agents to overcome resistance, epigenetic modifiers to enhance gene expression changes, and metabolism-targeting drugs to exploit PTL's effects on amino acid metabolism and oxidative stress [1] [4]. The growing understanding of PTL's impact on cancer metabolic reprogramming, including its demonstrated effects on amino acid metabolism in lung adenocarcinoma, opens additional avenues for rational combination with metabolic inhibitors [4].
Table 1: Promising this compound Combination Partners and Their Mechanisms
| Combination Partner | Mechanism of Action | Cancer Type | Observed Effects |
|---|---|---|---|
| XPO1 Inhibitors (Selinexor) | Blocks nuclear export; complements NF-κB inhibition | Triple-Negative Breast Cancer | Synergistic growth inhibition in heterogeneous populations [3] |
| Conventional Chemotherapeutics | Direct cytotoxicity combined with pathway inhibition | Various Hematologic Malignancies | Enhanced sensitivity and reduced likelihood of resistance [1] |
| Metabolism-Targeting Agents | Exploits PTL-induced amino acid metabolic changes | Lung Adenocarcinoma | Affects proliferation and oxidative stress levels [4] |
The poor water solubility of PTL represents a significant challenge for its clinical application, with conventional formulations demonstrating limited bioavailability. Nanodelivery approaches using carboxyl-functionalized nanographene (fGn) have been developed to overcome this limitation [5]. The following protocol details the preparation and characterization of PTL-fGn complexes:
Functionalized Nanographene Preparation: Begin with 10 mg of graphene (Angstron Materials Inc.) added to a mixture of H₂SO₄ and HNO₃. Sonicate the mixture for 4-5 hours, then filter through a 0.2 µm GTTP membrane (Millipore) and wash several times with deionized water. Dry the resulting fGn powder overnight at 100°C and store in a vacuum desiccator [5].
PTL-fGn Complex Formation: Prepare 10 mM PTL stock solution in DMSO. Add PTL to fGn solution in culture media to achieve final complex concentrations of 1-100 µM PTL with 10 µg/ml fGn. Sonicate the mixture for 1 hour and store at 4°C before use. Characterization through X-ray Photoelectron Spectroscopy (XPS) confirms interactions between fGn and PTL [5].
Quality Control Assessment:
This nanodelivery approach has demonstrated significant improvement in PTL efficacy, reducing the IC₅₀ value in pancreatic cancer cells from 39 µM (free PTL) to 9.5 µM (PTL-fGn complex) [5].
Evaluation of PTL combination therapies requires careful experimental design to account for tumor heterogeneity and distinguish true synergy from additive effects. The following protocol outlines a comprehensive approach for assessing PTL combination efficacy:
Cell Line Selection and Culture: Select representative cell lines that capture the heterogeneity of the target cancer. For TNBC, this includes MDA-MB-468 (basal-like), HCC-1806 (mixed mesenchymal/LAR), and MDA-MB-231 (highly mesenchymal) [3]. Engineer cells to stably express distinct fluorescent proteins (GFP, RFP, BFP) to enable tracking in co-culture experiments. Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂ [3] [5].
Experimental Setup and Treatment:
Synergy Analysis:
Table 2: Quantitative Proteomics and Metabolomics Analysis Parameters
| Analysis Type | Sample Preparation | Instrumentation | Key Parameters |
|---|---|---|---|
| Label-free Quantitative Proteomics | RIPA buffer extraction; acetone precipitation; trypsin digestion | Nano-UPLC EASY-nLC1200 with Q-Exactive mass spectrometer | MS1 resolution: 70,000; MS2 resolution: 17,500; NCE: 28% [6] [4] |
| Targeted Amino Acid Metabolomics | Metabolite extraction with methanol:acetonitrile:water (5:3:2); derivatization | LC-MS/MS with reversed-phase column | Mobile phase A: 0.1% formic acid; B: 0.1% formic acid in acetonitrile [4] |
| PRM Validation | Similar to proteomics with specific peptide selection | Same as above with targeted MS2 | Maximum IT: 200 ms; isolation window: 2 m/z [6] |
Understanding the molecular mechanisms underlying PTL combination effects requires integrated proteomic, metabolomic, and functional analyses:
Proteomic Analysis Workflow:
Functional Validation Assays:
The anticancer activity of this compound involves a complex network of interacting signaling pathways that contribute to its efficacy in combination therapies. The intricate relationships between these pathways can be visualized as follows:
Figure 1: this compound Signaling Pathways and Combination Therapy Mechanisms
This network illustrates how PTL simultaneously targets multiple crucial survival pathways in cancer cells. The NF-κB pathway inhibition occurs through direct binding to IKK, preventing IκB phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation [1] [2]. This results in downregulation of prosurvival genes such as Bcl-XL, survivin, and c-FLIP. Concurrently, PTL inhibits the JAK/STAT signaling pathway through multiple mechanisms, including JAK inhibition and direct blockade of STAT DNA binding, particularly affecting STAT3, which plays a key role in tumor survival and resistance [1] [2].
PTL's induction of oxidative stress through ROS generation and glutathione depletion creates additional pressure on cancer cells, leading to mitochondrial dysfunction and activation of apoptotic pathways [1] [5]. The simultaneous activation of p53 and epigenetic modulation through DNMT1 inhibition further contributes to the compound's multifaceted antitumor activity [1]. When combined with XPO1 inhibitors, the effect is enhanced through complementary inhibition of nuclear transport, creating a synergistic multipronged attack on cancer cell survival mechanisms [3].
Robust data analysis is essential for distinguishing truly synergistic combinations from merely additive effects. The following approaches provide comprehensive assessment:
Synergy Scoring: Calculate multiple synergy scores (HSA, Bliss, Loewe, ZIP) to account for different reference models. Implement a majority voting strategy where combinations are designated as synergistic only when multiple models consistently indicate synergy [7]. This conservative approach reduces false positives in synergy identification.
Heterogeneity Analysis: In co-culture models representing different molecular subtypes, analyze growth inhibition both across the mixed population and for individual cell lines. This determines whether combination therapies provide broad efficacy across heterogeneous populations or show subtype-specific effects [3].
Dose-Response Modeling: Generate three-dimensional response surfaces for dose pairs to visualize regions of synergy and antagonism. Use software such as Combenefit to interpolate dose-response landscapes and identify optimal ratio ranges for combination therapy [3].
Statistical Validation: Perform replicate experiments (minimum n=3) and apply appropriate statistical tests (e.g., two-way ANOVA with post-hoc testing) to confirm significance of combination effects compared to monotherapies.
Integrating multi-omics data provides comprehensive insights into PTL combination mechanisms:
Differential Expression Analysis: Identify significantly altered proteins (fold change >1.5, p<0.05) and metabolites in response to PTL treatment. Map these changes to biological pathways using KEGG and GO enrichment analyses to identify key affected processes [6] [4].
Network-Based Integration: Construct protein-protein interaction networks using the STRING database and implement network propagation algorithms to identify functionally connected modules affected by PTL combinations [6] [4].
Pathway Enrichment Visualization: Create enriched pathway maps highlighting specific proteins and metabolites altered by PTL treatment, focusing on apoptosis regulation, metabolic pathways, and oxidative stress response [6] [4].
Target Validation: Confirm proteomic findings using Parallel Reaction Monitoring (PRM) for selected proteins and qPCR for corresponding mRNA expression levels [6]. For metabolomic findings, validate key metabolic changes using targeted assays (e.g., GSH/GSSG ratio, NADPH/NADP levels) [4].
Table 3: Key Proteomic Changes Associated with this compound Treatment Across Cancer Types
| Cancer Type | Upregulated Proteins | Downregulated Proteins | Key Affected Pathways | Experimental Model |
|---|---|---|---|---|
| Thyroid Cancer | HMOX1, GCLM, CASP8 | IL1B, HSPA1A | Metabolic processes, DNA replication, apoptosis | BCPAP cell line [6] |
| Lung Adenocarcinoma | GCTG, oxidative stress markers | Amino acid metabolism enzymes | Amino acid metabolism, oxidative stress response | H1975 cell line, in vivo models [4] |
| Pancreatic Cancer | ROS markers, caspase activators | NF-κB targets | ROS generation, mitochondrial apoptosis | Panc-1 cell line [5] |
| Leukemia | p53 targets, pro-apoptotic factors | Bcl-2, survivin, ICAM-1 | NF-κB signaling, STAT3 pathway, stem cell regulation | Primary AML cells, bcCML cells [1] |
The development of PTL combination therapies must navigate evolving regulatory landscapes. Recent FDA draft guidance emphasizes several key considerations:
Contribution of Effect: Regulatory agencies require demonstration of each component's contribution to combination therapy efficacy. While factorial designs (A vs B vs A+B) remain preferred, the FDA acknowledges situations where they may not be feasible, such as in rare biomarker-defined populations or when strong biologic co-dependency exists [8].
Alternative Endpoints: Beyond overall survival (OS) and progression-free survival (PFS), the FDA shows increasing openness to other clinically relevant endpoints in combination trials. Sponsons should engage early with regulatory agencies to establish acceptable endpoints for specific cancer types and contexts [8].
External Data Utilization: The FDA recognizes that real-world data/evidence (RWD/E) from electronic health records, claims data, and registries may contribute to evidence packages for combination therapies. Biomarker data and clinically relevant characteristics should be considered in inclusion/exclusion criteria and comparability assessments [8].
Therapeutic Index Considerations: Regulatory evaluations increasingly integrate therapeutic index considerations, balancing incremental efficacy against severity, reversibility, and manageability of adverse events. This aligns with clinical decision-making where treatment selection depends on both efficacy and tolerability impact on quality of life [8].
The landscape of PTL combination therapy development is being transformed by computational approaches:
Drug Repositioning Strategies: PTL's established safety profile from traditional use makes it particularly amenable to drug repositioning approaches. Computational tools like REFLECT identify precision drug combination therapies based on multi-omic co-alteration signatures, potentially accelerating clinical translation [7].
Database Resources: Platforms like OncoDrug+ systematically integrate drug combination response data with biomarker and cancer type information, providing evidence-based ranking of treatment options. These resources include 7,895 data entries covering 77 cancer types and 1,200 biomarkers, enabling researchers to prioritize combination strategies [7].
This compound represents a promising naturally derived compound with multifaceted antitumor properties, particularly valuable in combination therapy approaches. Its unique ability to target cancer stem cells, inhibit key survival pathways (NF-κB, STAT3), induce oxidative stress, and modulate epigenetics provides a strong mechanistic foundation for rational combination strategies. The protocols outlined in this document provide researchers with comprehensive methodologies for developing, testing, and analyzing PTL-based combinations, from nanodelivery systems to sophisticated multi-omics assessments.
Future research directions should focus on several key areas: First, expanding clinical translation of PTL combinations through improved formulation strategies, such as the nanodelivery systems described here, to overcome solubility limitations. Second, leveraging emerging AI technologies to identify novel combination partners that address tumor heterogeneity through independent drug action principles. Third, developing biomarker-driven patient selection strategies to match specific tumor molecular profiles with appropriate PTL combinations. Finally, addressing regulatory considerations early in development to facilitate efficient translation of promising combinations from bench to bedside.
As combination therapy continues to evolve as a cornerstone of modern oncology, PTL's unique mechanisms and favorable toxicity profile position it as a valuable component in next-generation treatment regimens. The integrated experimental and computational approaches described in these application notes provide a roadmap for researchers to systematically explore and develop this potential.
Parthenolide (PTL), a sesquiterpene lactone derived from feverfew (Tanacetum parthenium), demonstrates significant anticancer potential. Its activity is multifaceted, including the induction of apoptosis, inhibition of the NF-κB signaling pathway, and a unique ability to target cancer stem cells (CSCs), which are often responsible for tumor recurrence and drug resistance [1]. The electrophilic α-methylene-γ-lactone group in PTL alkylates cysteine residues in key proteins like p65 and IκB kinase (IKK), leading to these broad anticancer effects [1].
However, the clinical translation of PTL is hindered by its poor aqueous solubility and low oral bioavailability [1]. Nanoformulations present a viable solution to these challenges. Encapsulating PTL into nanoparticles can enhance its solubility, protect it from degradation, and improve its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect [2]. Among various nanocarriers, Solid Lipid Nanoparticles (SLNs) offer advantages such as biocompatibility, controlled release, and relative ease of scaling up [3].
Several nanocarrier systems have been investigated for PTL delivery. The table below summarizes the key options, their components, and observed advantages.
Table 1: Overview of Nanocarrier Systems for this compound Delivery
| Nanocarrier Type | Key Components | Reported Advantages for PTL Delivery |
|---|---|---|
| Functionalized Nanographene (fGn) | Carboxyl-functionalized graphene [4] | Overcame extreme hydrophobicity; significantly decreased IC50 from 39 µM (free PTL) to 9.5 µM in Panc-1 pancreatic cancer cells [4]. |
| Solid Lipid Nanoparticles (SLNs) | Lipids (e.g., Glyceryl behenate, Glyceryl distearate), Surfactants (e.g., Polysorbate 80, Sorbitan oleate) [5] | Biocompatible; can improve drug stability and bioavailability; suitable for industrial scale-up [5] [3]. |
| Cationic Polymeric Micelles | Poly(4-methyl-piperazin-1-yl)-propenone)-b-polylactide (PMPP-PLA) block copolymer [6] | Effective for co-delivery of sesquiterpene lactones; demonstrated anti-biofilm activity; showed good colloidal stability [6]. |
| Polymer Nanoparticles (for local delivery) | Poly(styrene-alt-maleic anhydride)-b-poly(styrene) (PSMA) [7] | Used for local retroductal injection to murine submandibular gland; enabled delivery of otherwise poorly soluble drugs [7]. |
For researchers beginning development, SLNs represent a strong starting point due to their well-characterized nature and use of Generally Recognized As Safe (GRAS) ingredients.
This protocol outlines a method for preparing blank SLNs, which is a critical first step before loading an expensive or scarce Active Pharmaceutical Ingredient (API) like PTL. This "blank SLN" approach saves resources during initial optimization [5].
A structured DOE is far more efficient than a one-factor-at-a-time approach for SLN development [5].
The following diagram illustrates the experimental workflow for developing and optimizing Solid Lipid Nanoparticles, from preparation to final characterization.
After optimizing the blank SLN matrix and successfully loading PTL, the following evaluations are essential.
Key assays to confirm that the nanoformulation enhances PTL's efficacy [4] [1]:
The following diagram summarizes the key anticancer mechanisms of this compound that should be evaluated after successful nanoencapsulation.
A summary of the critical parameters for characterizing SLNs and the techniques used is provided below.
Table 2: Key Characterization Techniques for PTL-Loaded SLNs
| Parameter | Target/Expected Outcome | Analytical Technique | | :--- | :--- | :--- | | Particle Size (PS) | 50-200 nm for enhanced permeability and retention (EPR) | Dynamic Light Scattering (DLS) [5] | | Polydispersity Index (PDI) | < 0.3 indicates a monodisperse, uniform population [5] | Dynamic Light Scattering (DLS) [5] | | Zeta Potential (ZP) | | > |±30| mV indicates good physical stability [5] | Zeta Potential Analyzer [5] | | Entrapment Efficiency (EE) | As high as possible (>70% is desirable) [6] | Ultrafiltration/Centrifugation + HPLC [6] | | Surface Morphology | Spherical, smooth, or rough surface | Transmission Electron Microscopy (TEM) [4] | | Crystallinity & Compatibility | Confirmation of drug incorporation and amorphous state | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) [5] |
The application of nanoparticle delivery systems, particularly SLNs, effectively addresses the major pharmaceutical challenges associated with this compound. By following a systematic development approach that includes QbD principles, DOE for optimization, and rigorous in vitro characterization, researchers can create PTL nanoformulations with enhanced solubility, stability, and anticancer efficacy. This protocol provides a foundational roadmap for advancing this promising therapeutic agent towards preclinical and clinical evaluation.
Dimethylaminoparthenolide (DMAPT), also known as LC-1, is a soluble prodrug of the natural sesquiterpene lactone This compound that addresses significant pharmacokinetic limitations of the parent compound. This compound itself is a biologically active compound derived from the medicinal plant Tanacetum parthenium (feverfew), but it suffers from poor aqueous solubility and low oral bioavailability that have limited its clinical application. DMAPT was specifically designed to overcome these challenges through chemical modification, resulting in a compound with approximately 1000-fold improved water solubility compared to this compound while maintaining its potent anticancer properties [1] [2].
The strategic development of DMAPT exemplifies the prodrug approach in modern drug discovery, where bioreversible, inactive derivatives are created to overcome biopharmaceutical and pharmacokinetic obstacles associated with active parent compounds [3] [4]. In the case of DMAPT, the addition of a dimethylamino group to the this compound structure creates a compound with enhanced absorption and distribution characteristics while serving as a prodrug that converts back to active this compound in biological systems. This approach has enabled researchers to leverage the multifaceted anticancer mechanisms of this compound while addressing the practical limitations that would otherwise prevent clinical translation.
DMAPT functions as a prodrug that undergoes conversion to the active metabolite this compound in biological systems. This conversion is essential for its therapeutic activity, as this compound is the primary mediator of the observed anticancer effects. The pharmacokinetic profile of DMAPT demonstrates significant improvements over this compound, with studies showing that oral administration of DMAPT (100 mg/kg) in mice produces maximum serum concentrations of approximately 25 μM, compared to only 0.2 μM for orally administered this compound [5]. This represents more than a 100-fold increase in systemic exposure, making DMAPT a far more viable candidate for therapeutic development.
A critical advantage of DMAPT for central nervous system malignancies is its ability to cross the blood-brain barrier, with studies in healthy mice demonstrating a brain-to-plasma ratio of 2.1-3.0 [6]. This significant brain penetration makes DMAPT particularly promising for the treatment of intracranial tumors such as glioma, where adequate drug delivery to the tumor site remains a major therapeutic challenge. The conversion of DMAPT to this compound appears to occur efficiently in various tissues, allowing for the localized activity of the parent compound at the site of action while maintaining favorable systemic exposure through the prodrug formulation.
DMAPT, through its active metabolite this compound, exerts anticancer effects through multiple interconnected mechanisms that collectively target cancer cells and the tumor microenvironment:
NF-κB pathway inhibition: DMAPT directly inhibits the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation that is frequently constitutively active in various cancers. This inhibition occurs through prevention of IκB-α and IκB-β degradation, which normally sequester NF-κB in the cytoplasm, and through direct alkylation of the p65 subunit at cysteine residues 38 and 120, preventing its DNA-binding activity [5] [2]. NF-κB inhibition represents a primary mechanism through which DMAPT sensitizes cancer cells to conventional therapies and reduces expression of pro-survival genes.
Reactive Oxygen Species (ROS) induction: DMAPT significantly increases intracellular ROS through multiple mechanisms, including activation of NADPH oxidase (NOX) and disruption of mitochondrial function [7] [8]. This ROS induction creates oxidative stress that exceeds the adaptive capacity of cancer cells, leading to activation of stress response pathways, depletion of cellular thiols like glutathione, and ultimately cell death. The ROS generation occurs in a biphasic manner, with an early phase (1-3 hours) characterized primarily by hydrogen peroxide production, followed by a later phase (12-24 hours) involving increased superoxide anion and other highly reactive oxygen species [8].
Cancer stem cell (CSC) targeting: A particularly valuable property of DMAPT is its ability to target cancer stem cells (also known as tumor-initiating cells), which are typically resistant to conventional therapies and associated with tumor recurrence and metastasis [9] [8]. DMAPT effectively reduces the viability of CSC populations in various cancers, including leukemia, breast cancer, and glioma, through mechanisms that involve ROS-mediated cytotoxicity and inhibition of stemness-related signaling pathways.
Additional mechanisms: DMAPT also modulates several other pathways involved in cancer progression, including STAT3 signaling, DNA methyltransferase 1 (DNMT1) inhibition, and induction of autophagy [7] [2]. These multifaceted mechanisms work in concert to produce broad-spectrum anticancer activity against diverse malignancy types.
Table 1: Key Molecular Targets of DMAPT and Their Functional Consequences
| Molecular Target | Effect of DMAPT | Functional Outcome |
|---|---|---|
| NF-κB p65 subunit | Alkylation at Cys38 and inhibition of DNA binding | Reduced expression of anti-apoptotic genes; sensitization to apoptosis |
| IKK complex | Inhibition of IκB phosphorylation | Prevention of NF-κB nuclear translocation |
| NADPH oxidase | Activation and increased activity | Enhanced ROS generation and oxidative stress |
| Mitochondrial electron transport | Disruption of membrane potential | Additional ROS generation and energy crisis |
| Nrf2 pathway | Downregulation of this antioxidant regulator | Reduced cellular defense against oxidative stress |
| STAT3 | Inhibition of phosphorylation and dimerization | Suppression of proliferative and survival signaling |
DMAPT has demonstrated broad-spectrum activity against diverse cancer types in both in vitro and in vivo models. The therapeutic effects have been observed across hematological malignancies and solid tumors, supporting its development as a potential multi-indication anticancer agent. The following table summarizes key efficacy data from preclinical studies:
Table 2: Efficacy of DMAPT Across Preclinical Cancer Models
| Cancer Type | Model System | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Glioma | Syngeneic GL261 murine intracranial model | Slowed tumor growth kinetics; extended survival; brain penetrant (2.1-3.0 brain-to-plasma ratio) [6] | NF-κB inhibition; possible STAT3 suppression [1] |
| Leukemia | Primary CML CD34+lin− cells; AML models | Induced cell death in primitive leukemic cells while sparing normal hematopoietic cells [9] | ROS induction; NF-κB inhibition; cell cycle arrest in G0/G2 phases [9] |
| Prostate Cancer | PC-3 and DU145 xenograft models | Inhibited tumor growth; sensitized to radiation therapy [5] | NF-κB inhibition; inhibition of DNA double-strand break repair; thiol depletion [5] |
| Breast Cancer | Triple-negative breast cancer (TNBC) models; mammosphere assays | Suppressed mammosphere formation; targeted breast cancer stem-like cells; inhibited tumor growth and metastasis in xenografts [7] [8] | ROS generation; mitochondrial dysfunction; necrosis; downregulation of Nrf2 [8] |
| Lung Cancer | Non-small cell lung cancer (NSCLC) models | Inhibited NF-κB activity; sensitized to X-rays; inhibited split-dose repair [5] | NF-κB inhibition; enhanced DNA damage persistence |
A particularly promising application of DMAPT is in combination therapy, where it demonstrates significant potential to enhance the efficacy of established cancer treatments. In prostate cancer models, DMAPT treatment increased sensitivity to radiation both in vitro and in tumor xenografts in vivo [5]. The proposed mechanisms for this radiosensitization include inhibition of constitutive and radiation-induced NF-κB activity, depletion of intracellular thiols, and impairment of DNA double-strand break repair pathways. Similar effects have been observed in lung cancer models, where DMAPT sensitized non-small cell lung cancer cells to X-ray treatment by inhibiting split-dose repair, a critical mechanism for cancer cell recovery between radiation fractions [5].
DMAPT has also shown potential to overcome chemotherapy resistance, particularly in aggressive cancer subtypes. In triple-negative breast cancer, DMAPT effectively targeted the stem-like cell population that is often responsible for treatment resistance and disease recurrence [8]. The combination of DMAPT with conventional chemotherapy agents may therefore provide a strategy to address both the bulk tumor population and the resistant cancer stem cell compartment simultaneously, potentially improving long-term treatment outcomes.
Objective: To evaluate the direct anti-proliferative and cytotoxic effects of DMAPT on cancer cell lines in vitro.
Materials and Reagents:
Procedure:
Cell culture and plating: Maintain cancer cell lines in appropriate culture conditions. Plate cells in 96-well or 24-well plates at optimized densities (typically 3-5 × 10³ cells/well for 96-well plates) and allow to adhere overnight.
DMAPT treatment: Prepare serial dilutions of DMAPT in culture medium (typical testing range: 1-50 μM). Include vehicle control (DMSO at equivalent concentration). Treat cells for desired duration (24-72 hours).
Viability assessment:
ROS detection:
Cell death mechanism analysis:
Data Analysis: Calculate IC₅₀ values using nonlinear regression of concentration-response data. For combination studies, calculate combination index using Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
Objective: To evaluate the effect of DMAPT on cancer stem cell populations using mammosphere or tumorsphere formation assays.
Materials and Reagents:
Procedure:
Single cell preparation: Dissociate monolayer cultures or tumor tissues to single cells using enzymatic digestion and mechanical disruption. Filter through 40 μm cell strainer to remove aggregates.
Primary sphere formation:
DMAPT treatment:
Sphere dissociation and replating:
Stem cell marker analysis:
Data Analysis: Calculate sphere-forming efficiency (number of spheres formed / number of cells plated × 100%). Compare sphere-forming capacity between DMAPT-treated and control groups.
Objective: To evaluate the antitumor efficacy of DMAPT in animal tumor models.
Materials and Reagents:
Procedure:
Tumor implantation:
Treatment groups:
Monitoring and endpoint assessment:
Tissue collection and analysis:
Data Analysis: Compare tumor growth curves using repeated measures ANOVA. Calculate tumor growth inhibition: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the change in tumor volume for treatment and control groups, respectively. For survival studies, use Kaplan-Meier analysis with log-rank test.
DMAPT represents a promising prodrug strategy that successfully addresses the significant pharmacokinetic limitations of its parent compound, this compound, while maintaining potent anticancer activity across diverse malignancy types. The multifaceted mechanism of action, particularly the simultaneous targeting of both bulk tumor cells and treatment-resistant cancer stem cells, positions DMAPT as a valuable candidate for further development, especially in combination therapy approaches. The robust experimental protocols outlined in this document provide researchers with standardized methodologies to further investigate DMAPT's potential and elucidate its complete mechanism of action.
Future development of DMAPT should focus on optimizing combination regimens with conventional therapies, exploring predictive biomarkers for patient selection, and addressing potential resistance mechanisms. The continued investigation of DMAPT and its derivatives represents an important frontier in the development of multi-mechanistic approaches to overcome therapeutic resistance and improve outcomes in aggressive and treatment-refractory cancers.
This compound (PN) is a sesquiterpene lactone compound derived from the medicinal plant Tanacetum parthenium (feverfew) that has demonstrated significant potential as an anticancer agent and chemosensitizer. The compound contains two key functional groups responsible for its biological activity: an α-methylene-γ-lactone ring and an epoxide group, which readily interact with nucleophilic sites of cellular proteins. [1] These structural elements enable PN to modulate multiple signaling pathways dysregulated in cancer cells, including NF-κB, STAT3, Nrf2, and ROS-mediated pathways. [1] [2] What makes PN particularly promising for cancer therapy is its ability to selectively induce cell death in malignant cells while sparing normal cells, and to target cancer stem-like cells that often drive chemoresistance and disease recurrence. [1] [2]
The synergistic potential of this compound with conventional chemotherapeutic agents represents a promising strategy to enhance treatment efficacy while reducing systemic toxicity. Research has demonstrated that PN can sensitize cancer cells to both docetaxel (a microtubule-stabilizing taxane) and doxorubicin (an anthracycline topoisomerase II inhibitor) through multifaceted mechanisms. [3] [4] [1] This application note provides detailed protocols and experimental data for investigating this compound synergism with these chemotherapeutic agents, supporting researchers in developing more effective combination regimens for cancer treatment.
Table 1: Key Molecular Targets of this compound in Cancer Cells
| Target | Effect of this compound | Functional Consequence |
|---|---|---|
| NF-κB signaling | Inhibits IKK complex; prevents nuclear translocation | Reduces expression of anti-apoptotic genes and prometastatic genes |
| Nrf2 pathway | Prevents chemotherapy-induced Nrf2 overexpression | Reduces antioxidant response and chemoresistance |
| STAT3 signaling | Inhibits phosphorylation and DNA binding | Downregulates pro-survival genes |
| ROS homeostasis | Depletes glutathione and increases ROS | Induces oxidative stress and apoptosis |
| DNA methylation | Inhibits DNMT1 activity | Reverses epigenetic silencing |
The transcription factor NF-κB serves as a master regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancer types. NF-κB activation promotes resistance to chemotherapy by upregulating anti-apoptotic proteins and drug efflux transporters. This compound exerts a primary chemosensitizing effect through direct inhibition of the NF-κB pathway via multiple mechanisms: (1) binding to and inhibiting the IκB kinase (IKK) complex, particularly IKKβ; (2) preventing degradation of IκB inhibitory proteins; and (3) directly alkylating the NF-κB p65 subunit at cysteine residues 38 and 120, thereby blocking its nuclear translocation and DNA binding. [1] [2] In breast cancer models, the combination of this compound with docetaxel resulted in significantly reduced nuclear NF-κB levels in residual tumors and lung metastases, which correlated with enhanced survival and reduced metastatic burden. [3]
The transcription factor Nrf2 (NF-E2-related factor 2) plays a critical role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes and drug efflux pumps. While this cytoprotective function is beneficial in normal cells, tumor cell utilization of Nrf2 constitutes an important mechanism of chemoresistance. Research using triple-negative breast cancer MDA-MB-231 cells demonstrated that selection treatment with doxorubicin or mitoxantrone induced remarkable overexpression of Nrf2, accompanied by upregulation of catalase, MnSOD, HSP70, Bcl-2, and P-glycoprotein. [4] This adaptive response resulted in cells with significantly reduced ability to generate ROS upon stimulation and consequently higher resistance to chemotherapy. The addition of this compound (2.0 μM) during selection treatment completely prevented the development of resistance and Nrf2 pathway overexpression, maintaining cellular sensitivity to chemotherapeutic agents. [4]
Beyond NF-κB and Nrf2 pathways, this compound influences several other pro-survival signaling cascades that contribute to its synergistic effects with chemotherapy:
Figure 1: Molecular Mechanisms of this compound Synergism with Chemotherapeutics. This compound counteracts survival pathways activated by docetaxel and doxorubicin while enhancing pro-apoptotic signaling.
Cell lines: The triple-negative breast cancer cell line MDA-MB-231 has been extensively used for studying this compound synergism with docetaxel and doxorubicin. [3] [4] Other applicable cell lines include prostate cancer VCaP cells [5] and non-small cell lung cancer A549 cells. [1] For normal cell controls, human mammary epithelial cells (HMECs) are recommended. [4]
This compound preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. For working concentrations, dilute in culture medium to achieve final concentrations typically ranging from 1-10 μM, ensuring that the final DMSO concentration does not exceed 0.1% (v/v). [4]
Chemotherapeutic agents: Prepare docetaxel as a 10 mM stock solution in DMSO and doxorubicin as a 5 mM stock solution in sterile water. Store at -20°C protected from light. Working concentrations for docetaxel typically range from 1-20 nM, while doxorubicin working concentrations range from 0.1-5 μM, depending on cell sensitivity. [3] [4]
MTT assay protocol:
Trypan blue exclusion assay:
Table 2: Representative In Vitro Efficacy Data for this compound Combinations
| Cell Line | Treatment | IC₅₀ Value | Resistance Index | Reduction in Viability | Citation |
|---|---|---|---|---|---|
| MDA-MB-231 (parental) | Docetaxel | ~15 nM | 1.0 | 29.1% (at 2 nM) | [3] [5] |
| MDA-MB-231 (parental) | Docetaxel + PN (2 μM) | N/A | N/A | 46.8-48.6% | [3] [5] |
| MDA-MB-231 (DOX-selected) | Doxorubicin | Increased 3.5-fold | 3.5 | <20% reduction | [4] |
| MDA-MB-231 (DOX-selected) | Doxorubicin + PN (2 μM) | Similar to parental | ~1.0 | >40% reduction | [4] |
| VCaP | Docetaxel | 15.71 nM | 1.0 | 29.1% (at 2 nM) | [5] |
| VCaP | Docetaxel + impressic acid | N/A | N/A | 48.6% | [5] |
Apoptosis detection by morphology:
Western blot analysis for signaling pathways:
Measurement of reactive oxygen species (ROS):
Xenograft models:
This compound formulations:
Chemotherapeutic agent formulations:
Adjuvant setting treatment protocol (post-cell implantation):
Established tumor treatment protocol:
Endpoint analyses:
Figure 2: Experimental Workflow for Evaluating this compound-Chemotherapy Synergism. Comprehensive approach from in vitro screening to in vivo validation.
Combination Index (CI) method:
Calculate IC₅₀ values for individual agents and combinations from dose-response curves.
Use the following formula to determine Combination Index (CI):
Where D₁ and D₂ are the doses in combination that produce x% effect, and Dx₁ and Dx₂ are the doses of each drug alone that produce the same x% effect.
Interpret CI values as follows:
Statistical analysis:
Table 3: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models
| Cancer Model | Treatment Groups | Tumor Growth Inhibition | Metastasis Reduction | Survival Enhancement | Citation |
|---|---|---|---|---|---|
| MDA-MB-231 breast cancer xenograft | Docetaxel alone | Moderate | Partial | Significant | [3] |
| This compound alone | Mild | Mild | Minimal | [3] | |
| Docetaxel + this compound | Strong (p<0.05) | Significant (p<0.05) | Highly Significant (p<0.01) | [3] | |
| MDA-MB-231 metastasis model | Docetaxel alone | N/A | ~40% reduction | Increased | [3] |
| Docetaxel + this compound | N/A | ~70% reduction | Significantly increased | [3] | |
| Doxorubicin-induced cardiotoxicity | Doxorubicin alone | N/A | N/A | Limited by toxicity | [6] |
| Doxorubicin + this compound | N/A | N/A | Improved with reduced toxicity | [6] |
Optimizing this compound concentrations: Based on published research, this compound demonstrates optimal chemosensitizing effects at concentrations of 2-5 μM in vitro. Higher concentrations (10-20 μM) may induce significant cytotoxicity alone, potentially masking synergistic interactions. For Nrf2 inhibition and resistance prevention, 2.0 μM this compound has shown efficacy without substantial standalone toxicity. [4]
Timing of combination treatment: For maximum chemosensitization, pre-treatment with this compound for 24-48 hours before chemotherapy administration often yields superior results compared to simultaneous administration. This scheduling allows this compound to adequately inhibit NF-κB and other pro-survival pathways before chemotherapeutic challenge. [4] [1]
Addressing this compound stability: this compound is susceptible to degradation in aqueous solutions. For prolonged in vitro experiments, refresh culture medium containing this compound every 24-48 hours. For in vivo studies, consider using the more stable analogue DMAPT (dimethylaminothis compound) which offers improved bioavailability and similar biological activity. [1] [2]
Compound handling and storage: this compound should be handled as a potential irritant. Use appropriate personal protective equipment including gloves and safety glasses. Prepare stock solutions in a fume hood and store at -20°C in airtight, light-protected containers. [4]
In vivo monitoring: Carefully monitor animals receiving combination therapy for enhanced toxicity, particularly when combining this compound with doxorubicin due to potential compound interactions. Monitor body weight, food/water consumption, and general appearance at least three times weekly. [6]
Cardiotoxicity considerations: While this compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity in preclinical models [6], careful cardiac monitoring is recommended when combining these agents, particularly at higher doses. Consider including echocardiographic assessment in longer-term studies.
The experimental protocols outlined in this application note provide a comprehensive framework for investigating the synergistic interactions between this compound and conventional chemotherapeutic agents docetaxel and doxorubicin. The multifaceted mechanism of this compound action—simultaneously inhibiting pro-survival pathways (NF-κB, STAT3), preventing adaptive resistance mechanisms (Nrf2 activation), and inducing oxidative stress—makes it a promising chemosensitizer worthy of further translational investigation. Researchers utilizing these protocols should pay particular attention to compound formulation, treatment scheduling, and appropriate biomarker analysis to fully capture the therapeutic potential of these combination approaches.
Parthenolide (PN), a sesquiterpene lactone derived from the medicinal herb feverfew (Tanacetum parthenium), has emerged as a promising therapeutic agent in oncology due to its ability to sensitize cancer cells to TRAIL-induced apoptosis. TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) is a cytokine that selectively induces apoptosis in cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy. However, many cancers develop intrinsic resistance to TRAIL, limiting its clinical utility. This compound addresses this limitation through its multi-targeted action on key signaling pathways that regulate cell survival and death. Research has demonstrated that this compound can overcome TRAIL resistance in various cancer types, including colorectal cancer and hepatocellular carcinoma, by modulating critical apoptotic regulators and enhancing mitochondrial-mediated cell death pathways [1] [2].
The molecular basis for this compound's TRAIL-sensitizing activity stems from its ability to simultaneously target multiple signaling pathways. Primarily, this compound is a potent inhibitor of the NF-κB pathway, a key regulator of cell survival and inflammation that is frequently dysregulated in cancers. This compound inhibits NF-κB through direct binding to the IκB kinase (IKK) complex or by alkylating the p65 subunit, preventing its nuclear translocation and subsequent activation of anti-apoptotic genes [3] [2]. Additionally, this compound inhibits the JAK/STAT signaling pathway, particularly targeting STAT3 phosphorylation and activation, which further contributes to its ability to suppress pro-survival signals in cancer cells [2]. These coordinated actions create a cellular environment that favors apoptosis when combined with TRAIL receptor activation.
Appropriate cell line selection is critical for successful this compound TRAIL sensitization assays. The protocol should include both TRAIL-resistant and TRAIL-sensitive cell lines to properly evaluate sensitization effects. For colorectal cancer studies, HT-29 cells represent a well-characterized TRAIL-resistant model, while HCT-116 cells are typically TRAIL-sensitive [1]. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂. For treatment, cells should be serum-starved using FBS-free medium for 12 hours before this compound and TRAIL administration to eliminate potential confounding effects of serum-derived growth factors [1].
Each experiment should include the following treatment groups:
Table: Experimental Timeline for this compound TRAIL Sensitization Assay
| Day | Activity |
|---|---|
| -2 to 0 | Cell culture maintenance and expansion |
| 0 | Seed cells in appropriate plates |
| 1 | Serum starvation (12 hours) |
| 1 | This compound pre-treatment (1-24 hours) |
| 1 | TRAIL treatment (24 hours) |
| 2 | Assay termination and analysis |
The MTT assay measures mitochondrial activity as an indicator of cell viability:
This assay distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells:
Apoptotic nuclei display characteristic chromatin condensation and fragmentation:
Western blotting allows detection of apoptosis-related protein expression and activation:
This compound pre-treatment should sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis, demonstrated by:
Table 1: Typical Results from this compound TRAIL Sensitization Assay in HT-29 Colorectal Cancer Cells
| Treatment Group | Cell Viability (% Control) | Apoptotic Cells (% Total) | Caspase-3 Activation (Fold Change) | Bcl-2/Bax Ratio |
|---|---|---|---|---|
| Control | 100.0 ± 3.5 | 5.2 ± 1.1 | 1.0 ± 0.2 | 1.00 ± 0.08 |
| This compound (15 μM) | 78.3 ± 4.2 | 18.7 ± 2.5 | 2.1 ± 0.3 | 0.65 ± 0.06 |
| TRAIL (50 ng/mL) | 92.5 ± 3.8 | 12.3 ± 1.8 | 1.5 ± 0.2 | 0.91 ± 0.07 |
| Combination | 41.6 ± 3.1 | 52.8 ± 4.3 | 5.8 ± 0.6 | 0.32 ± 0.04 |
Table 2: Regulation of Apoptotic Proteins After this compound and TRAIL Treatment
| Protein | This compound Alone | TRAIL Alone | Combination | Function |
|---|---|---|---|---|
| c-FLIP | ↓ 30% | ↓ 75% | Anti-apoptotic | |
| Bcl-2 | ↓ 25% | ↓ 60% | Anti-apoptotic | |
| Bax | ↑ 20% | ↑ 85% | Pro-apoptotic | |
| p53 | ↑ 35% | ↑ 90% | Pro-apoptotic | |
| Caspase-8 | ↑ 40% | ↑ 150% | Initiation caspase | |
| Caspase-3 | ↑ 50% | ↑ 200% | Execution caspase |
The sensitization effect of this compound is mediated through multiple interconnected mechanisms. This compound inhibits NF-κB signaling, preventing the transcription of anti-apoptotic genes such as Bcl-XL, c-IAP1, and c-FLIP that would otherwise confer resistance to TRAIL [3]. Additionally, this compound modulates the JAK/STAT pathway, particularly through inhibition of STAT3 phosphorylation, which further downregulates survival signals [2]. The generation of reactive oxygen species (ROS) by this compound contributes to mitochondrial dysfunction and enhances the apoptotic cascade [4]. This compound also regulates Bcl-2 family members, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2, thereby promoting mitochondrial outer membrane permeabilization and cytochrome c release [1].
Diagram 1: Molecular mechanisms of this compound-mediated TRAIL sensitization. This compound targets multiple anti-apoptotic pathways (green), leading to enhanced caspase activation and apoptosis (red) when combined with TRAIL.
Table 3: Troubleshooting Guide for this compound TRAIL Sensitization Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| No sensitization observed | Insufficient this compound concentration | Perform dose-response curve (5-25 μM) and time course (1-24 hours) |
| Cell line not appropriate | Verify TRAIL resistance and use positive controls | |
| High background cell death | This compound cytotoxicity too high | Reduce this compound concentration or exposure time |
| Serum starvation too prolonged | Optimize serum-free incubation time (8-16 hours) | |
| Inconsistent results between replicates | Uneven cell seeding | Ensure complete dissociation and uniform seeding |
| This compound precipitation | Use fresh stock solutions and ensure proper dissolution | |
| Weak apoptosis signal | Insufficient TRAIL concentration | Optimize TRAIL dose (10-100 ng/mL) |
| Inadequate detection sensitivity | Include positive control (e.g., staurosporine) |
To ensure reliable and reproducible results:
The this compound TRAIL sensitization assay has broad applications in cancer drug discovery and mechanistic studies:
While this compound shows promising TRAIL-sensitizing effects, researchers should consider:
The combination of this compound and TRAIL represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer cells. This detailed protocol provides researchers with standardized methods to evaluate and characterize the sensitizing effects of this compound on TRAIL-induced apoptosis. The multifaceted mechanism of this compound, targeting both NF-κB and STAT3 signaling pathways while modulating Bcl-2 family proteins, creates a favorable cellular environment for apoptosis induction. Further development of this compound derivatives with improved pharmacokinetic properties may enhance the clinical translation of this combination approach for cancer therapy.
This compound (PTL) is a sesquiterpene lactone compound originally isolated from the medicinal plant feverfew (Tanacetum parthenium), which has traditionally been used for inflammatory conditions. In recent decades, research has revealed its significant potential as an antitumor agent and, more specifically, as a radiosensitizer capable of enhancing the efficacy of radiation therapy in various cancer models. The compound's radiosensitization properties stem from its ability to target multiple molecular pathways involved in cancer cell survival, DNA repair, and oxidative stress response. Its chemical structure contains an α-methylene-γ-lactone ring and an epoxide group, which enable it to interact with nucleophilic sites of cellular proteins, particularly thiol groups, leading to modulation of the intracellular redox state and induction of cell death in malignant cells [1].
The need for effective radiosensitizers is particularly pressing in oncology, as radiation resistance remains a significant clinical challenge. Many tumors develop resistance mechanisms that limit the efficacy of radiotherapy, often through activation of pro-survival signaling pathways such as NF-κB and PI3K/Akt. This compound addresses this problem through its multi-targeted approach, simultaneously inhibiting several pathways that contribute to radioresistance. Research over the past two decades has demonstrated its efficacy in sensitizing various cancer types to radiation, including prostate cancer, osteosarcoma, and liver cancer, making it a promising candidate for further development and potential clinical application [2] [3] [4].
The NF-κB pathway represents one of the most thoroughly characterized molecular targets of this compound in the context of radiosensitization. NF-κB is a transcription factor that plays a central role in regulating cellular responses to stress stimuli, including ionizing radiation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon activation by various stimuli, including radiation-induced reactive oxygen species (ROS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and degradation. This process releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and antioxidant defense [2] [1].
This compound exerts its inhibitory effect on NF-κB signaling through multiple mechanisms. It directly binds to and inhibits IKKβ, one of the critical kinases responsible for IκB phosphorylation, through its α-methylene-γ-lactone moiety. This binding prevents the phosphorylation and subsequent degradation of IκB, thereby maintaining NF-κB in its inactive cytoplasmic complex. Additionally, this compound has been shown to directly inhibit the nuclear translocation of the p65 subunit of NF-κB, further limiting its transcriptional activity. The significance of this inhibition in radiotherapy is substantial, as NF-κB activation following radiation exposure promotes the expression of anti-apoptotic genes (such as Bcl-XL and survivin) and antioxidant enzymes (including manganese superoxide dismutase, MnSOD), which collectively enhance cell survival and contribute to radioresistance. By blocking this pathway, this compound prevents the activation of these protective mechanisms, thereby sensitizing cancer cells to radiation-induced cell death [2] [1] [5].
Beyond NF-κB inhibition, this compound influences several other molecular pathways that contribute to its radiosensitizing properties:
STAT3 Signaling Inhibition: this compound inhibits the JAK/STAT signaling pathway, particularly targeting STAT3 phosphorylation and activation. STAT3 is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and stemness. Constitutive activation of STAT3 is frequently observed in various cancers and is associated with radioresistance. This compound reduces phosphorylated STAT3 levels through inhibition of upstream JAK kinases, leading to downregulation of anti-apoptotic Bcl-2 family proteins and sensitization to apoptosis [1].
SLC25A1-Mediated Metabolic Disruption: Recent research has identified SLC25A1, a mitochondrial citrate carrier, as a novel target of this compound in liver cancer stem cells (LCSCs). This compound inhibits SLC25A1 expression, resulting in reduced oxidative phosphorylation (OXPHOS) and disruption of mitochondrial function. This metabolic alteration leads to increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, and impaired energy metabolism, particularly affecting the stem cell population within tumors. Since cancer stem cells often contribute to radioresistance and tumor recurrence, this specific targeting represents a significant mechanism for this compound's radiosensitizing effects [6].
PI3K/Akt Pathway Regulation: this compound has been shown to activate the PI3K/Akt pathway in some cellular contexts, which would normally promote cell survival. However, the presence of functional PTEN, a tumor suppressor that antagonizes PI3K signaling, significantly influences the net outcome of this effect. In PTEN-expressing cells (such as DU145 prostate cancer cells), the activated Akt is maintained at relatively low levels, allowing the radiosensitizing effects of this compound to predominate. In contrast, PTEN-null cells (like PC3 prostate cancer cells) exhibit higher levels of activated Akt, which can partially counteract the sensitizing effects. This highlights the importance of the tumor's genetic background in determining response to this compound treatment [2].
Table 1: Key Molecular Targets of this compound in Radiosensitization
| Target | Effect of this compound | Functional Consequence | Validation Models |
|---|---|---|---|
| NF-κB (IKKβ) | Inhibits kinase activity and nuclear translocation | Downregulates anti-apoptotic genes and antioxidant defense | Prostate cancer, osteosarcoma |
| STAT3 | Reduces phosphorylation and DNA binding | Decreases expression of Bcl-2, Bcl-XL, Mcl-1 | Hepatocellular carcinoma |
| SLC25A1 | Suppresses expression and function | Disrupts mitochondrial metabolism and OXPHOS | Liver cancer stem cells |
| PI3K/Akt | Activates but PTEN modulates net effect | Context-dependent influence on survival signaling | Prostate cancer (DU145 vs PC3) |
This compound has demonstrated significant effects on DNA repair processes and cell cycle progression, both of which contribute to its radiosensitizing capabilities. Research has shown that this compound inhibits split-dose repair, a phenomenon where cells recover from radiation-induced DNA damage when the radiation dose is fractionated. This inhibition prevents the repair of sublethal damage between radiation fractions, thereby enhancing cumulative radiation toxicity. Additionally, this compound treatment leads to cell cycle perturbations, including reduced percentage of radioresistant S-phase cells and induction of both G1/S and G2/M cell cycle arrests. These arrests are mediated through induction of p21 Waf1/Cip1, a cyclin-dependent kinase inhibitor. By preventing cells from progressing through sensitive phases and inhibiting DNA repair mechanisms, this compound significantly increases the lethality of radiation treatment [5].
The clonogenic survival assay represents the gold standard method for evaluating radiosensitization effects in vitro. This protocol measures the ability of single cells to form colonies after combined treatment with this compound and radiation, providing a direct assessment of reproductive cell death [2]:
Cell Seeding: Trypsinize exponentially growing cells and seed them in triplicate into six-well plates at appropriate densities based on cell type and expected radiation dose. For prostate cancer models, typical seeding densities are: LNCaP: 2,000-10,000 cells/well; DU145: 100-600 cells/well; PC3: 100-500 cells/well [2].
Drug Treatment: After cell attachment, treat cells with predetermined concentrations of this compound (typically 5-20 μM) or vehicle control (DMSO, not exceeding 0.1%) for 24 hours prior to radiation exposure. Prepare this compound stock solution at 5 mM in DMSO and dilute in culture medium to desired final concentrations [2].
Radiation Exposure: Following this compound pretreatment, expose cells to varying doses of radiation (typically 0-8 Gy) using an X-ray machine with a dose rate of approximately 90 cGy/min. Include sham-irradiated controls for both this compound-treated and untreated groups [2].
Post-Treatment Incubation: Twenty-four hours after radiation treatment, remove this compound-containing medium and maintain cells in normal culture medium for 10-12 days to allow for colony formation.
Colony Staining and Counting: After the incubation period, wash cells gently with PBS, fix with methanol or ethanol, and stain with crystal violet (0.5% w/v). Count colonies containing >50 cells using an automated colony counter or manual counting.
Data Analysis: Calculate plating efficiency (PE) as the ratio of the number of colonies to the number of cells seeded. Determine survival fractions by normalizing to the PE of appropriate control groups. Plot survival curves and calculate radiation dose-modifying factors (DMF) as the ratio of radiation doses in absence and presence of this compound required to achieve the same level of cell survival [2].
Assessment of apoptosis induction provides important mechanistic insights into this compound-mediated radiosensitization. The following protocol details the methodology for evaluating apoptotic cell death using Annexin V/propidium iodide (PI) staining and flow cytometry [4]:
Cell Treatment: Seed cells in 12-well plates at a density of 1×10⁴ cells/well and allow to attach overnight. Treat cells with this compound (0-10 μM) for 24 hours, then expose to radiation (0-8 Gy).
Sample Collection: At 48 hours post-irradiation, collect both adherent and floating cells by trypsinization and centrifugation at 500 × g for 5 minutes at room temperature.
Annexin V/PI Staining: Wash cell pellets with 1X PBS and resuspend in 100 μL of Annexin V incubation reagent (containing Annexin V-FITC in binding buffer). Incubate in the dark for 15 minutes, then add 400 μL of 1X binding buffer.
Flow Cytometry Analysis: Analyze samples using a flow cytometer within 1 hour of staining. Use unstained cells and single-stained controls to establish compensation and gating parameters. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) [4].
Western Blot Validation: Confirm apoptosis induction by analyzing expression of apoptotic markers including cleaved caspase-3, Bax, and Bcl-2 using Western blotting.
Table 2: this compound Treatment Conditions Across Different Cancer Models
| Cancer Model | This compound Concentration Range | Pretreatment Time | Radiation Doses | Key Readouts |
|---|---|---|---|---|
| Prostate Cancer (LNCaP, DU145, PC3) | 5-15 μM | 24 hours | 0-8 Gy | Clonogenic survival, NF-κB DNA binding, Sod2 expression |
| Murine Osteosarcoma (LM8) | 1-2 μg/mL (~4-8 μM) | 24 hours | 0-8 Gy | Cell viability, apoptosis, NF-κB luciferase reporter |
| Liver Cancer Stem Cells (T3A-A3) | 5-20 μM | 24-48 hours | Not specified | Sphere formation, CD133 expression, mitochondrial function |
| Human CGL1 Cells | 5 μM | 48-72 hours | 0-6 Gy | Split-dose repair, apoptosis, cell cycle distribution |
Evaluation of this compound's radiosensitizing effects in animal models provides critical preclinical data for potential clinical translation. The following protocol describes a representative in vivo study design using a murine osteosarcoma model [4]:
Animal and Tumor Model: Use immunocompromised or syngeneic mice (such as C3H male mice, 5 weeks old) for subcutaneous inoculation of cancer cells (1×10⁶ Luc-LM8 cells suspended in 100 μL PBS) into the right thigh. Monitor tumor growth until they reach a predetermined volume (typically 50-100 mm³) before initiating treatment [4].
Experimental Groups: Randomize tumor-bearing animals into four treatment groups (n=6-8 per group):
Drug Administration: Administer this compound via intraperitoneal injection or oral gavage. For DMAPT (a water-soluble this compound analog), typical doses range from 25-100 mg/kg/day. For native this compound, use appropriate vehicle formulations (e.g., DMSO/Cremophor EL/saline mixtures) with doses typically ranging from 5-20 mg/kg. Continue treatment for the duration of the study based on the specific experimental design [1] [4].
Radiation Protocol: Begin radiation treatment after several doses of this compound pretreatment. Anesthetize animals and shield non-tumor areas with lead shielding. Administer localized radiation to tumors using a small animal irradiator (e.g., 2-8 Gy per fraction, total 2-5 fractions). For the combination group, administer this compound 1-2 hours before each radiation fraction to ensure adequate drug levels during radiation exposure [4].
Tumor Growth Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volumes using the formula: Volume = (Length × Width²)/2. Monitor body weight as an indicator of overall toxicity. Continue measurements until tumors in control groups reach endpoint size or for a predetermined study duration (typically 4-6 weeks) [4].
Endpoint Analyses:
The complex molecular mechanisms underlying this compound-mediated radiosensitization can be visualized through the following signaling pathways:
Diagram 1: Molecular mechanisms of this compound-mediated radiosensitization. This compound (green) targets multiple pro-survival pathways while promoting anti-tumor effects, ultimately enhancing radiation sensitivity.
Diagram 2: Workflow for in vitro clonogenic survival assay to evaluate this compound-mediated radiosensitization. Key optimization points highlighted in yellow.
Successful demonstration of this compound-mediated radiosensitization requires careful optimization of several critical parameters:
This compound Solubility and Stability: Native this compound has limited aqueous solubility and requires dissolution in DMSO followed by dilution in culture medium. Ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Prepare fresh this compound solutions for each experiment, as the compound may degrade over time in solution. For in vivo studies, consider using DMAPT (dimethylaminothis compound), a more soluble analog with improved bioavailability that has shown similar biological activity in various models [1].
Treatment Timing and Sequencing: The temporal relationship between this compound administration and radiation exposure is crucial for optimal radiosensitization. Most protocols employ a 24-hour pretreatment with this compound before radiation, allowing sufficient time for the compound to inhibit target pathways (particularly NF-κB) before radiation-induced activation occurs. However, the optimal timing may vary depending on the specific cancer model and should be determined empirically through time-course experiments [2] [5].
Cell Line-Specific Considerations: Different cancer cell lines exhibit varying sensitivities to this compound, influenced by factors such as genetic background, basal activation status of signaling pathways, and functional PTEN status. For example, DU145 prostate cancer cells (PTEN wild-type) show greater sensitivity to this compound's radiosensitizing effects compared to PC3 cells (PTEN-null). Prior to designing experiments, characterize the specific model system for relevant molecular features that may influence response to this compound treatment [2].
Handling Radioresistant Cell Lines: Some cancer cell lines, particularly those with stem-like characteristics or aggressive phenotypes, may exhibit intrinsic radioresistance. When working with such models, consider using combination approaches that target multiple resistance mechanisms simultaneously. For example, in liver cancer stem cells, this compound's effect on SLC25A1 and mitochondrial function may be particularly important for overcoming radioresistance [6].
Addressing Variable Drug Response: If this compound fails to demonstrate consistent radiosensitization across experimental replicates, verify the following:
In Vivo Toxicity Management: While this compound has demonstrated favorable toxicity profiles in preclinical studies, monitor animals closely for potential adverse effects, particularly when using high doses or prolonged treatment schedules. Track body weight, food intake, and general activity daily. For DMAPT administration in drinking water, ensure stable concentration and monitor water consumption to accurately calculate delivered dose [1] [4].
This compound represents a promising multi-targeted agent for radiosensitization with demonstrated efficacy across various preclinical cancer models. Its ability to simultaneously inhibit pro-survival pathways (NF-κB, STAT3), disrupt mitochondrial metabolism in cancer stem cells, and impair DNA repair processes provides a strong mechanistic foundation for its radiosensitizing properties. The protocols outlined in this document provide comprehensive guidance for evaluating this compound's radiosensitization potential in both in vitro and in vivo settings, with particular attention to critical parameters that influence experimental outcomes.
Future research directions should focus on optimizing treatment scheduling in clinically relevant fractionated radiation regimens, exploring combination strategies with other targeted agents, and advancing the development of this compound analogs with improved pharmacological properties. Additionally, identification of predictive biomarkers for response to this compound-mediated radiosensitization will be crucial for patient selection in potential clinical translation. As research in this field continues to evolve, this compound and its derivatives hold significant promise for addressing the ongoing challenge of radioresistance in cancer therapy.
Traumatic injuries to the central nervous system (CNS), such as those affecting the optic nerve or spinal cord, often result in permanent functional deficits due to the limited regenerative capacity of adult mammalian axons. A significant contributing factor to this regenerative failure is the post-translational modification of tubulin known as microtubule detyrosination, which reduces microtubule dynamics in axonal growth cones and impedes axon elongation [1] [2]. Parthenolide, a sesquiterpene lactone naturally found in Tanacetum parthenium (feverfew), has been identified as a potent inhibitor of the vasohibin (VASH1/2) enzymes responsible for this detyrosination [1] [3].
Research demonstrates that this compound and its prodrug dimethylamino-parthenolide (DMAPT) significantly accelerate neurite outgrowth in primary murine CNS neurons and, notably, in primary retinal ganglion cells (RGCs) isolated from adult human eyes [1] [2]. Furthermore, systemic administration of DMAPT facilitates robust axon regeneration in murine models of optic nerve crush and severe spinal cord injury (SCI). It acts synergistically with other pro-regenerative treatments like the designer cytokine hyper-IL-6 (hIL-6), leading to enhanced functional locomotor recovery [1]. The following application notes summarize the experimental evidence and provide detailed protocols for evaluating this compound's efficacy in CNS regeneration models.
The therapeutic effect of this compound centers on its ability to modulate microtubule dynamics by targeting the detyrosination-tyrosination cycle. The diagram below illustrates the core signaling pathway and the compound's site of action.
Diagram 1: this compound inhibits VASH to promote microtubule dynamics and axon regeneration. Pro-regenerative stimuli like hIL-6 can inadvertently increase microtubule detyrosination, which this compound counteracts by inhibiting vasohibin enzymes, thereby promoting a tyrosinated, dynamic microtubule state conducive to axon growth.
The experimental workflow for validating this compound's effects in vivo involves a sequence of surgical, treatment, and analysis phases, as outlined below.
Diagram 2: In vivo workflow for evaluating this compound in CNS injury models. The process begins with creating a standardized injury, followed by combinatorial treatments, and concludes with comprehensive histological and functional analysis to quantify regenerative outcomes.
| Model System | Treatment | Key Outcome Measures | Results | Citation |
|---|---|---|---|---|
| In Vitro: Primary Murine RGCs | This compound (0.5-1 nM) | Neurite length after 4 days | Concentration-dependent increase; max effect at 0.5-1 nM | [2] |
| In Vitro: Primary Murine RGCs | This compound (0.5 nM) + CNTF | Neurite length after 4 days | ~3.5-fold increase vs. vehicle control | [2] |
| In Vitro: Primary Adult Human RGCs | This compound | Neurite outgrowth | Promoted axonal growth | [1] [2] |
| In Vivo: Mouse Optic Nerve Crush | AAV2-hIL-6 + DMAPT (i.p.) | Axon regeneration beyond lesion | Facilitated & enhanced hIL-6-induced regeneration | [1] |
| In Vivo: Mouse Severe Spinal Cord Injury | AAV2-hIL-6 + DMAPT (i.p.) | Locomotor recovery (BMS score) | Further improved hIL-6-induced functional recovery | [1] |
| In Vivo: Mouse Spinal Cord Contusion | This compound (i.p., daily for 7 days) | BMS score, lesion cavity size | Significant improvement from day 7; reduced lesion cavity at 2 weeks | [4] |
This protocol is used to assess the direct effects of this compound on CNS axon regeneration [1] [2].
This protocol evaluates this compound's ability to promote axon regeneration after optic nerve crush (ONC) [1].
This protocol assesses the therapeutic potential of this compound in a functionally relevant model of spinal cord injury [1] [4].
This compound (PTL) is a sesquiterpene lactone compound primarily isolated from the feverfew plant (Tanacetum parthenium), which has been used traditionally for various medicinal purposes including inflammatory conditions [1]. As a natural product with a germacranolide-type structure, PTL contains reactive functional groups that enable it to form covalent bonds with cellular nucleophiles, particularly cysteine residues on proteins [2]. The compound has gained significant research attention due to its diverse biological activities, including anti-inflammatory properties through inhibition of NF-κB signaling, and anti-cancer effects through induction of apoptosis and reactive oxygen species [3]. Recently, PTL has emerged as a valuable research tool in cytoskeleton studies due to its effects on microtubule post-translational modifications, particularly the detyrosination-tyrosination cycle.
Microtubules are dynamic cytoskeletal polymers composed of α/β-tubulin heterodymers that undergo various post-translational modifications (PTMs) including the enzymatic removal and re-addition of the C-terminal tyrosine residue on α-tubulin [4]. This detyrosination-tyrosination cycle represents one of the oldest known microtubule PTMs and plays crucial roles in regulating microtubule functions during cell division, cardiomyocyte contraction, and neuronal processes [2] [4]. The enzymes responsible for tubulin detyrosination were identified relatively recently as the vasohibin 1 and 2 (VASH1/2) complexes with the small vasohibin-binding protein (SVBP) [2] [4]. The development of robust assays to study this cycle is essential for understanding fundamental cell biological processes and developing potential therapeutic interventions for conditions such as nerve injuries and cardiomyopathies.
Initially, this compound was believed to function as a direct inhibitor of the tubulin detyrosinase enzymes VASH1/2-SVBP [2]. This understanding was based on observations that PTL treatment effectively reduced cellular levels of detyrosinated microtubules in various cell types [2] [5]. However, recent biochemical evidence has challenged this direct inhibition model, revealing a more complex mechanism of action.
Current research indicates that this compound does not significantly inhibit VASH1-SVBP complex activity in cell-free systems [2]. Instead, mass spectrometry analyses have demonstrated that PTL directly modifies tubulin by forming covalent adducts with cysteine and histidine residues on both α- and β-tubulin subunits [2]. These chemical modifications result in altered tubulin mobility on SDS-PAGE gels and ultimately prevent normal microtubule assembly. The reduction in detyrosinated microtubules observed in PTL-treated cells appears to be an indirect consequence of reducing the polymerization-competent pool of tubulin available for detyrosination, rather than direct enzyme inhibition [2].
Table 1: Key Findings on this compound's Mechanism of Action in Microtubule Detyrosination
| Observation | Traditional Interpretation | Current Evidence |
|---|---|---|
| Reduced detyrosinated microtubules in cells | Direct inhibition of VASH1/2-SVBP | Indirect effect via tubulin modification and reduced polymerization |
| Covalent modification of cellular proteins | Non-specific background effects | Specific tubulin adducts identified via mass spectrometry |
| Concentration-dependent effects | Enzyme inhibition kinetics | Disruption of microtubule assembly competence |
| Specificity for detyrosination | Selective for detyrosination cycle | Affects multiple microtubule parameters and other cellular processes |
Structural studies of the VASH1-SVBP complex bound to this compound have provided valuable insights into the molecular interactions between the compound and the detyrosination machinery [4]. These structural analyses reveal that this compound binds within the enzyme active site but may not effectively inhibit its catalytic activity under physiological conditions. This structural information has facilitated the development of more specific inhibitors, such as epoY, an epoxide inhibitor that effectively blocks VASH1-SVBP activity in vitro and in cellular systems [2].
The following diagram illustrates the current understanding of this compound's mechanism of action on microtubule detyrosination:
The following protocol enables researchers to assess the direct effects of this compound on purified VASH-SVBP enzyme activity in a cell-free system [2] [4]:
Materials Required:
Procedure:
Expected Results: this compound should not significantly inhibit VASH-SVBP mediated tubulin detyrosination in this cell-free system. Instead, researchers may observe mobility shifts in α-tubulin bands due to covalent adduct formation [2].
This protocol evaluates the effects of this compound on microtubule detyrosination in cultured cells:
Materials Required:
Procedure:
Expected Results: this compound treatment should significantly reduce cellular levels of detyrosinated microtubules while increasing tubulin solubility and potentially causing microtubule destabilization [2].
Table 2: Comparison of this compound Effects Across Experimental Systems
| Experimental System | This compound Concentration | Incubation Time | Key Observations | Interpretation |
|---|---|---|---|---|
| Purified tubulin + VASH-SVBP | 1-100 µM | 30-120 min | No inhibition of detyrosination; tubulin mobility shifts | Covalent tubulin modification without enzyme inhibition |
| HeLa cells | 10-100 µM | 1-4 hours | Reduced detyrosinated microtubules; mitotic defects | Indirect reduction via tubulin modification and microtubule destabilization |
| Primary murine RGCs | 0.5-1 nM | 4 days | Enhanced neurite extension; reduced growth cone detyrosination | Promotion of axon regeneration through microtubule dynamics regulation |
| Human adult RGCs | 0.5-1 nM | 4 days | Improved neurite outgrowth | Conservation of effect across species |
| In vivo (CNS injury models) | 10-50 mg/kg DMAPT (prodrug) | Days to weeks | Enhanced axon regeneration; functional recovery | Therapeutic potential for nerve regeneration |
Accurate quantification of tubulin detyrosination is essential for interpreting this compound effects. Multiple complementary approaches should be employed:
Immunoblotting Analysis:
Immunofluorescence Quantification:
Statistical Analysis:
To distinguish between direct enzyme inhibition and indirect effects on microtubule polymerization, include these additional assays:
Tubulin Polymerization Assay:
Mass Spectrometry Analysis:
Cellular Phenotyping:
Table 3: Troubleshooting Guide for this compound Detyrosination Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| No reduction in cellular detyrosination | Low this compound activity; insufficient concentration | Verify compound activity; test concentration range; use fresh DMSO stocks |
| High cellular toxicity | Non-specific effects; excessive concentration | Reduce concentration (try nanomolar range for primary cells); shorten exposure time |
| Tubulin degradation | Protease contamination; improper handling | Use protease inhibitors; maintain samples on ice; verify tubulin quality |
| Poor antibody specificity | Antibody lot variability; improper fixation | Validate antibodies with positive/negative controls; optimize fixation conditions |
| Inconsistent results between assays | Different detection methods; cellular context | Use multiple complementary assays; include relevant positive controls |
| Lack of effect in vitro | Compound instability; incorrect assay conditions | Include cellular activity controls; verify enzyme activity |
This compound Solubility and Stability: this compound has limited aqueous solubility and should be dissolved in high-quality DMSO at stock concentrations of 10-100 mM. Aliquot and store at -20°C to avoid freeze-thaw cycles. Fresh dilutions should be prepared for each experiment.
Cellular Context Dependence: this compound effects may vary significantly between cell types. Primary neurons and non-transformed cells often require lower concentrations (nanomolar range) compared to transformed cell lines (micromolar range) [5].
Time and Concentration Optimization: The effects of this compound on detyrosination are time- and concentration-dependent. Pilot experiments should establish appropriate treatment windows for specific experimental goals.
Appropriate Controls: Always include vehicle (DMSO) controls and, when possible, specific VASH inhibitors like epoY for comparison. Microtubule-disrupting agents (nocodazole) and stabilizers (taxol) provide useful benchmarks for interpreting results.
Prodrug Considerations: For in vivo studies, consider using dimethylamino-parthenolide (DMAPT), a more water-soluble prodrug that converts to active this compound in vivo [5].
The experimental approaches outlined here have enabled significant advances in understanding this compound's effects on microtubule dynamics and their functional consequences:
This compound has shown remarkable promise in promoting CNS axon regeneration after injury. Studies demonstrate that this compound treatment synergistically enhances hIL-6 and CNTF-induced neurite outgrowth from retinal ganglion cells [5]. The inhibition of microtubule detyrosination by this compound facilitates axon regeneration in both optic nerve and spinal cord injury models, leading to functional recovery. These effects are conserved in human adult RGCs, highlighting the translational potential of this compound-based therapies for nerve repair.
The disruption of microtubule detyrosination by this compound contributes to mitotic defects including spindle disorganization, chromosome misalignment, and impaired cell division [2]. These effects provide mechanistic insights into this compound's established anti-cancer properties and suggest potential applications in cancer therapeutics, particularly when combined with other microtubule-targeting agents.
This compound serves as a valuable research tool for probing the functional significance of the detyrosination-tyrosination cycle in various cellular processes. Experimental approaches using this compound have helped elucidate the roles of detyrosinated microtubules in intracellular transport, cell polarization, and mechanotransduction.
The following workflow diagram illustrates a comprehensive approach to studying this compound effects on microtubule detyrosination:
These application notes and protocols provide comprehensive methodological guidance for studying this compound's effects on microtubule detyrosination. The key advancement in our understanding is the recognition that this compound reduces microtubule detyrosination primarily through covalent modification of tubulin and disruption of microtubule assembly rather than direct inhibition of VASH-SVBP enzymes. This refined mechanistic understanding should guide experimental design and interpretation across diverse research applications.
When implementing these protocols, researchers should carefully consider the concentration-dependent effects of this compound, with nanomolar concentrations sufficient for promoting neurite outgrowth while micromolar concentrations required for observable effects on cellular microtubule detyrosination. The inclusion of appropriate controls and complementary assessment methods is essential for accurate interpretation of results.
The experimental approaches outlined here continue to enable important discoveries regarding the functional significance of microtubule detyrosination in health and disease, particularly in the contexts of nerve regeneration and cell division. As research in this area advances, these protocols may be further refined and expanded to address emerging questions in cytoskeleton biology.
Targeted amino acid metabolomics is a powerful approach for quantifying specific amino acids and understanding metabolic reprogramming in cancer cells. Recent studies have effectively used this method to demonstrate that Parthenolide (PTL), a sesquiterpene lactone from Tanacetum parthenium, exerts anti-cancer effects by disrupting amino acid metabolism and inducing oxidative stress [1] [2] [3]. The following tables summarize key findings and analytical parameters from these studies.
Table 1: Summary of Anticancer Effects of this compound in Recent Metabolomics Studies
| Cancer Type | Cell Line / Model | Key Metabolic Alterations | Impact on Oxidative Stress | Primary Outcome | Source |
|---|---|---|---|---|---|
| Lung Adenocarcinoma (LUAD) | H1975 (in vitro & in vivo) | Disruption of multiple amino acid metabolic pathways [1] [3] | Increased oxidative stress levels [1] [3] | Inhibition of proliferation via targeting GCTG [1] [3] | [1] [3] |
| Cholangiocarcinoma (CCA) | TFK1 (in vitro) | 43 significantly changed metabolites; disruption of TCA cycle, pyrimidine, and glutathione metabolism [2] | Induced apoptosis [2] | Dose- and time-dependent proliferation inhibition [2] | [2] |
Table 2: Key Parameters for Targeted Amino Acid Metabolomics using LC-MS
| Parameter | Specification |
|---|---|
| Extraction Solvent | Acetonitrile/Methanol (1:1, v/v) containing internal standards (e.g., L-Alanine-d4, Phenylanine-d2) [3]. |
| Chromatography | Combination of Reversed-Phase (RPLC) and Hydrophilic Interaction Chromatography (HILIC) is recommended for comprehensive coverage of polar and non-polar metabolites [2]. |
| Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode [1] [2]. |
| Internal Standards | Stable isotope-labelled amino acids (e.g., from Sigma-Aldrich) are crucial for quantification [1] [3]. |
| Data Analysis | Use label-free quantification (LFQ) software like MaxQuant, combined with multivariate statistical analysis [1] [2]. |
Here are detailed methodologies for key experiments, from cell culture to data analysis.
This protocol is adapted from studies on lung adenocarcinoma and cholangiocarcinoma cells [1] [2] [3].
1. Cell Culture and Treatment
2. Metabolite Extraction
This protocol outlines the critical steps for instrumental analysis [1] [2].
1. Instrument Setup
2. Chromatographic Separation
3. Mass Spectrometric Detection
4. Quality Control
The following diagrams, created with Graphviz, illustrate the core experimental workflow and the proposed mechanism of action for this compound.
Diagram 1: A workflow for an integrated multi-omics study of this compound. The process begins with cell treatment, moves through metabolite and protein analysis, and culminates in data integration and validation to uncover the mechanism of action.
Diagram 2: The proposed mechanism of this compound (PTL) in lung adenocarcinoma cells. PTL targets GCTG, leading to disruption of amino acid metabolism and induction of oxidative stress, which together trigger apoptosis and inhibit cell proliferation [1] [3].
For successful implementation of these protocols, please consider the following:
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on a specific aspect of the analysis, please feel free to ask.
Parthenolide (PTL) is a sesquiterpene lactone compound primarily extracted from Tanacetum parthenium (feverfew) that has demonstrated significant anticancer potential in recent studies. This natural product contains electrophilic functional groups, including an α-methylene-γ-lactone moiety and an epoxide ring, that enable it to form covalent bonds with biological targets through Michael addition reactions, particularly with cysteine residues on proteins [1] [2]. The compound has traditionally been used to treat inflammatory conditions such as rheumatoid arthritis, headaches, and fever, but its selective anticancer activity against various tumor types while sparing normal cells has generated substantial research interest [1].
Lung adenocarcinoma (LUAD) represents approximately half of all lung cancer cases and continues to be a leading cause of cancer-related mortality worldwide, with poor five-year survival rates particularly in advanced stages [1] [3]. Current treatment modalities including surgery, radiotherapy, and chemotherapy often produce limited outcomes with significant toxic side effects, creating an urgent need for safer and more effective therapeutic approaches [3]. Previous research on this compound's anticancer mechanisms has primarily focused on its inhibition of NF-κB and STAT3 signaling pathways, which promotes apoptosis in cancer cells [1]. However, more recent investigations have revealed that this compound also exerts profound effects on metabolic reprogramming and oxidative stress regulation in cancer cells, suggesting additional mechanisms contributing to its anticancer efficacy [1] [3].
The integration of quantitative proteomics with other omics technologies and experimental validation provides a powerful framework for comprehensively elucidating this compound's complex mechanisms of action [1] [3] [4]. This document presents detailed application notes and standardized protocols for implementing quantitative proteomic approaches to study this compound's effects in lung adenocarcinoma models, enabling researchers to systematically investigate its impact on protein expression, amino acid metabolism, and oxidative stress pathways.
Cell Line: Human lung adenocarcinoma H1975 cells are recommended for consistency with established protocols [1] [3]. The cells should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL streptomycin, and 100 U/mL penicillin [1] [3].
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂. Regularly monitor cell morphology and growth characteristics to ensure consistency across experiments [1].
This compound Treatment: Prepare a stock solution of this compound in 0.05% DMSO and dilute to the working concentration of 10 μM with PBS immediately before use [1] [3]. This concentration represents the IC₅₀ value standardized in initial experiments for H1975 cells [1].
Control Setup: Include appropriate controls consisting of cells treated with an equal amount of complete culture medium or culture medium lacking amino acids to distinguish specific this compound effects from general nutrient deprivation responses [1] [3].
Treatment Duration: The optimal treatment period is 24 hours, though time-course experiments may be conducted to investigate temporal patterns of protein expression changes and metabolic alterations [1].
Table 1: Reagents and Materials for Protein Extraction
| Item | Specification | Supplier | Storage Conditions |
|---|---|---|---|
| Lysis Buffer | NP-40 based lysis buffer | Sangon Biotech | 4°C |
| Protease Inhibitor | Cocktail tablet | Kangchen Biotech | -20°C |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Sigma-Aldrich | 4°C |
| Alkylating Agent | IAA (iodoacetamide) | Sigma-Aldrich | Room temperature, protected from light |
| Protein Quantification | BCA Assay Kit | Multiple suppliers | Room temperature |
| Precipitation Reagent | Acetone | Sangon Biotech | -20°C |
The protein extraction and preparation process follows these critical steps:
Cell Lysis: Aspirate culture medium and wash cells twice with cold PBS. Add appropriate volume of lysis buffer (NP-40 based) containing protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes with occasional vortexing [1].
Protein Quantification: Centrifuge lysates at 12,000 × g for 15 minutes at 4°C to remove insoluble material. Transfer supernatant to a new tube and determine protein concentration using the BCA assay according to manufacturer's instructions [1].
Acetone Precipitation: Add four volumes of pre-chilled acetone to the protein solution and incubate at -20°C for at least 4 hours (or overnight) to precipitate proteins. Centrifuge at 8,000 × g for 10 minutes at 4°C and carefully remove the supernatant [1].
Protein Reduction and Alkylation: Reconstitute the protein pellet in appropriate buffer and add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds. Then add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues [1].
The label-free quantitative proteomics approach enables comprehensive protein quantification without chemical labeling, leveraging advanced mass spectrometry and bioinformatic analysis [1] [4]. The workflow proceeds through several critical stages:
Figure 1: Label-Free Quantitative Proteomics Workflow
Peptide Desalting: Use C18 desalting columns to purify tryptic peptides before LC-MS/MS analysis. Activate columns with methanol, equilibrate with 0.1% formic acid, load samples, wash with 0.1% formic acid, and elute with 50% acetonitrile/0.1% formic acid [1].
nanoHPLC Separation: Employ a nanoflow HPLC system with a C18 reverse-phase column (75 μm × 150 mm, 2 μm particle size). Use a linear gradient from 5% to 35% solvent B (0.1% formic acid in acetonitrile) over 120 minutes at a flow rate of 300 nL/min [1].
Mass Spectrometry Configuration: Conduct analysis on a Q Exactive mass spectrometer (Thermo Fisher Scientific) operated in data-dependent acquisition mode. Set the spray voltage to 2.0 kV and capillary temperature to 250°C [1] [5].
MS Scan Parameters: Full MS scans should be acquired at a resolution of 70,000 with a scan range of 350-1600 m/z. Use an AGC target of 3e6 and maximum injection time of 100 ms [1].
MS/MS Parameters: Select the top 20 most intense ions for fragmentation via higher-energy collisional dissociation (HCD) with normalized collision energy of 28%. Set MS/MS resolution to 17,500, AGC target to 1e5, and maximum injection time to 50 ms [1].
Table 2: Mass Spectrometry Data Acquisition Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Instrument | Q Exactive | High-resolution accurate mass measurements |
| Ionization | Nanospray | Efficient ionization of peptides |
| Full Scan Resolution | 70,000 | Accurate mass determination |
| MS/MS Resolution | 17,500 | High-quality fragment spectra |
| Scan Range | 350-1600 m/z | Comprehensive peptide coverage |
| Fragmentation | HCD | Efficient peptide fragmentation |
| Dynamic Exclusion | 30 s | Prevent repeated sequencing |
Database Search: Process raw data using MaxQuant software (version 2.0.3.0) against the appropriate human protein database (UniProt). Set fixed modification to carbamidomethylation of cysteine, and variable modifications to methionine oxidation and protein N-terminal acetylation [1].
Identification Parameters: Set the false discovery rate (FDR) to 1% at both peptide and protein levels using a target-decoy approach. Specify trypsin as the protease and allow up to two missed cleavages [1].
Label-Free Quantification: Enable the LFQ algorithm in MaxQuant with the following parameters: LFQ minimum ratio count of 2, fast LFQ mode disabled, and stabilization to the median [1] [4].
Data Filtering: Remove proteins only identified by site, reverse sequences, and potential contaminants. Retain proteins with at least two unique peptides for reliable quantification [1].
Statistical Analysis: Process the resulting protein intensity data using Perseus software or similar tools. Impute missing values using a normal distribution for proteins with valid values in at least 70% of samples in at least one group [1].
The integration of targeted amino acid metabolomics with proteomic data provides a comprehensive view of this compound's impact on metabolic pathways in lung adenocarcinoma cells [1] [3]. The metabolite analysis protocol includes:
Standard Preparation: Prepare stock solutions of individual amino acids in an amino acid-free matrix to create a series of calibrators. Mix certain concentrations of L-Alanine-d4 and Phenylanine-d2 as internal standards. Store all stock and working solutions at -20°C [1] [3].
Metabolite Extraction: Add 450 μL water and 2 mL of acetonitrile/methanol (1:1, containing mixed internal standards) to cell samples. Vortex thoroughly for mixing. Subject samples to freeze-thaw cycles by placing in liquid nitrogen and thawing at room temperature [1] [3].
Sample Processing: Perform ultrasonic treatment for 4 minutes, followed by another cycle in liquid nitrogen for 5 minutes and thawing at room temperature. Centrifuge samples at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant for analysis [1] [3].
LC-MS Analysis: Utilize a dedicated LC-MS system for targeted metabolomics. Employ a HILIC chromatography column for optimal separation of polar amino acids. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of target analytes [1].
Data Processing: Normalize peak areas of target amino acids to corresponding internal standards. Generate calibration curves for absolute quantification. Apply quality control measures including analysis of pooled quality control samples throughout the analytical sequence [1].
PPI Network Construction: Input significantly differentially expressed proteins into the STRING database (https://cn.string-db.org/) to identify potential interactions. Export the interaction data and visualize the network using the R package "igraph" (version 1.2.6) to identify highly connected protein modules [1].
Functional Enrichment Analysis: Utilize MetaScape (http://metascape.org/gp/index.html#/main/step1) for comprehensive Gene Ontology (GO) and KEGG pathway enrichment analysis. Set parameters to minimum overlap of 3, p-value cutoff of 0.01, and minimum enrichment of 1.5 [1].
Gene Set Enrichment Analysis: Perform GSEA using the R package ggplot2 (version 3.4.4) to identify subtly coordinated changes in predefined gene sets, particularly those related to amino acid metabolism and oxidative stress response pathways [1].
Data Integration: Correlate proteomic findings with metabolomic data to identify coherent patterns of regulation. Overlay significantly altered proteins and metabolites onto KEGG pathway maps to visualize concerted changes in metabolic pathways [1] [3].
Target Prediction: Utilize network pharmacology approaches to identify potential this compound targets in lung adenocarcinoma. Integrate data from public databases including DrugBank, TTD, and PharmMapper to compile a comprehensive target list [1].
Molecular Docking: Perform molecular docking studies to evaluate the binding potential between this compound and identified protein targets. Use software such as AutoDock Vina to assess binding energies and interaction modes [1].
Molecular Dynamics Simulations: Conduct molecular dynamics simulations (100 ns) to evaluate the stability of this compound-target complexes under physiological conditions. Analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess complex stability [1].
Experimental Validation: Select top candidate targets (e.g., GCTG) identified through bioinformatic analyses for experimental validation using western blotting, qPCR, and functional assays to confirm their role in this compound's mechanism of action [1] [3].
Proliferation Assays: Assess the impact of this compound on LUAD cell proliferation using CCK-8 assays or similar methods. Seed H1975 cells in 96-well plates and treat with varying concentrations of this compound. Measure absorbance at 450 nm at 0, 24, 48, and 72 hours to establish growth inhibition curves [1].
Oxidative Stress Measurements: Evaluate intracellular oxidative stress levels using NADPH/NADP+ and GSH/GSSG detection kits according to manufacturer's instructions. Detect NADPH and NADP+ levels spectrophotometrically at 450 nm and calculate their ratio [1] [3].
Glutathione Assessment: Measure reduced glutathione (GSH) and oxidized glutathione (GSSG) using commercial kits. For GSH measurement, mix cell lysates with working solution and detect at 405 nm. For GSSG, pretreat samples with masking solution to eliminate GSH, then similarly detect at 405 nm [1] [3].
Gene Expression Analysis: Extract total RNA using the RNAkey Total RNA Extraction Kit. Perform reverse transcription and quantitative PCR using commercial kits. Calculate relative gene expression using the 2^(-ΔΔCt) method with GAPDH as reference gene [1].
Western Blotting: Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, detect signals using ECL reagent and visualize with a chemiluminescence imaging system [1].
Animal Model Establishment: Use immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies. Subcutaneously inject H1975 cells to establish tumor models. Randomly assign mice to control and treatment groups when tumor volumes reach approximately 100 mm³ [1].
Drug Administration: Administer this compound via intraperitoneal injection at appropriate dosage (e.g., 5 mg/kg) every two days for the treatment group. Administer equal volume of vehicle solution to the control group. Monitor tumor volume and body weight every three days [1].
Tissue Collection and Analysis: Sacrifice mice after four weeks of treatment. Collect tumor tissues and measure weight and volume. Process tissues for subsequent proteomic, metabolomic, and biochemical analyses to validate in vitro findings [1] [3].
The multi-omics data generated through these protocols requires systematic integration to derive meaningful biological insights into this compound's mechanisms of action:
Figure 2: Multi-Omics Data Integration Workflow
Table 3: this compound-Induced Protein Expression Changes in Key Pathways
| Pathway Category | Representative Proteins | Regulation Direction | Functional Implications |
|---|---|---|---|
| Amino Acid Metabolism | GCTG, MAT2A, SHMT2 | Mostly Downregulated | Disruption of metabolic adaptation in cancer cells |
| Oxidative Stress Response | TXN, PRDX1, GSR | Both Up and Down | Altered redox homeostasis |
| Cell Proliferation | PCNA, MKI67 | Downregulated | Inhibition of cancer cell growth |
| Apoptosis Regulation | BCL2, CASP3 | Mixed | Promotion of cell death |
The integrated proteomic and metabolomic approach has revealed that this compound exerts its anticancer effects through multi-faceted mechanisms:
Metabolic Reprogramming: this compound significantly disrupts amino acid metabolism in lung adenocarcinoma cells, particularly affecting glutamine and serine metabolism, which are crucial for cancer cell proliferation and survival [1] [3].
Oxidative Stress Induction: The compound alters the cellular redox balance by depleting antioxidant defense systems and increasing reactive oxygen species, creating an environment conducive to cancer cell death [1] [3].
Target Engagement: Network pharmacology and molecular docking identified GCTG as a potential direct target of this compound, providing a specific mechanistic link to the observed metabolic alterations [1] [3].
Mitotic Disruption: Recent research has additionally revealed that this compound binds to the kinetochore protein ZNF207/BUGZ at Cys54, preventing proper kinetochore-microtubule attachment and disrupting chromosome segregation during mitosis [2].
The comprehensive molecular understanding gained through these analytical approaches enables the rational design of this compound-based combination therapies:
Compensatory Pathway Inhibition: Proteomic analyses reveal that this compound treatment induces compensatory mechanisms including upregulated NADPH production via the pentose phosphate pathway and activation of the Nrf2-mediated oxidative stress response pathway [6].
Combination Therapy Development: Based on these compensatory mechanisms, rational combination regimens can be designed. The PDT regimen (this compound, 2-deoxyglucose, temsirolimus) has been developed to inhibit these adaptive responses and significantly enhance eradication of cancer cells [6].
Selective Toxicity: The identified mechanisms demonstrate selective targeting of cancer cells while sparing normal cells, particularly evident in the selective eradication of acute myelogenous leukemia stem cells with minimal effect on normal hematopoietic stem cells [6].
Quantitative Proteomics Selection: While label-free quantification was employed in the referenced studies, alternative approaches such as SILAC, TMT, or iTRAQ may offer advantages in specific experimental designs, particularly for complex multi-sample comparisons [4].
Data Quality Control: Implement rigorous quality control measures including correlation analysis between replicates, coefficient of variation assessment, and careful evaluation of missing data patterns to ensure proteomic data reliability [4].
Metabolomic Coverage: The targeted metabolomics approach focuses specifically on amino acids, potentially missing other relevant metabolic alterations. Untargeted metabolomics could provide complementary insights into additional affected pathways [1].
Validation Imperative: Computational predictions from network pharmacology and molecular docking require rigorous experimental validation through genetic and pharmacological approaches to establish true mechanistic relationships [1].
The integrated application of quantitative proteomics, targeted metabolomics, and bioinformatic analyses provides a powerful framework for elucidating the complex mechanisms underlying this compound's anticancer activity in lung adenocarcinoma. The detailed protocols presented here enable researchers to systematically investigate this compound's effects on protein expression, metabolic pathways, and oxidative stress responses. The identification of specific molecular targets such as GCTG and ZNF207/BUGZ, along with the characterization of affected biological processes, provides a strong foundation for rational development of this compound-based therapeutic strategies. The continued application of these comprehensive analytical approaches will further advance our understanding of this promising natural product and facilitate its translation into improved cancer treatments.
Parthenolide (PTL), a sesquiterpene lactone derived from Tanacetum parthenium, exhibits multi-target anticancer properties, making it an ideal candidate for network pharmacology analysis. This approach elucidates complex mechanisms involving amino acid metabolism, oxidative stress, and lipid metabolism reprogramming across various cancers, including lung adenocarcinoma (LUAD), papillary thyroid carcinoma (PTC), and breast cancer [1] [2] [3].
The analytical workflow integrates multi-omics data, network construction, and experimental validation. Computational predictions are essential to guide subsequent experimental work [1] [2] [3].
1.1 this compound Target Prediction
1.2 Disease Target Collection
1.3 Network Construction and Analysis
Table 1: Key Databases for Target Identification
| Database | Purpose | URL | Key Features |
|---|---|---|---|
| PharmMapper | Drug Target Prediction | http://www.lilab-ecust.cn/pharmmapper/ | Reversed pharmacophore matching |
| GeneCards | Disease Target Collection | https://www.genecards.org/ | Integrates data from >150 web sources |
| STRING | PPI Network Construction | https://cn.string-db.org/ | Functional protein association networks |
| Cytoscape | Network Visualization & Analysis | https://cytoscape.org/ | Open-source platform for complex networks |
2.1 Gene Ontology (GO) and KEGG Pathway Enrichment
2.2 Construction of Compound-Target-Pathway Network
Table 2: Typical Enrichment Results for this compound in Cancer Studies
| Analysis Type | Category | Significantly Enriched Terms | Function/Implication |
|---|---|---|---|
| GO Analysis | Biological Process | Response to oxidative stress; Regulation of amino acid metabolism [1] | Underlies PTL's ability to disrupt redox balance & metabolic reprogramming |
| GO Analysis | Molecular Function | Phospholipase A2 activity [2] | Relates to PTL's effect on lipid metabolism |
| KEGG Pathway | Signaling Pathways | HIF-1 signaling pathway [4]; JNK signaling pathway [3] | Inhibits tumor growth, metastasis, and induces apoptosis |
3.1 Molecular Docking
3.2 Molecular Dynamics (MD) Simulation
4.1 Proteomics and Metabolomics Integration
4.2 In Vitro and In Vivo Validation
The signaling pathway diagram below synthesizes PTL's multi-target mechanism validated through this workflow.
This integrated protocol provides a robust framework for elucidating the complex, multi-target mechanisms of this compound. The synergistic combination of computational prediction and multi-level experimental validation is crucial for advancing natural product-based drug discovery.
This compound is a sesquiterpene lactone compound naturally derived from the medicinal herb Tanacetum parthenium (feverfew) [1] [2]. It has garnered significant scientific interest for its broad-spectrum antitumor activity against various cancers, including ovarian cancer, lung adenocarcinoma, and cutaneous melanoma [1] [3] [2]. Its molecular structure, characterized by a reactive methylene gamma-lactone ring and an epoxy group, allows it to form covalent bonds with biological targets, thereby influencing key cellular processes such as oxidative stress, amino acid metabolism, and heat shock protein function [3] [2].
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand, such as this compound) when bound to a target macromolecule (receptor, usually a protein) [4]. This method is indispensable in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action, as it helps in understanding the atomistic interactions between a potential drug candidate and its biological target [5] [4].
Recent studies have successfully employed molecular docking, often integrated with network pharmacology and experimental validation, to identify this compound's molecular targets and overcome drug resistance.
The table below summarizes quantitative findings and key targets from recent this compound docking studies.
Table 1: Key Findings from Recent this compound Docking Studies
| Cancer Type / Biological Context | Identified Key Targets | Key Findings / Docking Outcomes | Follow-up Validation |
|---|---|---|---|
| Ovarian Cancer (Cisplatin-resistant) | β2-microglobulin, Brain-derived neurotrophic factor, Cellular communication network factor 2, Activator protein-1 (AP-1) [1] | Network pharmacology and docking identified 266 immunity-related genes and specific binding residues for this compound [1]. | Support for clinical application in ovarian cancer therapy [1]. |
| Cutaneous Melanoma (BRAF inhibitor-resistant) | Hsp90α (N-terminal ATPase domain) [2] | This compound stably interacted with Hsp90α, inhibiting its ATPase activity. Docking was combined with Surface Plasmon Resonance (SPR) [2]. | Reduced levels of Hsp90α client proteins; inhibited PI3K/Akt, Ras/Raf/MEK, and Src/STAT3 pathways; efficacy shown in vivo [2]. |
| Lung Adenocarcinoma (LUAD) | GCTG (target identified via multi-omics) [3] | Integrated network pharmacology, molecular docking, and molecular dynamics simulations identified GCTG as a potential target [3]. | In vivo and in vitro validation confirmed effects on amino acid metabolism and oxidative stress [3]. |
| COVID-19 (Theoretical screening) | SARS-CoV-2 proteins [6] | Docking tools used to screen this compound derivatives; DFT calculations showed high chemoselectivity for the C3=C4 double bond [6]. | Identified as a promising target for further investigation [6]. |
This protocol synthesizes best practices from the literature and provides a generalized workflow for docking this compound into a target protein [1] [5] [4]. The following diagram illustrates the key stages of the workflow.
1.1 Target Protein Preparation
1.2 this compound Ligand Preparation
1.3 Docking Grid Definition
2.1 Molecular Docking Execution
2.2 Pose Analysis and Selection
Table 2: Essential Controls and Validation Methods for Docking Studies
| Method Category | Specific Method | Description and Purpose |
|---|---|---|
| Internal Controls | Re-docking & Pose Reproduction | Re-dock a known co-crystallized ligand to validate the protocol. A successful docking should reproduce the experimental pose with a low Root-Mean-Square Deviation (RMSD < 2.0 Å) [5]. |
| Decoy Docking & Enrichment Studies | Perform docking with a library of known non-binders (decoys) to assess the scoring function's ability to prioritize true binders, evaluating the virtual screening performance [5]. | |
| Post-Docking Validation | Molecular Dynamics (MD) Simulations | Use MD simulations (e.g., with CHARMM, AMBER, GROMACS) to refine the docked complex and assess its stability in a dynamic, solvated environment. This also accounts for protein flexibility [4] [3]. |
| Binding Free Energy Calculations | Employ more rigorous methods like MM/PBSA or MM/GBSA on MD trajectories to obtain a more accurate estimation of the binding free energy than the docking score alone [4]. | |
| Experimental Validation | In Vitro & In Vivo Assays | Confirm the computational predictions with biological experiments, such as cell viability assays (CCK-8), apoptosis assays, and in vivo xenograft models to verify anti-tumor efficacy [3] [2]. |
| Biophysical Assays | Use techniques like Surface Plasmon Resonance (SPR) to experimentally measure the binding affinity and kinetics between this compound and the purified target protein [2]. |
Molecular docking simulations have proven to be a powerful tool for elucidating the mechanisms underlying this compound's anti-cancer effects, particularly in overcoming drug resistance. The integrated protocol of network pharmacology, molecular docking, and molecular dynamics, followed by experimental validation, represents a robust framework for future research. By following the detailed application notes and protocols outlined above, researchers can systematically investigate this compound and its derivatives, accelerating the development of this promising natural product into novel therapeutics.
The table below summarizes the primary technical approaches to overcome PTL's poor aqueous solubility, a major limitation for its clinical application [1] [2].
| Strategy | Key Technique / Agent | Mechanism of Action | Reported Outcome |
|---|---|---|---|
| Chemical Modification | Synthesis of DMAPT (Dimethylamino this compound) [3] [4] | Aza-Michael addition; prodrug releases parent PTL in vivo via retro-Michael addition [1]. | Water solubility >1000 times greater than PTL [3] [4]. |
| Chemical Modification | Incorporation of fluorine-containing groups (e.g., CF3, SCF3) at C14 position [1] | Late-stage functionalization to alter physicochemical properties and bioavailability [1]. | Improved antiproliferative activity and stability in acidic environments [1]. |
| Nanotechnology (Nanocrystals) | Precipitation-High-Pressure Homogenization (PHPH) with Lecithin & Poloxamer 188 [2] | Carrier-free nanoparticles with high drug loading; stabilizers provide electrostatic and steric stabilization [2]. | Particle size ~100 nm; high dilution and storage stability; sustained drug release [2]. |
| Nanotechnology (Nano-formulation) | General nanoparticle formulation (N-PTL) [5] | Improves pharmacokinetic properties, stability, and extends half-life in vivo [5]. | Enhanced protective effects in sepsis model compared to free PTL [5]. |
| Solvent Systems | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [6] [7] | Co-solvent system to solubilize PTL for in vivo studies [6]. | Clear solution at ≥ 2.08 mg/mL (8.38 mM) [6]. |
| Solvent Systems | 10% DMSO + 90% Corn Oil [6] [7] | Co-solvent system for animal studies, prepared by sequential addition [6]. | Clear solution at ≥ 2.5 mg/mL (10.07 mM) [6]. |
This protocol, adapted from Liang et al. (2020), details the production of stabilized PTL-NCs using the PHPH method [2].
For administering PTL in animal studies, the following co-solvent methods are commonly used [6] [7].
Formulation 1 (10% DMSO + 90% Corn Oil):
Formulation 2 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):
Problem: Precipitation of PTL in aqueous buffer.
Problem: Low bioavailability in in vivo models.
Problem: Instability and degradation of PTL in solution.
Problem: Inconsistent experimental results.
The following diagram illustrates the strategic decision-making process for selecting a solubility enhancement method.
The following table summarizes how parthenolide (PTL) has been prepared and used in recent cell culture studies, which can inform your experimental design.
| Cell Type / Study Model | PTL Solvent & Stock Concentration | Working Concentration in Culture Media | Treatment Duration | Primary Focus of Study |
|---|---|---|---|---|
| Primary mouse microglia & motor neurons [1] | Information not specified | Information not specified | Information not specified | Neuroprotective effects in ALS model |
| Lung Adenocarcinoma (LUAD) H1975 cells [2] | Dissolved in DMSO (final conc. 0.05%) | 10 µM (based on IC₅₀) | 48 hours | Amino acid metabolism & oxidative stress |
| Pancreatic Cancer (PaCa) cell lines [3] | DMSO; 10 mM stock aliquots stored at 4°C | 1 - 100 µM | 48 hours (cytotoxicity) | NF-κB inhibition & drug resistance |
| MC3T3-E1 osteoblast cells [4] [5] | Directly added to culture medium | 1 - 200 µM (5, 10, 20 µM common) | 48 hours (viability) to 14 days (differentiation) | Osteogenic differentiation |
| TM3 Leydig cells [6] | Information not specified | Information not specified | Information not specified | Testosterone biosynthesis |
Since direct stability data is lacking, your troubleshooting should focus on this compound's known chemical properties and standard best practices.
Chemical Instability: The core of this compound's bioactivity and instability is its α-methylene-γ-lactone ring and an epoxide group [7] [8] [2]. These functional groups are highly electrophilic and readily form covalent bonds with nucleophiles, such as the thiol groups in cysteine residues of proteins and peptides present in serum-containing culture media [7]. This reactivity is the primary driver of its potential degradation in media.
Practical Handling Recommendations:
To directly address the stability question in your specific system, you can adapt the following high-performance liquid chromatography (HPLC) based protocol.
Methodology Details:
Here are common challenges and their potential solutions from recent research:
| Challenge | Proposed Solution / Mechanism | Key Findings / Experimental Evidence |
|---|---|---|
| Low Solubility & Bioavailability [1] | Use of soluble analogs (e.g., DMAPT). | DMAPT (Dimethylamino Parthenolide) shows improved oral bioavailability and efficacy in in vivo tumor models [1] [2]. |
| Heterogeneous Tumor Response [3] | Combination Therapy: Use with other agents (e.g., Selinexor, an XPO1 inhibitor). | The combination is predicted by IDACombo modeling to be more effective than monotherapies across heterogeneous TNBC cell populations, targeting different subpopulations [3]. |
| Insufficient Cytotoxicity [2] [4] | Combination Therapy: Co-administration with other drugs to sensitize cancer cells. | Studies indicate that other drugs can synergistically enhance PTL's ability to eliminate leukemic cells and increase their sensitivity to therapy [2]. |
| Lack of Selectivity | Leverage Cancer Stem Cell (CSC) targeting. | PTL selectively induces apoptosis in primary human AML cells and blast crisis CML cells while sparing normal hematopoietic cells, by targeting NF-κB and other pathways critical for CSCs [1] [2]. |
The table below outlines methodologies for key experiments cited in the troubleshooting guide.
| Strategy | Experimental Protocol Overview | Key Parameters & Measurements |
|---|
| Testing Soluble Analogs (e.g., DMAPT) [1] | 1. In Vivo Administration: Administer DMAPT via oral gavage or drinking water to animal xenograft models. 2. Tumor Monitoring: Measure tumor volume and weight over time. 3. Tissue Analysis: Analyze harvested tumors and organs for apoptosis markers (e.g., cleaved caspase-3) and pathway inhibition (e.g., NF-κB). | • Tumor volume/weight reduction vs. control. • Inhibition of NF-κB pathway in tumor tissue. • Induction of apoptosis (e.g., via TUNEL assay, caspase cleavage) [1]. | | Evaluating Combination Therapy (e.g., with Selinexor) [3] | 1. Cell Culture: Use a panel of transcriptionally distinct cancer cell lines (e.g., TNBC lines). 2. Treatment Groups: Treat cells with PTL alone, second agent (e.g., Selinexor) alone, and their combination. 3. Viability Assay: Co-culture fluorescently labeled cell lines; assess growth inhibition after 96h using assays like CellTiter-Glo. 4. Synergy Analysis: Analyze data with software (e.g., Combenefit) to determine synergy. | • Percentage growth inhibition in mixed population and per cell line. • Combination synergy scores (e.g., Loewe, Bliss) [3]. | | Assessing Apoptosis & Mechanism [5] [4] | 1. Cell Treatment: Treat cells with PTL at various concentrations (e.g., 0-90 μM) for 24-48 hours. 2. Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry. 3. Western Blot Analysis: Analyze cell lysates for pro-apoptotic (Bax, cleaved caspase-3/9) and anti-apoptotic (Bcl-2) proteins. | • Apoptosis rate (% Annexin V+ cells). • Increased Bax/Bcl-2 ratio. • Presence of cleaved caspase-3 and caspase-9 [5] [4]. |
The following diagrams, generated with Graphviz, illustrate the core mechanisms and one of the advanced strategies for using this compound.
The diagrams illustrate this compound's multi-target mechanism and a modern combination strategy. The Multi-Target Anti-Cancer Mechanism diagram shows how this compound simultaneously attacks cancer through five primary pathways, leading to apoptosis, CSC death, and growth arrest [2] [6]. The Combination Therapy Concept diagram visualizes the "Independent Drug Action" (IDA) principle, where Selinexor and this compound effectively control a heterogeneous tumor by targeting different subpopulations within it [3].
The following table summarizes key parthenolide combinations that have demonstrated efficacy in overcoming therapy resistance in preclinical models.
| Cancer Type | Combination Drug | Key Resistance Mechanism Addressed | Observed Effect / Synergy | Citation |
|---|---|---|---|---|
| Melanoma (Trametinib-resistant) | S63845 (MCL-1 inhibitor) | Phenotypic plasticity; Altered anti-/pro-apoptotic protein balance (MCL-1/NOXA) | Synergistic; Massive apoptosis across different resistant phenotypes | [1] |
| Triple-Negative Breast Cancer (TNBC) | Selinexor (XPO1 inhibitor) | Heterogeneity; NF-κB signaling | Synergistic in specific subtypes; Effective suppression of heterogeneous cell populations | [2] [3] |
| Gastric Cancer (Cisplatin-resistant) | Cisplatin (DDP) | Multidrug resistance (MDR); STAT3 signaling | Synergistic (q>1.15); Reversed drug sensitivity, induced apoptosis | [4] |
| Colorectal Cancer (TRAIL-resistant) | TRAIL | Deficient death receptor signaling; Altered Bcl-2 family proteins | Synergistic; Overcame resistance via mitochondrial apoptosis pathway | [5] |
| Ovarian Cancer (Cisplatin-resistant) | Cisplatin | Altered immune cell infiltration & extracellular matrix | Reversed resistance; Network pharmacology identified key targets (e.g., AP-1) | [6] |
| Non-Small Cell Lung Cancer | Paclitaxel / Docetaxel | Taxane-induced NF-κB activation | Enhanced efficacy; Reduced required paclitaxel dose; Inhibited NF-κB & BCL-XL | [7] |
Here are detailed methodologies for studying this compound in combination therapies, based on published studies.
This protocol assesses synergy between this compound and the MCL-1 inhibitor S63845 in melanoma cells with acquired resistance to MEK inhibitors (like trametinib) [1].
This protocol evaluates this compound's ability to reverse cisplatin resistance and studies the role of the STAT3 pathway [4].
q = E(AB) / (EA + EB - EA * EB), where E is the inhibition rate. A q-value >1.15 indicates synergy [4].The signaling pathways involved in this compound's mechanism of action can be visualized as follows:
What is the primary challenge of using this compound in experiments, and how can it be mitigated? this compound has poor water solubility, which can limit its bioavailability in vitro and in vivo. This is often overcome by using its more soluble derivative, dimethylamino-parthenolide (DMAPT), or by using drug delivery systems like mixed micelles to improve solubility and efficacy [7].
Does this compound have any known protective or undesirable effects in cancer cells? Yes, some studies note that this compound can induce protective responses. For example, it may activate the Nrf2/ARE pathway, leading to increased expression of detoxification and antioxidant enzymes. In melanoma, it was reported to increase phosphorylated ERK1/2, potentially promoting migration—an effect that could be blocked with a MEK inhibitor like trametinib [7].
How does this compound overcome resistance to targeted therapy in melanoma? Beyond its known targets (NF-κB, STAT3), a 2025 study identified a novel mechanism: this compound directly binds to the N-terminal ATPase domain of Hsp90α and inhibits its chaperone function. This leads to the degradation of multiple oncogenic client proteins (in PI3K/Akt, Ras/Raf/MEK pathways) that drive resistance to BRAF inhibitors [8].
The tables below summarize this compound's half-maximal inhibitory concentration (IC₅₀) values from recent studies, which vary based on cancer type, cell line, and exposure time.
Table 1: Solid Tumors
| Cancer Type | Cell Line | IC₅₀ (μM) | Exposure Time | Citation |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | GLC-82 | 6.07 ± 0.45 μM | Not specified | [1] |
| A549 | 15.38 ± 1.13 μM | Not specified | [1] | |
| H1650 | 9.88 ± 0.09 μM | Not specified | [1] | |
| PC-9 | 15.36 ± 4.35 μM | Not specified | [1] | |
| H1299 | 12.37 ± 1.21 μM | Not specified | [1] | |
| Breast Cancer | MCF-7 | ~6-9 μM | 48 hours | [2] |
| MDA-MB-231 | ~6-9 μM | 48 hours | [2] | |
| Pancreatic Cancer | AsPC-1 (Gemcitabine-Sensitive) | ~10 μM | 48 hours | [3] |
| AsPC-1 (Gemcitabine-Resistant) | ~10 μM | 48 hours | [3] |
Table 2: Hematological Malignancies A 2023 study reported IC₅₀ values for lymphoid neoplastic cell lines after 72 hours of this compound exposure, demonstrating time-dependent activity [4].
| Cancer Type | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Multiple Myeloma (MM) | NCI-H929 | ~5 μM |
| B-Cell Acute Lymphoblastic Leukemia (B-ALL) | 697 | ~2.5 μM |
| KOPN-8 | ~2.5 μM | |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | CEM | ~5 μM |
| MOLT-4 | ~7.5 μM | |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Farage | ~1.5 μM |
| Burkitt Lymphoma (BL) | Raji | ~10 μM |
The following workflow and details synthesize common methodologies used across recent studies [1] [4] [2].
Cell Seeding:
Drug Treatment:
Incubation: Incubate plates for desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator [4].
Viability Measurement (MTT example):
Data Analysis:
(Abs_treatment - Abs_blank) / (Abs_control - Abs_blank) * 100This compound exerts anticancer effects through multiple pathways. The diagram below illustrates key mechanisms supported by recent research.
The table below summarizes key parameters from established cell culture experiments for your reference.
| Parameter | Recommended Specification | Experimental Context |
|---|---|---|
| Stock Solvent | 100% DMSO [1] | Gastric cancer cell lines (MKN-28, MKN-45, MKN-74) [1] |
| Final DMSO Concentration | 0.05% (v/v) [2] [3] | Lung adenocarcinoma (H1975) and thyroid cancer (BCPAP) cells [2] [3] |
| Stock Solution Storage | -20°C [1] | Gastric cancer cell lines [1] |
| Typical Working Concentration | 10 µM [2] [3] | Lung adenocarcinoma (H1975) and thyroid cancer (BCPAP) cells [2] [3] |
| Cell Treatment Duration | 24 hours [3] | Thyroid cancer (BCPAP) cells [3] |
Here is a detailed methodology for preparing and using parthenolide based on these protocols:
Preparation of this compound Stock Solution:
Treatment of Cell Cultures:
The following diagram illustrates the workflow and the critical role of DMSO concentration in the experimental process.
Unexpected Cytotoxicity in Control Groups:
Precipitation of this compound:
Loss of Expected Bioactivity:
This compound's core stability issues are primarily related to its chemical structure, which is sensitive to pH, temperature, and hydration. The tables below summarize the key factors and degradation kinetics.
Table 1: Factors Affecting this compound Stability
| Factor | Impact on Stability | Key Findings from Literature |
|---|---|---|
| pH | High instability in strong acids and bases. Optimal stability at near-neutral pH. | Degradation follows pseudo-first-order kinetics. It is comparatively stable at pH 5-7 but becomes unstable at pH <3 or >7 [1]. In feverfew infusions, degradation was fastest at pH 2.9 and slowest at pH 6.0 [2]. |
| Temperature | Stability decreases as temperature increases. | Higher processing temperatures significantly increase the degradation rate [2]. In the solid state, the degradation rate increases with temperature [1]. |
| Moisture | Stability decreases with increasing humidity in solid state. | The degradation of this compound in powdered feverfew increased from 18% to 32% after 6 months of storage at 40°C when relative humidity changed from 0% to 75% [1]. |
| Chemical Structure | The α-methylene-γ-lactone moiety and an epoxide group can interact with nucleophilic sites, contributing to both its bioactivity and instability [3] [4]. |
Table 2: this compound Degradation Kinetics in Feverfew Infusions (at 100°C) [2]
| pH | Rate Constant (k, 1/s) | Half-life (t½, min) |
|---|---|---|
| 2.9 | 0.00167 | 6.92 |
| 3.7 | 0.00108 | 10.69 |
| 4.6 | 0.00073 | 15.82 |
| 6.0 | 0.00042 | 27.50 |
Here are practical approaches to overcome stability challenges in both research and formulation.
Table 3: Strategies to Improve this compound Stability and Efficacy
| Strategy | Implementation | Rationale & Evidence |
|---|---|---|
| pH Control | Maintain the environment at a near-neutral pH (5-7) for solutions and solid formulations [2] [1]. | This strategy keeps this compound in its most stable chemical state, minimizing hydrolytic degradation. |
| Low-Temperature & Dry Storage | Store powdered this compound dry at low temperatures and use low-temperature processing when possible [2] [1]. | Temperature and moisture are key drivers of degradation; controlling them significantly extends shelf life. |
| Rational Drug Combination | Combine this compound with inhibitors of compensatory pathways, such as 2-deoxyglucose (D) and temsirolimus (T) in the "PDT" regimen [5]. | This strategy does not directly improve molecular stability but enhances its functional efficacy by blocking cancer cells' survival responses, allowing lower, more effective doses of this compound to be used [5]. |
| Chemical Derivatization | Use synthetic analogs like Dimethylamino this compound (DMAPT), which has improved water solubility [4]. | Modifying the parent structure can enhance physicochemical properties, leading to better stability, solubility, and pharmacokinetics. |
This method is adapted from stability studies of feverfew extracts [2] [1].
This method follows standard solid-state stability protocols [1].
For researchers designing experiments, the following diagram illustrates a strategic workflow that addresses metabolic stability by targeting compensatory pathways, as demonstrated in AML research [5].
The table below summarizes the blood-brain barrier (BBB) transport characteristics of parthenolide and related compounds, as verified by recent experimental studies.
| Compound Name | BBB Transport Percentage | Key Findings on BBB and Mechanism | Experimental Model | Citation |
|---|---|---|---|---|
| This compound (PTL) | 10-20% | Crosses BBB; improves barrier tightness by increasing tight/adherens junctions; reduces P-gp efflux pump expression. | In vitro BBB model | [1] |
| Costunolide | >20% | Highest transport in its class; improves barrier tightness; reduces P-gp expression; increases caveolin-1. | In vitro BBB model | [1] |
| Dimethylaminomicheliolide (DMAMCL) | Data not quantified | Demonstrated ability to cross the BBB; a stable prodrug that releases active MCL over 8 hours in plasma. | Preclinical (implied) | [2] |
| Dimethylaminothis compound (DMAPT) | Data not quantified | Effective uptake in orthotopic brain tumor in rats; brain-to-plasma ratio of 2.1 (1h) and 3.0 (4h) in healthy mice. | Orthotopic rat model & healthy mice | [3] |
| Lactucopicrin | Almost none | Almost no transport detected across the BBB model. | In vitro BBB model | [1] |
For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments.
This protocol is adapted from studies that directly quantified this compound transport [1] [4].
This method is based on studies demonstrating the in vivo efficacy of this compound derivatives [3].
The following diagram illustrates the multi-targeted mechanism by which this compound exerts its antitumor effects in glioblastoma, integrating several key signaling pathways.
Q1: My in vitro models show good this compound transport, but in vivo efficacy is low. What could be the issue? A: This is a common challenge in CNS drug development. Consider these factors:
Q2: What are the main strategies to improve this compound's delivery for brain tumors? A: Based on recent literature, two main approaches have shown promise:
Q3: Does this compound disrupt the BBB, or does it cross by other mechanisms? A: Evidence suggests this compound does not disrupt the BBB; in fact, it improves barrier tightness by increasing the expression of tight and adherens junction proteins [1]. Its crossing is likely mediated by transcellular diffusion due to its relatively small size and lipophilicity, and it may also influence transport by modulating caveolin-1 and efflux pumps [1].
This compound is a promiscuous compound that interacts with multiple cellular targets. Understanding these is the first step in mitigating their impact on your experiments [1] [2].
| Off-Target | Observed Effect | Potential Experimental Impact |
|---|---|---|
| NF-κB Pathway [1] [3] | Inhibits IKK complex (especially IKKβ); directly binds p65 subunit; prevents IκBα degradation and nuclear translocation. | Complicates studies of inflammation, immunity, and cell survival where NF-κB is a key player. |
| STAT Proteins [4] [1] | Inhibits JAK kinases; reduces STAT3 phosphorylation (Tyr705); blocks STAT dimerization, DNA binding, and nuclear translocation. | Interferes with research on cytokine signaling, immune responses, and oncogenesis driven by STATs. |
| Reactive Oxygen Species (ROS) [1] [2] | Depletes glutathione (GSH); increases intracellular ROS; can induce oxidative stress and caspase-independent cell death. | Induces non-specific cytotoxicity; confounds results in studies involving redox balance or apoptosis mechanisms. |
| Other Kinases & Inflammasomes [3] | Inhibits MAPK pathways (e.g., JNK); suppresses NLRP3 inflammasome activation by targeting ATPase activity. | Affects a wide range of signal transduction and inflammatory cell death studies. |
You can employ several practical strategies to control for this compound's promiscuity.
| Strategy | Implementation & Rationale |
|---|---|
| Use Analogs/Prodrugs | Employ more soluble analogs like Dimethylaminothis compound (DMAPT). DMAPT has a better pharmacokinetic profile, potentially allowing for lower effective concentrations and reduced off-target engagement [1]. |
| Optimize Dosing & Timing | Utilize the lowest possible concentration and the shortest exposure time that achieves the desired on-target effect. This minimizes the opportunity for secondary interactions [5]. |
| Employ Combination Controls | In cell-based studies, using a combination of specific pathway inhibitors can help isolate the effect of this compound. For example, using an NF-κB inhibitor alongside this compound in a STAT-focused study can help clarify the primary mechanism [6]. |
| Conduct Multi-Assay Validation | Do not rely on a single readout. Use the functional and mechanistic validation assays outlined below to confirm that the observed phenotypes are due to the intended target and not a secondary effect [5]. |
Here are detailed methodologies for key experiments to verify that this compound is acting through your intended mechanism.
This protocol is crucial for confirming that this compound's effects in your model are linked to its known NF-κB inhibitory action [1] [3].
This protocol is essential if your research involves IL-6 family cytokine signaling, where STAT3 is a primary mediator [4] [1].
Given this compound's ability to alter ROS levels, this protocol is critical for determining if observed cytotoxicity is on-target or due to general oxidative stress [1] [2].
The following diagram illustrates the logical workflow for systematically validating this compound's action and ruling out major off-target effects in your experimental system.
The table below summarizes key parameters from recently developed and established HPLC methods for determining parthenolide in various matrices.
| Matrix | Analytical Technique | Key Method Parameters | Validation Performance | Source (Year) |
|---|---|---|---|---|
| Mice Plasma | RP-HPLC | Column: C18; Detection: UV; Extraction: Liquid-liquid extraction [1] | Full validation per ICH guidelines [1] | Karim et al. (2025) [2] |
| Feverfew Products | Liquid Chromatography | Column: Lichrosphere 5 C18; Mobile Phase: Gradient of 50 mM NaH₂PO₄ and CH₃CN-MeOH; Detection: 210 nm [3] | Correlation coefficient (R²): 0.9999; Overall recovery: 103.1% [3] | J AOAC Int. (2000) [3] |
| Migraine Tablets | RP-HPLC | Column: RP18 (150 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile:Water (55:45); Flow Rate: 1.0 mL/min; Detection: 210 nm [4] | Applied for quality control of tablet weight, hardness, and friability [4] | Academia.edu (2018) [4] |
| Feverfew Products | HPTLC | Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate-n-hexane (3:2 v/v); Derivatization: p-anisaldehyde reagent [5] | Validated for recovery, accuracy, specificity, and precision [5] | Abourashed (2004) [5] |
For any analytical method, validation proves it is suitable for its intended purpose. Here is a detailed protocol based on the International Council for Harmonisation (ICH) Q2(R1) guideline [6] [7].
Even well-developed methods can encounter problems. Here are common issues and their solutions.
Understanding the environmental factors affecting parthenolide is fundamental for its handling in experimental and formulation work.
Table 1: Stability Conditions for this compound
| Factor | Recommended Stable Condition | Unstable Condition | Key Findings |
|---|---|---|---|
| pH (Solution) | pH 5 - 7 [1] [2] | pH < 3 or > 7 [1] [2] | Degradation follows first-order kinetics in solution [1] [2]. |
| Temperature (Solution) | 5°C [3] | 22°C (room temperature) [3] | Degradation is more rapid at higher temperatures [3]. |
| Temperature (Solid) | 5°C / 31% RH [1] [2] | 50°C / 31% RH [1] [2] | After 6 months, this compound content remains constant at 5°C but degrades by ~40% at 50°C [1] [2]. |
| Humidity (Solid) | Low Humidity (0% RH) [1] [2] | High Humidity (75% RH) [1] [2] | After 6 months at 40°C, degradation increases from 18% to 32% as RH rises from 0% to 75% [1] [2]. |
| Excipient Compatibility | Good compatibility with common excipients shown in short-term studies [1] [2] | -- | Compatibility was demonstrated under stressed conditions (50°C / 75% RH) over 3 weeks [1] [2]. |
Key Interactions:
Here are methodologies adapted from the literature for evaluating this compound stability.
This protocol is used to determine the degradation rate of this compound in aqueous solutions under various conditions [3] [1].
Key Steps:
This method assesses the stability of powdered this compound or feverfew extract and its compatibility with formulation additives [1] [2].
Table 2: Experimental Design for Solid-State Stability
| Storage Condition | Duration | Purpose | Key Metric |
|---|---|---|---|
| 40°C / 0% - 75% RH | 6 months | To study the isolated effect of humidity at an elevated temperature. | % this compound Degraded |
| 50°C / 75% RH | 3 weeks | Stressed condition for rapid excipient compatibility screening. | % this compound Degraded |
| 5°C / 31% RH | 6 months | Recommended long-term storage condition. | % this compound Remaining |
Procedure:
This section addresses common practical challenges.
This compound has limited solubility in water [4]. The following formulations are recommended for in vivo administration:
Q1: Why did my feverfew infusion turn brown during storage? A1: Browning is associated with the oxidation of phenolic compounds and is more pronounced at near-neutral pH (e.g., pH 6.0) and higher storage temperatures (22°C). For better color stability, store infusions at acidic pH (e.g., pH 4.6) and refrigerated temperatures [3].
Q2: My this compound stock solution precipitated. What should I do? A2: Precipitation is likely due to the aqueous insolubility of this compound [4]. Ensure you are using a recommended solvent system like the DMSO/PEG300/Tween-80 mixture for clear solutions. Vortex or briefly warm the solution to aid re-dissolving. For animal studies, the CMC-Na suspension is a valid alternative [4].
Q3: How can I improve the delivery and efficacy of this compound in cell culture or animal studies? A3: Recent strategies focus on nano-formulations to improve targeting and reduce off-target toxicity. For example, one study successfully used TCP-1 peptide-targeted liposome nanoparticles (TCP-1-PTL-LNPs) to deliver this compound specifically to colorectal cancer cells, which enhanced its anti-tumor effect and modulated T-cell activity in a mouse model [5].
| Compound / Source | Key Signaling Pathways Modulated | Demonstrated Anticancer Effects & Notes | Sample Experimental Evidence (Cell Lines Used) |
|---|
| Parthenolide (Tanacetum parthenium) | • NF-κB inhibition [1] [2] • STAT3 inhibition [2] • p53 activation [2] • ROS increase [2] | • First small molecule identified to target cancer stem cells [1]. • Promotes ROS, triggers apoptosis, and inhibits proliferation in leukemia, lung, and ovarian cancers [2] [3]. | Cell Lines: Primary AML, bcCML, OV (Ovarian cancer) [2] [3]. Dosing: Varies by model; efficacy demonstrated in vitro and in vivo. | | Artemisinin & Derivatives (Artemisia annua L.) | • ROS increase [4] | • Induces ROS-dependent DNA damage and apoptosis [4]. • Known for antimalarial activity; anticancer effects under investigation [4]. | Cell Lines: Gallbladder cancer (GBC), non-small cell lung cancer (A549) [4]. Dosing: Artemisinin and artesunate inhibit metastasis in A549 cells [4]. | | Alantolactone Compounds (Inula helenium L.) | • Nrf2 inhibition [4] | • Alantolactone, isoalantolactone, and costunolide induce apoptosis in various cancers, including esophageal, colorectal, and triple-negative breast cancer (TNBC) [4]. | Cell Lines: Esophageal adenocarcinoma (KYAE-1), colorectal cancer (HCT116), TNBC (MDA-MB-231) [4]. Dosing: Suppresses tumor growth in vitro and in vivo [4]. | | Guaianolide SLs (SL-1) (Laserpitium siler subsp. siculum) | • ROS increase • Mitochondrial dysfunction (VDAC-1 reduction) [5] | • Novel guaianolide-type lactones; SL-1 shows highest cytotoxicity in TNBC via ROS, caspase-3 activation, PARP-1 cleavage, and mitochondrial impairment [5]. | Cell Lines: Triple-negative breast cancer (MDA-MB-231) [5]. Dosing: Dose- and time-dependent reduction in cell viability [5]. | | Micheliolide (MCL) (Synthesized from PTL) | • NF-κB inhibition [1] • PI3K/Akt modulation [1] | • More stable derivative of this compound [1]. • Inhibits NF-κB, exhibits anti-inflammatory and anticancer effects in models of colitis and pancreatic cancer [1]. | Cell Lines: Pancreatic cancer, colon cancer [1]. Dosing: Regulates cell death via ROS and MAPK activation [1]. |
For researchers looking to replicate or design studies, here are methodologies used in the cited literature for key sesquiterpene lactones.
The following diagram summarizes the core signaling pathways targeted by sesquiterpene lactones like this compound, illustrating how they converge on apoptosis and cancer cell death.
The comparative data reveals several key insights for drug development:
The following diagram maps the core anti-inflammatory signaling pathways and key points of intervention for parthenolide and corticosteroids, illustrating their distinct mechanisms.
The table below summarizes key experimental findings that quantitatively compare the anti-inflammatory effects of this compound and corticosteroids across various disease models.
| Disease / Inflammation Model | This compound (PTL) Experimental Data | Corticosteroid Experimental Data |
|---|
| Spinal Cord Injury (SCI) (Rat contusion model) | Data not available in search results for this model | Meloxicam (COX-2 Inhibitor): Significantly reduced pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. Diclofenac (NSAID) and Methylprednisolone (steroid) showed negligible reduction [1]. | | Psoriasis (Mouse IMQ-induced model) | Intragastric Admin (10 mg/kg): Reduced PASI score from ~7.5 (IMQ group) to ~4. Reduced epidermal thickness (μm). Topical Ointment (1%): More potent effect than intragastric, reducing PASI to ~2 and epidermal thickness to near-normal levels. Inhibited IL-36γ and NETosis-related proteins (PR3, MPO) [2]. | Data for direct topical corticosteroid comparison in same model not provided in search results. | | Osteoporosis (Rat GIOP model) | Injection (3 & 10 mg/kg/day): Restored serum levels of bone markers (ALP, TRAP, OCN, CTx). Increased trabecular bone number, reduced separation, and increased osteoblast numbers. Mechanism via activation of ERK signaling pathway [3] [4]. | Dexamethasone (DEX; 1.5 mg/kg): Induced osteoporosis by suppressing osteoblast differentiation and bone formation. This inhibitory effect was the condition that PTL treatment was shown to ameliorate [3]. | | Diabetic Neuropathy (DN) (Rat STZ-induced model) | Oral (10 mg/kg): Improved pain sensitivity. Reduced markers of oxidative stress (MDA) and increased antioxidants (GSH, SOD). Restored mitochondrial function and inhibited NLRP3 inflammasome activation [5]. | Data for corticosteroid efficacy in this specific neuropathic pain model not provided in search results. | | Cell Studies | In Macrophages (LPS-induced): Inhibits release of TNF-α, IL-6, and IL-1β via NF-κB and NLRP3 inhibition [5] [6] [7]. | Dexamethasone (DXM) in Macrophages: Potently inhibits LPS-induced TNF-α expression. Its effect can be potentiated by carbon monoxide (CO) [8]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell Culture & Treatment (in vitro):
Animal Models & Dosing (in vivo):
The evidence suggests that this compound and corticosteroids have complementary profiles:
The primary challenge for this compound is its poor bioavailability and stability [7]. Current research is focused on:
The following table summarizes quantitative data from various studies highlighting parthenolide's selective toxicity.
| Cell Type | Cancer/Normal | Experimental Findings | Citation |
|---|---|---|---|
| Acute Myelogenous Leukemia (AML) Cells | Cancer | Induced robust apoptosis in primary human AML cells and blast crisis CML cells. | [1] |
| Chronic Myelogenous Leukemia (CML) Cells | Cancer | Induced cell death through reactive oxygen species (ROS). | [2] |
| Nasopharyngeal Carcinoma Stem-like Cells | Cancer | Preferentially targeted and killed cancer stem-like side population cells. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Cancer | Inhibited cell growth, induced apoptosis; IC50 values varied by cell line (e.g., H1975, PC-9, HCC827). | [4] |
| Normal Hematopoietic Cells | Normal | Spared normal hematopoietic stem and progenitor cells at doses toxic to leukemic cells. | [2] [1] |
| H9c2 Cardiomyoblasts | Normal | Induced apoptosis (at high concentration of 30 μM) via oxidative stress and ER stress; cytotoxicity was not observed at lower doses. | [5] |
| Human Normal Lung Epithelial (BEAS-2B) Cells | Normal | Exhibited significantly lower cytotoxicity compared to NSCLC cell lines. | [4] |
This compound's selectivity arises from its multi-targeted action on pathways that are critically dysregulated in cancer cells. The diagram below synthesizes these key mechanisms into a unified signaling pathway.
This diagram synthesizes the key mechanisms by which this compound selectively targets cancer cells, based on data from multiple studies [6] [7] [2].
To replicate or validate these findings, here are methodologies commonly used in the cited literature.
| Assay Type | Key Protocol Steps | Application in Cited Research |
|---|
| Cell Viability (MTT/CCK-8) | 1. Seed cells in 96-well plates. 2. Treat with PTL for set duration (e.g., 24-48h). 3. Add MTT/CCK-8 reagent and incubate. 4. Measure absorbance at 540-595 nm (MTT) or 450 nm (CCK-8). | Used to determine IC50 values and compare sensitivity between cancer and normal cell lines [5] [4]. | | Apoptosis Detection (TUNEL/Annexin V) | TUNEL: Label DNA strand breaks in fixed cells; detect via fluorescence. Annexin V/PI: Stain live cells with Annexin V-FITC & Propidium Iodide (PI); analyze with flow cytometry to distinguish early/late apoptotic and necrotic cells. | Confirmed PTL-induced programmed cell death [5] [4]. | | Western Blot Analysis | 1. Lyse cells and quantify protein. 2. Separate proteins by SDS-PAGE. 3. Transfer to PVDF membrane. 4. Block and incubate with primary antibodies (e.g., vs. cleaved caspase-3, PARP, Bax, Cyt c). 5. Incubate with HRP-conjugated secondary antibody. 6. Detect with chemiluminescence. | Used to analyze apoptosis markers (Bax translocation, cytochrome c release) and inhibition of signaling pathways (p-EGFR, p-STAT3, p-p65) [5] [4]. | | ROS Measurement | 1. Load cells with fluorescent dye (e.g., DCFH-DA). 2. Treat with PTL. 3. Gently scrape and analyze fluorescence intensity via flow cytometry or fluorimetry. | Demonstrated that PTL triggers ROS generation, and that antioxidants like vitamin C can partially rescue cells [5]. |
The selective cytotoxicity of this compound makes it a promising candidate for cancer therapy, especially in overcoming drug resistance.
This compound's multi-targeted action and selectivity profile offer a promising strategic advantage in cancer therapy, particularly for targeting resistant and stem-like cell populations.
The nuclear factor kappa B (NF-κB) signaling pathway represents a central regulator of inflammatory processes, cell survival, and immune responses, making it a prime therapeutic target for numerous pathological conditions. Both parthenolide (a natural sesquiterpene lactone derived from feverfew) and BAY 11-7082 (a synthetic vinyl sulfone compound) have emerged as preclinical inhibitors of this pathway with distinct mechanisms and applications. While both compounds effectively suppress NF-κB activation, they differ significantly in their molecular targets, specificity profiles, and biological effects across various experimental models. This comprehensive analysis synthesizes current scientific evidence to objectively compare these two compounds, providing researchers with detailed experimental data and mechanistic insights to inform therapeutic development decisions.
Table 1: Molecular Targets and Inhibitory Mechanisms of this compound and BAY 11-7082
| Inhibitor | Primary Molecular Target | Effect on IκBα Phosphorylation | Effect on IκBα Degradation | NF-κB Nuclear Translocation | Additional Direct Targets |
|---|---|---|---|---|---|
| This compound | Direct IKKβ inhibition [1] | Inhibits [1] | Prevents [1] | Blocks [1] | Caspase-1 [2], NLRP3 ATPase [2], HDAC1 [3], STAT1/3 [3] |
| BAY 11-7082 | IκBα phosphorylation inhibition [4] | Inhibits [4] | Prevents [4] | Blocks [4] | NLRP3 ATPase [2], JAK-2 [4], AP-1 [4], IRF3 [4] |
The mechanistic divergence between these compounds significantly influences their research applications. This compound's direct IKKβ binding enables more specific disruption of the canonical NF-κB activation cascade, while BAY 11-7082's broader kinase inhibition affects multiple inflammatory signaling pathways simultaneously. This distinction is crucial when selecting compounds for pathway-specific experiments versus broader anti-inflammatory screening.
Figure 1: Comparative Mechanisms of NF-κB Pathway Inhibition. This compound directly targets IKK complex while BAY 11-7082 inhibits IκBα phosphorylation, both preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Both compounds exhibit significant off-target effects that contribute to their overall biological activities. This compound demonstrates broad anti-inflammatory activity through inhibition of multiple signaling cascades. It effectively suppresses the TRIF-dependent pathway of Toll-like receptors, reducing both NF-κB and interferon regulatory factor 3 (IRF3) activation induced by LPS or poly(I:C) [1]. Additionally, this compound influences STAT signaling by promoting STAT1/3 acetylation through HDAC1 degradation [3]. In T-cell populations, this compound suppresses Th17 cell differentiation by inhibiting the NF-κB/RORγt pathway, demonstrating its immunomodulatory potential beyond simple NF-κB inhibition [5].
BAY 11-7082 displays an even broader polypharmacology profile, affecting multiple inflammatory signaling nodes simultaneously. It suppresses the translocation and activation of activator protein-1 (AP-1), interferon regulatory factor-3 (IRF3), and signal transducer and activator of transcription-1 (STAT-1) by inhibiting phosphorylation of extracellular signal-related kinase (ERK), p38, TANK-binding protein, and Janus kinase-2 (JAK-2) [4]. This multi-target activity classifies BAY 11-7082 as a broad-spectrum inhibitor with simultaneous action on several inflammatory pathways beyond just NF-κB signaling.
Table 2: Cellular Death Responses to this compound and BAY 11-7082 Treatment
| Cell Type | This compound Effects | BAY 11-7082 Effects | Experimental Evidence |
|---|---|---|---|
| Erythrocytes | Induces eryptosis (IC50 ≈ 30 μM) [6] | Induces eryptosis (IC50 ≈ 10 μM) [6] | Phosphatidylserine exposure, cell shrinkage [6] |
| Cancer Cells | Triggers apoptosis in leukemia [1] | Attenuates growth of RAS-mutant cancers [7] | Caspase-3 activation, growth inhibition [7] |
| Immune Cells | Promotes M1 to M2 polarization shift [3] | Induces neutrophil apoptosis [4] | Cytokine profiling, surface markers [3] |
| Mechanistic Basis | Glutathione depletion, Ca2+ leakage [6] | Glutathione depletion, Ca2+ increase [6] | Antioxidant reversal with N-acetylcysteine [6] |
Both compounds trigger programmed cell death across diverse cell types, albeit through partially distinct mechanisms. In anucleated erythrocytes, both this compound and BAY 11-7082 induce eryptosis - an apoptosis-like cell death characterized by cell membrane scrambling with phosphatidylserine exposure and cell shrinkage [6]. The lower IC50 value for BAY 11-7082 (10 μM) compared to this compound (30 μM) suggests greater potency in this model system. BAY 11-7082 treatment additionally increases intracellular Ca2+ and depletes reduced glutathione, effects that could be fully reversed by the antioxidant N-acetylcysteine, indicating involvement of oxidative stress mechanisms [6] [8].
In nucleated cells, both compounds demonstrate pro-apoptotic effects that contribute to their anti-inflammatory and anti-cancer properties. BAY 11-7082 promotes anti-tumor effects in RAS-driven cancers by suppressing the PI3K-AKT signaling pathway and activating apoptosis [7]. This compound triggers apoptosis in human acute myeloid leukemia cells and other cancer types, with effects extending beyond NF-κB inhibition to include DNA hypomethylation through suppression of DNA methyltransferase 1 activity [5].
The compounds significantly influence immune cell polarization and function. This compound promotes functional recovery following spinal cord injury by modulating microglia/macrophage polarization via shifting the balance from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [3]. This effect involves inhibition of NF-κB and STAT1/3 signaling pathways, resulting in reduced neuroinflammation and improved neurological outcomes.
In autoimmune models, this compound suppresses T helper 17 (Th17) cell differentiation and alleviates experimental autoimmune encephalomyelitis by inhibiting the NF-κB/RORγt pathway [5]. This immunomodulatory activity highlights its potential for treating Th17-driven autoimmune conditions like multiple sclerosis. BAY 11-7082 also affects immune function through induction of neutrophil apoptosis and inhibition of inflammatory mediator production in macrophages [4].
The anti-inflammatory properties of both compounds have been extensively characterized across disease models. This compound demonstrates efficacy in central nervous system injury models, where it promotes repair of spinal cord injury by modulating microglial polarization via NF-κB and STAT 1/3 signaling pathways [3]. Treatment with this compound improved functional recovery, reduced demyelination, promoted axon regeneration, and suppressed glial scar formation. These effects were mechanistically linked to shifted microglia/macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes.
In autoimmune encephalomyelitis models, this compound treatment alleviated clinical symptoms by inhibiting inflammatory cell infiltration and reducing inflammation and demyelination in the central nervous system [5]. It specifically reduced cytokines and inflammatory factors in CD4+ T cells, particularly Th1 and Th17 cells, in both CNS and peripheral immune tissues. The compound inhibited nuclear factor kappa B signaling and retinoid-related orphan receptor-γt expression in mouse Th17 cells and human Jurkat cell lines.
BAY 11-7082 demonstrates broad-spectrum anti-inflammatory activity by simultaneously suppressing production of multiple inflammatory mediators including nitric oxide, prostaglandin E2, and tumor necrosis factor-α in LPS-activated macrophages [4]. It reduces translocation of not only NF-κB p65 but also activator protein-1, interferon regulatory factor-3, and STAT-1, confirming its multi-target anti-inflammatory mechanism.
Both compounds exhibit anti-tumor properties through diverse mechanisms. BAY 11-7082 has demonstrated significant efficacy against RAS-driven cancers, attenuating growth of NRAS, KRAS, and HRAS mutant cancer cells in both cell culture and mouse models [7]. Mechanistically, BAY 11-7082 treatment led to suppression of the PI3K-AKT signaling pathway and activation of apoptosis across all RAS mutant cell lines. The inhibitor also reduced tumor proliferation marker Ki-67 and increased cleaved caspase 3 in tumor tissues, confirming enhanced apoptosis.
This compound has shown anti-tumor effects against diverse cancer types including human acute myeloid leukemia, acute and chronic lymphocytic leukemia, and solid tumors like breast and pancreatic cancer [1]. These effects are mediated through both NF-κB-dependent and independent mechanisms, including direct induction of apoptosis and cell cycle arrest. The compound's ability to inhibit DNA methyltransferase 1 activity contributes to its anti-leukemic effects through epigenetic modulation [5].
Both compounds directly inhibit inflammasome activity, revealing another mechanism contributing to their anti-inflammatory effects. This compound inhibits multiple inflammasomes in macrophages by directly inhibiting the protease activity of caspase-1 [2] [9]. BAY 11-7082 and structurally related vinyl sulfone compounds selectively inhibit NLRP3 inflammasome activity in macrophages independent of their effect on NF-κB activity [2]. Both compounds inhibit the ATPase activity of NLRP3, suggesting this as a common mechanism for inflammasome inhibition [9].
Luciferase Reporter Gene Assays: Cells (RAW264.7 or HEK293) are transfected with NF-κB-luciferase construct along with β-galactosidase plasmid as internal control [1] [4]. After treatment with compounds, luciferase activity is measured using commercial systems and normalized to β-galactosidase activity. Typical this compound concentrations range from 10-30 μM, while BAY 11-7082 is effective at 5-15 μM.
Western Blot Analysis of Signaling Proteins: Cell lysates or nuclear fractions are prepared after treatment, separated by SDS-PAGE, and transferred to membranes [1] [4]. Membranes are blotted with antibodies against phospho-IκBα, total IκBα, NF-κB subunits, or other signaling proteins. Bands are visualized using enhanced chemiluminescence, demonstrating inhibition of IκBα phosphorylation and degradation.
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with labeled NF-κB consensus oligonucleotides, with protein-DNA complexes separated from free oligonucleotides by native gel electrophoresis [8]. Specificity is confirmed by competition with unlabeled oligonucleotides or supershift assays with specific antibodies.
Figure 2: Experimental Workflow for Comparative Studies. Standardized methodology for evaluating NF-κB inhibition and downstream effects using complementary analytical approaches.
Eryptosis Measurement in Erythrocytes: Fresh erythrocytes are incubated with compounds (1-50 μM) for 24-48 hours [6] [8]. Phosphatidylserine exposure is quantified by annexin V-FITC binding using flow cytometry. Cell shrinkage is assessed by decreased forward scatter, and intracellular Ca2+ is measured using Fluo3 fluorescence.
Inflammasome Activation Assays: Macrophages are primed with LPS (500 ng/ml) for 3 hours followed by treatment with compounds before NLRP3 activation with ATP [2]. Caspase-1 activation is assessed by immunoblotting of culture supernatants, and IL-1β secretion is measured by ELISA.
T-cell Differentiation Assays: Naïve CD4+ T cells are isolated and differentiated under Th17-polarizing conditions with TGF-β and IL-6 [5]. Compounds are added at initiation, and Th17 differentiation is assessed after 3-5 days by intracellular staining for IL-17A and flow cytometry.
Potency and Selectivity: BAY 11-7082 generally demonstrates greater potency in cellular models, with effective concentrations typically in the 5-15 μM range compared to 10-30 μM for this compound [6] [4]. However, this compound may offer greater target specificity for IKKβ, while BAY 11-7082 exhibits broader polypharmacology [4] [2].
Research Applications: this compound is particularly suitable for studies requiring specific NF-κB pathway inhibition without broad kinase effects, or for investigations of epigenetic modulation in cancer models [1] [5]. BAY 11-7082 is preferred when simultaneous inhibition of multiple inflammatory pathways is desired, or for studies of NLRP3 inflammasome specificity [4] [2].
Therapeutic Development Potential: Both compounds face challenges for direct clinical development due to pharmacokinetic limitations and potential off-target effects. However, they serve as valuable lead compounds for derivative development, with this compound analogs showing promise for leukemia treatment and vinyl sulfone derivatives being explored for inflammasome-targeted therapies [2] [5].
This compound and BAY 11-7082 represent distinct classes of NF-κB pathway inhibitors with complementary research applications. This compound offers more specific IKKβ targeting with additional effects on epigenetic regulation, making it ideal for precise NF-κB pathway dissection and hematological malignancy models. BAY 11-7082 provides broader anti-inflammatory activity through simultaneous inhibition of multiple signaling nodes, advantageous for complex inflammatory conditions and RAS-driven solid tumors.
For researchers selecting between these compounds, the decision should be guided by specific experimental needs:
Extensive research in murine (mouse and rat) models has identified several key molecular pathways through which parthenolide exerts its anti-inflammatory and anti-cancer effects. The table below summarizes these primary mechanisms.
| Mechanism of Action | Biological Effect | Experimental Context (Model) | Key Findings / Signaling Pathways |
|---|---|---|---|
| NF-κB Pathway Inhibition [1] [2] [3] | Blocks expression of pro-inflammatory genes and promotes cell death in cancer cells. | Cancer cell lines, Asthma, Autoimmune Neuritis (EAN) | Directly inhibits IKK complex; prevents NF-κB nuclear translocation [1]. Reduces airway inflammation in asthmatic mice [2]. |
| JAK/STAT Pathway Modulation [1] [4] | Reduces inflammation and induces cancer cell death. | Traumatic Brain Injury (TBI), Cancer cell lines | Suppresses STAT3 phosphorylation; reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in microglia [4]. Sensitizes cancer cells to apoptosis [1]. |
| HIPPO Pathway Activation [5] | Improves metabolic function, reduces fibrosis and oxidative stress. | Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | Activates HIPPO signaling; improves lipid metabolism, reduces liver fibrosis and oxidative stress [5]. |
| Inflammasome Inhibition [3] [4] | Limits activation of potent inflammatory responses. | Autoimmune Neuritis (EAN), Traumatic Brain Injury (TBI) | Directly inhibits caspase-1; suppresses NLRP3 inflammasome activation [3] [4]. |
| Th17 Cell Suppression [6] | Alleviates autoimmune symptoms. | Experimental Autoimmune Encephalomyelitis (EAE) model of MS | Inhibits differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells; suppresses NF-κB/RORγt pathway [6]. |
The following diagram synthesizes findings from multiple studies to illustrate the primary signaling pathways targeted by this compound in murine models and their subsequent biological effects.
The table below provides specific experimental details from selected studies to illustrate how the mechanisms above are demonstrated in the laboratory.
| Condition / Model | Species & Strain | This compound Dose & Route | Key Experimental Outcomes | Reference |
|---|---|---|---|---|
| MAFLD (High-fat diet model) | Mice (C57BL/6) | 2, 4, 6 mg/kg; Intraperitoneal (3x/week) | ↓ Liver weight, ALT, AST, triglycerides; ↓ Steatosis & fibrosis; Effects blocked by HIPPO inhibitor [5]. | [5] |
| EAE (MS model) | Mice (C57BL/6) | 10 mg/kg; Intraperitoneal (3x/week) | Alleviated clinical symptoms; ↓ CNS inflammation & demyelination; ↓ Th17 cell differentiation [6]. | [6] |
| EAN (GBS model) | Rats (Lewis) | 5 mg/kg; Intraperitoneal (Daily) | Reduced clinical severity of neuritis; ↓ Antigen-specific T-cell proliferation; ↓ Th1/Th17 cytokines [3]. | [3] |
| Traumatic Brain Injury | Mice (C57BL/6) | 5 mg/kg; Intraperitoneal (Daily) | Improved neurological function; ↓ Microglial activation & neuroinflammation; ↓ STAT3/NF-κB activation [4]. | [4] |
| Asthma (Ovalbumin model) | Mice (BALB/c) | 1 mg/kg; Intraperitoneal (During challenge) | Reduced airway remodeling; ↓ Basal membrane thickness, goblet & mast cells [2]. | [2] |
While this compound data relies heavily on murine models, a critical finding from recent immunology research highlights the importance of your query about species differences.
A January 2025 study revealed that PD-1, a major cancer immunotherapy target, functions significantly differently in mice and humans [7] [8]. The study found:
This underscores a vital point for drug development: while the tables above show this compound is effective in mice, its interaction with human-specific targets may differ. The lack of direct human-mouse comparison data for this compound is a significant gap in the current literature.
Given the current state of knowledge, here are suggested paths for your objective comparison:
This compound (PTL) is a sesquiterpene lactone natural product, primarily isolated from the feverfew plant (Tanacetum parthenium). Its biological activity is largely attributed to the presence of two key electrophilic motifs: an α-methylene-γ-lactone ring and an epoxide group [1] [2]. These groups enable PTL to react with nucleophilic cysteine residues in target proteins, leading to covalent modification and modulation of their function [3].
The table below summarizes the core characteristics of PTL and its most significant analogs.
| Compound Name | Core Structural Features | Key Biological Activities & Notes |
|---|---|---|
| This compound (PTL) [1] [2] | Native structure with α-methylene-γ-lactone and epoxide. | Broad-spectrum activity; original compound with poor solubility and bioavailability. |
| DMAPT (Dimethylaminothis compound) [1] [4] | PTL with a dimethylamino group added to the lactone ring. | A water-soluble prodrug of PTL; solubility >1000x greater than PTL; shows enhanced bioavailability and efficacy in cancer models [1]. |
| Micheliolide (MCL) [4] | A PTL-derived guaianolide with a lactone ring but greater stability. | More stable than PTL under acidic/basic conditions; retains anti-inflammatory and anticancer activities. |
| DMAMCL (Dimethylaminomicheliolide) [4] | A prodrug of MCL with a dimethylamino group. | Improved stability and lower toxicity than PTL; slowly releases MCL in vivo; can cross the blood-brain barrier. |
| PTL-Chalcone Hybrids (e.g., 10d) [5] | Chemical hybrid combining PTL and a chalcone moiety. | Designed to target multiple pathways; compound 10d showed anti-proliferative activity ~41x stronger than PTL in lung cancer cells [5]. |
| C-7 Hydroxycarbamate/Urea Analogs [3] | PTL modified at the C-7 position via acylnitroso-ene reaction. | Preserves the Michael acceptor motif; increases polarity and solubility; showed selective activity against Mycobacterium tuberculosis. |
The following table consolidates key experimental data for these compounds from recent studies, providing a direct comparison of their potency.
| Compound | Experimental Model / Assay | Key Metric & Result | Citation |
|---|---|---|---|
| This compound (PTL) | M. tuberculosis H37Rv (virulent strain) | MIC90: 16 µg/mL [3] | |
| Lung Adenocarcinoma (H1975 cells) | IC50: ~10 µM (used as treatment concentration) [6] | ||
| Non-Small Cell Lung Cancer (NSCLC) cell lines | Anti-proliferative activity (parent compound for comparison) [5] | ||
| PTL-Chalcone Hybrid (10d) | Non-Small Cell Lung Cancer (NSCLC) cell lines | Anti-proliferative activity ~40.9x stronger than PTL [5] | |
| C-7 Hydroxycarbamate Analogs | M. tuberculosis H37Rv | Several analogs showed improved activity over PTL (exact MIC values in source) [3] | |
| Staphylococcus aureus | Selective analogs showed potent activity (exact MIC values in source) [3] |
To ensure reproducibility, here are the methodologies from key studies cited in this guide.
Synthesis of C-7 Hydroxycarbamate/Urea Analogs [3]:
Anti-Proliferation Assay (Lung Cancer) [5]:
Antimycobacterial Activity Assay [3]:
The anti-cancer effects of this compound and its analogs are mediated through the modulation of multiple critical signaling pathways in cancer cells. The diagram below illustrates the key mechanistic targets.
The following table consolidates findings from studies that used knockout models to validate parthenolide's anti-inflammatory mechanism of action.
| Disease Model | Target Pathway/Component | Key Experimental Findings | Biological Outcome |
|---|---|---|---|
| Cystic Fibrosis (CF) [1] | IκB Kinase (IKK) / NF-κB | Inhibited IKK activity, prevented IκBα degradation, and reduced NF-κB translocation [1]. | ↓ IL-8 secretion in human bronchial cell lines; ↓ PMN influx and cytokine production in CFTR-KO mouse lungs [1]. |
| Experimental Autoimmune Encephalomyelitis (EAE) [2] | NF-κB / RORγt in Th17 cells | Inhibited NF-κB signaling and reduced expression of key transcription factor RORγt [2]. | Alleviated clinical symptoms, reduced CNS inflammation and demyelination, suppressed pathogenic Th17 cell differentiation [2]. |
Here is a summary of the methodologies used in the key studies cited above.
The following diagram illustrates the primary NF-κB inhibition pathway of this compound, as validated in these studies, integrating its roles in both the cystic fibrosis and EAE models.
Diagram Title: this compound Inhibits NF-κB Pathway in Inflammatory and Autoimmune Models
The validation of this compound's mechanism in knockout models solidifies IKK/NF-κB signaling as a promising target for anti-inflammatory therapy. However, several challenges and future research directions remain:
Irritant;Health Hazard